N-Boc-pyrrole
Description
Properties
IUPAC Name |
tert-butyl pyrrole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-9(2,3)12-8(11)10-6-4-5-7-10/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZPYBIJFRFWRPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30349196 | |
| Record name | N-Boc-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30349196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5176-27-2 | |
| Record name | N-Boc-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30349196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Boc-pyrrole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of N-Boc-pyrrole: Methods and Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes to N-Boc-pyrrole (tert-butyl 1H-pyrrole-1-carboxylate), a critical building block in organic synthesis and pharmaceutical development. The tert-butoxycarbonyl (Boc) protecting group enhances the stability of the pyrrole ring and allows for controlled functionalization, making it an indispensable intermediate in the synthesis of complex nitrogen-containing heterocycles.[1] This document details key synthetic methodologies, reaction mechanisms, and experimental protocols, with quantitative data summarized for comparative analysis.
Direct N-Boc Protection of Pyrrole
The most straightforward approach to this compound involves the direct reaction of pyrrole with di-tert-butyl dicarbonate (Boc₂O). This reaction is typically facilitated by a base or a nucleophilic catalyst to activate the pyrrole nitrogen or the Boc anhydride.
Catalysis with 4-(Dimethylamino)pyridine (DMAP)
4-(Dimethylamino)pyridine (DMAP) is a highly efficient catalyst for the Boc protection of amines, including pyrrole.[2] The mechanism involves the initial reaction of DMAP with Boc anhydride to form a more reactive N-Boc-pyridinium species. This intermediate is then attacked by the pyrrole nitrogen, followed by deprotonation to yield this compound and regenerate the DMAP catalyst.[1][3]
Reaction Mechanism with DMAP
Base-Mediated Synthesis
Common organic bases such as triethylamine (TEA) or strong bases like sodium hydride (NaH) can be employed to facilitate the N-Boc protection of pyrrole.
-
Triethylamine (TEA): Triethylamine acts as a base to deprotonate the pyrrole nitrogen, increasing its nucleophilicity towards the Boc anhydride. The reaction proceeds through a nucleophilic acyl substitution mechanism.[4]
-
Sodium Hydride (NaH): Sodium hydride, a strong, non-nucleophilic base, irreversibly deprotonates pyrrole to form the sodium salt of the pyrrolide anion. This highly nucleophilic anion readily reacts with Boc anhydride. This method is particularly useful for less reactive substrates.[5][6]
Reaction Mechanism with Base (e.g., TEA)
Synthesis from 1,4-Dicarbonyl Precursors
Alternative to direct protection, this compound can be synthesized from acyclic precursors through cyclization reactions.
Paal-Knorr Synthesis
The Paal-Knorr synthesis is a classic method for preparing pyrroles from 1,4-dicarbonyl compounds and a primary amine or ammonia.[7][8] To synthesize this compound via this route, a suitable Boc-protected amine precursor is required. The mechanism involves the formation of a hemiaminal, followed by intramolecular cyclization and subsequent dehydration to form the aromatic pyrrole ring.[9][10]
Paal-Knorr Synthesis Mechanism
Clauson-Kaas Synthesis
The Clauson-Kaas synthesis provides a route to N-substituted pyrroles from 2,5-dialkoxytetrahydrofurans and primary amines under acidic conditions.[11][12] The reaction proceeds through the acid-catalyzed ring-opening of the tetrahydrofuran derivative to form a reactive carbocation, which is then trapped by the amine. Subsequent cyclization and elimination of alcohol and water afford the pyrrole ring.[12]
Clauson-Kaas Synthesis Mechanism
Comparison of Synthetic Methods
The choice of synthetic method for this compound depends on factors such as the availability of starting materials, desired scale, and tolerance of functional groups in more complex substrates.
Logical Workflow for Method Selection
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the synthesis of this compound using various methods.
| Method | Reagents | Base/Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Direct Protection | Pyrrole, Boc₂O | DMAP (catalytic) | THF | Room Temp. | 12 | High | [13] |
| Direct Protection | Pyrrole, Boc₂O | Triethylamine | DCM | Room Temp. | 2 | 94 | [14][15] |
| Direct Protection | Indole, Benzyl Chloride | Sodium Hydride | HMPA | 0 to RT | 8-15 | High | [5] |
| Paal-Knorr | 2,5-Hexanedione, Aniline | HCl (catalytic) | Methanol | Reflux | 0.25 | High | [9] |
| Clauson-Kaas | 2,5-DMTHF, Aniline | Acetic Acid | - | - | - | High | [11] |
Note: Yields are highly dependent on specific substrate and reaction scale. The data presented are for representative examples.
Experimental Protocols
Synthesis of this compound using Boc₂O and Triethylamine[14][15]
Materials:
-
Pyrrole
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Water
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of pyrrole (3.0 g, 29.8 mmol) in dichloromethane (15 mL), add triethylamine (6.3 mL, 44.7 mmol) followed by di-tert-butyl dicarbonate (9.8 g, 44.7 mmol).
-
Stir the resulting mixture at room temperature for 2 hours.
-
Upon completion of the reaction (monitored by TLC), perform an extraction with dichloromethane (2 x 400 mL) and water (400 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure to obtain this compound as a white solid.
Synthesis of N-Substituted Pyrrole via Paal-Knorr Reaction[9]
Materials:
-
2,5-Hexanedione
-
Aniline
-
Methanol
-
Concentrated Hydrochloric Acid (HCl)
-
0.5 M Hydrochloric Acid
Procedure:
-
In a round-bottom flask, combine aniline (186 mg), 2,5-hexanedione (228 mg), and methanol (0.5 mL).
-
Add one drop of concentrated hydrochloric acid to the mixture.
-
Fit the flask with a reflux condenser and heat the mixture at reflux for 15 minutes.
-
After the reflux period, cool the reaction mixture in an ice bath.
-
While cooling, add 5.0 mL of 0.5 M hydrochloric acid to precipitate the product.
-
Collect the resulting crystals by vacuum filtration.
-
Recrystallize the crude product from a 9:1 methanol/water mixture to obtain pure 2,5-dimethyl-1-phenylpyrrole.
Conclusion
The synthesis of this compound can be achieved through several efficient methods, with the direct N-protection of pyrrole using Boc anhydride in the presence of a base or catalyst being the most common and direct approach. The Paal-Knorr and Clauson-Kaas syntheses offer valuable alternatives when starting from acyclic precursors. The choice of method should be guided by the specific requirements of the overall synthetic strategy, including scale, cost, and substrate compatibility. This guide provides the necessary technical details to enable researchers and drug development professionals to make informed decisions for the synthesis of this important heterocyclic building block.
References
- 1. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]
- 2. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 3. Boc Protection Mechanism (Boc2O + Base + DMAP) [commonorganicchemistry.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Pyrrole synthesis [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 11. Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BJOC - Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach [beilstein-journals.org]
- 13. PROTECTION OF AMINE: di-tert-butyl dicarbonate [Boc anhydride (Boc)2O]: Boc protection – My chemistry blog [mychemblog.com]
- 14. N-T-BOC-PYRROLE synthesis - chemicalbook [chemicalbook.com]
- 15. N-T-BOC-PYRROLE | 5176-27-2 [chemicalbook.com]
Physical and chemical properties of N-Boc-pyrrole
For Researchers, Scientists, and Drug Development Professionals
N-Boc-pyrrole, chemically known as tert-butyl 1H-pyrrole-1-carboxylate, is a pivotal intermediate in modern organic synthesis. The introduction of the tert-butoxycarbonyl (Boc) protecting group to the pyrrole nitrogen atom enhances the stability of this otherwise reactive heterocycle, allowing for precise and regioselective functionalization. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, complete with experimental protocols and visual diagrams to support its application in research and development.
Core Physical and Chemical Properties
This compound is typically a colorless to pale yellow liquid under standard conditions.[1] Its stability and solubility in a wide range of organic solvents make it a versatile reagent in various synthetic transformations.[2]
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₃NO₂ | [1] |
| Molecular Weight | 167.21 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 91-92 °C at 20 mmHg | [1][3] |
| Density | 1.00 g/mL at 25 °C | [4] |
| Refractive Index (n₂₀/D) | 1.4685 | [1][3] |
| CAS Number | 5176-27-2 | [1] |
| Solubility | Soluble in acetonitrile, dichloromethane, ethyl acetate, methanol, and tetrahydrofuran. | [2] |
Spectroscopic Data
The structural integrity of this compound can be confirmed through various spectroscopic techniques. Below is a summary of expected spectral data.
¹H NMR Spectroscopy
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~7.3 | t | H2, H5 (α-protons) |
| ~6.2 | t | H3, H4 (β-protons) |
| ~1.5 | s | -C(CH₃)₃ (Boc group) |
¹³C NMR Spectroscopy
| Chemical Shift (ppm) | Assignment |
| ~149.0 | C=O (Boc carbonyl) |
| ~121.0 | C2, C5 (α-carbons) |
| ~111.0 | C3, C4 (β-carbons) |
| ~83.0 | -C (CH₃)₃ (quaternary carbon of Boc) |
| ~28.0 | -C(C H₃)₃ (methyl carbons of Boc) |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| ~2980 | C-H stretch (alkyl) |
| ~1740 | C=O stretch (carbamate) |
| ~1470 | C-H bend (alkyl) |
| ~1370 | C-N stretch |
| ~1160 | C-O stretch |
Chemical Reactivity and Synthetic Applications
The Boc group in this compound serves two primary functions: it deactivates the pyrrole ring towards polymerization and unwanted side reactions, and it directs electrophilic substitution to specific positions.
Synthesis of this compound
A common and efficient method for the preparation of this compound involves the reaction of pyrrole with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.
Electrophilic Substitution: Acylation
This compound readily undergoes electrophilic acylation, typically at the C2 position, due to the directing effect of the Boc group.
Deprotection
The Boc group can be readily removed under acidic conditions to yield the free pyrrole, which can then be used in subsequent synthetic steps.[5]
References
- 1. N-Boc-2-pyrroleboronic acid(135884-31-0) 1H NMR spectrum [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. An analysis of the n.m.r. spectra (1H, 13C, and, in part 15N and 17O) of pyrrolizin-3-one, and of its aza-derivatives pyrrolo[1,2-c]imidazol-5-one, pyrrolo[1,2-a]imidazol-5-one and pyrrolo[1,2-b]pyrazol-6-one - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Spectroscopic Profile of N-Boc-Pyrrole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for N-(tert-butoxycarbonyl)pyrrole (N-Boc-pyrrole), a key intermediate in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. This document includes detailed spectroscopic data (NMR, IR, and MS), experimental protocols for its synthesis and analysis, and visualizations to aid in understanding its structure and characterization workflow.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound.
Table 1: ¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 7.30 | t | 2.2 | H-2, H-5 (α-protons) |
| 6.12 | t | 2.2 | H-3, H-4 (β-protons) |
| 1.55 | s | - | -C(CH₃)₃ (Boc group) |
| Solvent: CDCl₃, Reference: TMS at 0 ppm |
Table 2: ¹³C NMR Data
| Chemical Shift (δ) ppm | Assignment |
| 149.6 | C=O (Boc group) |
| 120.9 | C-2, C-5 (α-carbons) |
| 111.4 | C-3, C-4 (β-carbons) |
| 83.2 | -C(CH₃)₃ (Boc group) |
| 28.2 | -C(CH₃)₃ (Boc group) |
| Solvent: CDCl₃ |
Table 3: IR Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2981 | Medium | C-H stretch (Boc group) |
| 1741 | Strong | C=O stretch (Boc group) |
| 1458 | Medium | C-H bend (Boc group) |
| 1371 | Strong | C-N stretch |
| 1258 | Strong | C-O stretch (Boc group) |
| 1159 | Strong | C-O stretch (Boc group) |
| 1098 | Medium | C-H in-plane bend (pyrrole ring) |
| 735 | Strong | C-H out-of-plane bend (pyrrole ring) |
| Sample: Neat (liquid film) |
Table 4: Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| 167 | 20 | [M]⁺ (Molecular ion) |
| 111 | 35 | [M - C₄H₈]⁺ |
| 67 | 100 | [C₄H₅N]⁺ (Pyrrole cation) |
| 57 | 80 | [C₄H₉]⁺ (tert-butyl cation) |
| Ionization Method: Electron Ionization (EI) |
Visualizations
Molecular Structure of this compound
Caption: Molecular structure of N-(tert-butoxycarbonyl)pyrrole.
Workflow for Spectroscopic Characterization
Caption: General workflow for the synthesis and spectroscopic characterization of this compound.
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a standard procedure for the N-protection of pyrrole.
Materials:
-
Pyrrole
-
Di-tert-butyl dicarbonate (Boc₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a solution of pyrrole (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add DMAP (0.1 eq).
-
To this stirred solution, add a solution of di-tert-butyl dicarbonate (1.1 eq) in anhydrous THF dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford this compound as a colorless oil.
Spectroscopic Analysis
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.6 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum with proton decoupling. A greater number of scans will be required compared to the ¹H NMR spectrum.
2. Infrared (IR) Spectroscopy
-
Sample Preparation: As this compound is a liquid, a neat sample can be analyzed. Place a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the clean, empty salt plates should be recorded and subtracted from the sample spectrum.
3. Mass Spectrometry (MS)
-
Sample Preparation: Dilute a small amount of this compound in a suitable volatile solvent, such as dichloromethane or methanol.
-
Instrumentation: A mass spectrometer, typically coupled with a gas chromatograph (GC-MS) for sample introduction.
-
Acquisition: Use electron ionization (EI) at 70 eV. Acquire the mass spectrum over a suitable m/z range (e.g., 40-200 amu). The molecular ion and characteristic fragmentation pattern can be used to confirm the structure.
Navigating the Stability of N-Boc-Pyrrole: A Technical Guide for Researchers
Introduction: N-tert-butoxycarbonyl-pyrrole (N-Boc-pyrrole) is a pivotal intermediate in organic synthesis, particularly valued in the development of pharmaceuticals and advanced materials for its ability to facilitate the construction of complex nitrogen-containing heterocyles. The tert-butoxycarbonyl (Boc) protecting group enhances the stability of the otherwise reactive pyrrole ring, allowing for controlled functionalization. However, the inherent reactivity of the pyrrole moiety and the lability of the Boc group under certain conditions necessitate a thorough understanding of its stability profile and optimal storage conditions to ensure its integrity and performance in sensitive applications. This technical guide provides an in-depth overview of the stability and recommended storage and handling conditions for this compound, intended for researchers, scientists, and professionals in drug development.
Physicochemical Properties
This compound is a colorless to pale yellow liquid. A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Synonyms | tert-Butyl 1H-pyrrole-1-carboxylate, 1-(tert-Butoxycarbonyl)pyrrole | [1] |
| CAS Number | 5176-27-2 | [2] |
| Molecular Formula | C₉H₁₃NO₂ | [2] |
| Molecular Weight | 167.21 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 91-92 °C at 20 mmHg | [3] |
| Density | ~1 g/mL at 25 °C | [3] |
| Refractive Index | n20/D 1.4685 | [3] |
| Flash Point | 75 °C (167 °F) - closed cup | [4] |
| Purity (typical) | ≥95.5% to ≥98% (by GC) | [1][2] |
Stability Profile and Degradation Pathways
While specific, quantitative long-term stability studies on this compound are not extensively published in peer-reviewed literature, its stability can be inferred from the chemical nature of the N-Boc protecting group and the pyrrole ring. The primary degradation pathways are anticipated to be hydrolysis (acid-catalyzed), thermolysis, and potentially photolytic degradation.
Acid-Catalyzed Hydrolysis: The Boc group is notoriously labile under acidic conditions.[5] The presence of even trace amounts of acid can catalyze the cleavage of the tert-butyl carbamate to yield pyrrole, carbon dioxide, and tert-butanol (via the unstable tert-butyl cation). This is the most significant and likely pathway for degradation if the compound is not stored under neutral conditions.
Thermolysis: At elevated temperatures, N-Boc protected amines can undergo thermal decomposition.[6][7] For this compound, this could lead to the same degradation products as acid-catalyzed hydrolysis. While it has a relatively high boiling point under vacuum, prolonged exposure to high temperatures, even below its boiling point, may lead to gradual degradation.
Oxidative Stability: Pyrrole and its derivatives can be susceptible to oxidation. While the Boc group offers some electronic stabilization, exposure to strong oxidizing agents or atmospheric oxygen over extended periods, especially in the presence of light or heat, could lead to degradation.
A logical diagram illustrating the factors influencing the stability of this compound is provided below.
Caption: Factors influencing this compound stability.
Recommended Storage and Handling Conditions
Based on its physicochemical properties and potential degradation pathways, the following storage and handling conditions are recommended to ensure the long-term stability of this compound.
Table 2: Recommended Storage and Handling of this compound
| Condition | Recommendation | Rationale |
| Temperature | Store at 0-8 °C.[1] Some suppliers suggest room temperature, but refrigeration is preferable for long-term storage.[4] | To minimize the rate of potential thermal degradation. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | To prevent oxidation and hydrolysis from atmospheric moisture. |
| Container | Use a tightly sealed, clean, and dry container. Amber glass is recommended. | To prevent ingress of moisture and air, and to protect from light. |
| Light | Protect from light. | To prevent potential photolytic degradation. |
| Moisture | Keep in a dry environment.[4] | To prevent acid-catalyzed hydrolysis, as dissolved CO₂ can form carbonic acid. |
| Handling | Handle in a well-ventilated area. Use appropriate personal protective equipment (gloves, safety glasses). | This compound is classified as an irritant.[4] |
Experimental Protocols for Stability Assessment
To quantitatively assess the stability of this compound, a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), should be developed and validated. A forced degradation study is the first step in this process.
Forced Degradation Study Protocol
Objective: To identify potential degradation products and establish a stability-indicating analytical method.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions: Expose aliquots of the stock solution to the following stress conditions:
-
Acidic Hydrolysis: Add 0.1 M HCl and heat at 60 °C for a specified time (e.g., 2, 4, 8 hours).
-
Basic Hydrolysis: Add 0.1 M NaOH and heat at 60 °C for a specified time.
-
Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for a specified time.
-
Thermal Degradation: Heat the solution at a higher temperature (e.g., 80 °C) for a specified time.
-
Photolytic Degradation: Expose the solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[8][9] A control sample should be wrapped in aluminum foil to exclude light.
-
-
Sample Analysis: After exposure, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by HPLC-UV.
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of this compound in both stressed and unstressed samples to ensure that the chromatographic peak is not co-eluting with any degradation products.
The following diagram outlines the workflow for a forced degradation study.
Caption: Workflow for a forced degradation study.
Long-Term and Accelerated Stability Study Protocol
Objective: To determine the shelf-life and recommended storage conditions for this compound.
Methodology:
-
Sample Preparation: Package this compound in the intended container-closure system (e.g., amber glass vials with inert gas overlay).
-
Storage Conditions: Store the samples under the following conditions as per ICH Q1A(R2) guidelines:
-
Long-Term: 25 °C ± 2 °C / 60% RH ± 5% RH (or 30 °C ± 2 °C / 65% RH ± 5% RH for certain climates).
-
Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH.
-
-
Testing Schedule: Pull samples at specified time points and analyze for purity and degradation products using the validated stability-indicating HPLC method.
-
Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.
-
Accelerated: 0, 3, and 6 months.
-
-
Data Analysis: Analyze the data for trends in purity decrease and degradation product increase over time. This data can be used to establish a retest period or shelf life.
Presentation of Stability Data
Quantitative data from stability studies should be presented in a clear and organized manner to facilitate interpretation and comparison.
Table 3: Example of Long-Term Stability Data Presentation (25 °C / 60% RH)
| Time Point (Months) | Purity (%) | Individual Impurity A (%) | Individual Impurity B (%) | Total Impurities (%) | Appearance |
| 0 | 99.8 | < 0.05 | < 0.05 | 0.15 | Colorless liquid |
| 3 | 99.7 | < 0.05 | 0.06 | 0.20 | Colorless liquid |
| 6 | 99.7 | 0.05 | 0.08 | 0.23 | Colorless liquid |
| 12 | 99.5 | 0.07 | 0.10 | 0.35 | Colorless liquid |
| 24 | 99.2 | 0.10 | 0.15 | 0.55 | Pale yellow liquid |
Table 4: Example of Accelerated Stability Data Presentation (40 °C / 75% RH)
| Time Point (Months) | Purity (%) | Individual Impurity A (%) | Individual Impurity B (%) | Total Impurities (%) | Appearance |
| 0 | 99.8 | < 0.05 | < 0.05 | 0.15 | Colorless liquid |
| 3 | 99.0 | 0.15 | 0.20 | 0.75 | Pale yellow liquid |
| 6 | 98.2 | 0.25 | 0.35 | 1.20 | Yellow liquid |
Conclusion
This compound is a moderately stable compound when stored under appropriate conditions. Its primary vulnerabilities are acid-catalyzed hydrolysis and, to a lesser extent, thermal and photolytic degradation. To ensure its quality and reliability in synthetic applications, it is imperative to store this compound in a cool, dry, and dark environment, preferably under an inert atmosphere. For critical applications, particularly in GMP environments, conducting formal stability studies using a validated stability-indicating HPLC method is essential to establish a definitive shelf life and confirm optimal storage conditions. This guide provides the foundational knowledge and experimental framework for researchers to effectively manage and assess the stability of this important synthetic building block.
References
- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. scientificlabs.com [scientificlabs.com]
- 4. N-T-BOC-PYRROLE [chembk.com]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. database.ich.org [database.ich.org]
- 9. ema.europa.eu [ema.europa.eu]
The Electron-Withdrawing Effect of the N-Boc Group on the Pyrrole Ring: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the electron-withdrawing effect of the tert-butoxycarbonyl (Boc) protecting group on the pyrrole ring. The introduction of an N-Boc group significantly modifies the electronic properties and reactivity of the pyrrole moiety, a common scaffold in pharmaceuticals and natural products. Understanding these effects is crucial for the strategic design of synthetic routes and the manipulation of pyrrole-containing molecules in drug development.
Core Principles: Electronic Modulation of the Pyrrole Ring
Pyrrole is an electron-rich aromatic heterocycle due to the delocalization of the nitrogen lone pair into the π-system of the ring. This high electron density makes the ring highly susceptible to electrophilic attack and prone to polymerization under acidic conditions. The introduction of an N-Boc group mitigates this high reactivity through its strong electron-withdrawing nature.
The electron-withdrawing effect of the N-Boc group is primarily inductive. The electronegative oxygen atoms of the carbonyl group pull electron density away from the pyrrole ring through the nitrogen atom. This inductive withdrawal (-I effect) reduces the electron density of the pyrrole ring, thereby deactivating it towards electrophilic substitution compared to unsubstituted pyrrole. This deactivation enhances the stability of the pyrrole ring, making it less prone to degradation and polymerization.
While the nitrogen lone pair can still participate in resonance, the strong inductive pull of the Boc group diminishes its electron-donating capacity. This modulation of the ring's electronics has profound implications for its reactivity and regioselectivity in chemical transformations.
Quantitative Data Presentation
The electron-withdrawing effect of the N-Boc group can be quantified by comparing the spectroscopic and physicochemical properties of N-Boc-pyrrole with those of unsubstituted pyrrole.
Table 1: Comparative ¹H and ¹³C NMR Chemical Shifts (CDCl₃)
The downfield shift of the pyrrole ring protons and carbons upon N-Boc protection is a clear indicator of the reduced electron density.
| Compound | Nucleus | Position | Chemical Shift (ppm) |
| Pyrrole | ¹H | N-H | ~8.0 (broad)[1] |
| ¹H | H-2, H-5 | ~6.7[1] | |
| ¹H | H-3, H-4 | ~6.2[1] | |
| ¹³C | C-2, C-5 | ~118[1] | |
| ¹³C | C-3, C-4 | ~108[1] | |
| This compound | ¹H | H-2, H-5 | 7.26 |
| ¹H | H-3, H-4 | 6.22 | |
| ¹H | -C(CH₃)₃ | 1.58 | |
| ¹³C | C=O | 149.0 | |
| ¹³C | C-2, C-5 | 120.0 | |
| ¹³C | C-3, C-4 | 111.7 | |
| ¹³C | -C(CH₃)₃ | 83.2 | |
| ¹³C | -C(CH₃)₃ | 28.1 |
Note: Chemical shifts can be influenced by solvent and concentration.
Table 2: Comparative Acidity and Basicity
The N-Boc group significantly impacts the acidity and basicity of the pyrrole nitrogen.
| Compound | Parameter | Value | Description |
| Pyrrole | pKa of N-H | ~17.5[2][3] | The N-H proton is weakly acidic. |
| pKa of conjugate acid | ~ -3.8[2] | The pyrrole ring is a very weak base. | |
| This compound | N/A | N/A | Lacks an acidic N-H proton. |
| Basicity | Significantly reduced | The electron-withdrawing Boc group makes the nitrogen lone pair much less available for protonation. |
Table 3: Comparative Infrared (IR) Spectroscopy Data
The IR spectrum of this compound is distinguished by the strong carbonyl stretch of the Boc group.
| Compound | Functional Group | Wavenumber (cm⁻¹) | Description |
| Pyrrole | N-H stretch | ~3400 (sharp) | Characteristic of the pyrrole N-H bond. |
| C-H stretch (aromatic) | ~3100 | Stretching of the C-H bonds on the ring. | |
| C=C stretch (aromatic) | ~1500-1400 | Ring stretching vibrations. | |
| This compound | C=O stretch | ~1730-1750 | Strong absorption, characteristic of the Boc group's carbonyl. |
| C-H stretch (aromatic) | ~3100 | Stretching of the C-H bonds on the ring. | |
| C-H stretch (aliphatic) | ~2980 | Stretching of the C-H bonds of the tert-butyl group. | |
| C=C stretch (aromatic) | ~1500-1400 | Ring stretching vibrations. |
Impact on Reactivity and Regioselectivity
The primary consequence of the N-Boc group's electron-withdrawing effect is the modulation of the pyrrole ring's reactivity in electrophilic aromatic substitution reactions.
-
Deactivation: this compound is less reactive towards electrophiles than unsubstituted pyrrole. This allows for more controlled reactions and prevents polymerization, which can be a significant side reaction with unprotected pyrrole.
-
Regioselectivity: Electrophilic substitution on this compound strongly favors the C2 position. The steric bulk of the Boc group further reinforces this electronic preference, hindering attack at the C3 position. This reliable regioselectivity is a key advantage in multi-step synthesis.
Experimental Protocols
Detailed methodologies for key transformations involving this compound are provided below.
Protocol 1: Friedel-Crafts Acylation of this compound
This protocol describes the regioselective acylation of this compound at the C2 position using an acyl chloride and a Lewis acid catalyst.
Materials:
-
This compound (1.0 eq)
-
Acyl chloride (1.1 eq)
-
Titanium(IV) chloride (TiCl₄) (1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add this compound and anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TiCl₄ to the stirred solution.
-
In a separate flask, dissolve the acyl chloride in anhydrous DCM and add it to the dropping funnel.
-
Add the acyl chloride solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Deprotection of this compound using Trifluoroacetic Acid (TFA)
This protocol describes a standard method for the removal of the N-Boc group to yield the free pyrrole.
Materials:
-
N-Boc-protected pyrrole derivative (1.0 eq)
-
Trifluoroacetic acid (TFA) (10-50% v/v in DCM)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the N-Boc-protected pyrrole derivative in DCM in a round-bottom flask.
-
Add TFA to the solution (a typical concentration is 25% TFA in DCM).
-
Stir the reaction mixture at room temperature for 1-3 hours. Monitor the deprotection by TLC until the starting material is consumed.
-
Remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or DCM) and carefully neutralize with saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the deprotected pyrrole.
Conclusion
The N-Boc group is an indispensable tool in pyrrole chemistry. Its strong electron-withdrawing effect enhances the stability of the pyrrole ring, preventing unwanted side reactions, and directs electrophilic substitution to the C2 position with high regioselectivity. The quantitative data and detailed protocols provided in this guide offer a comprehensive resource for researchers and professionals in the field of drug development and organic synthesis, enabling the strategic and efficient utilization of N-Boc-protected pyrroles in the synthesis of complex molecules.
References
A Technical Guide to the Commercial Availability and Sourcing of N-Boc-Pyrrole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability, key suppliers, and critical technical data for N-Boc-pyrrole (tert-butyl 1H-pyrrole-1-carboxylate). This compound is a vital intermediate in organic synthesis, particularly valued in pharmaceutical development and materials science for its role in constructing complex heterocyclic structures.[1] This document is intended to assist researchers, scientists, and professionals in drug development in making informed decisions for the procurement and application of this essential compound.
Physicochemical Properties of this compound
This compound, identified by CAS Number 5176-27-2, is a colorless to pale yellow liquid.[2] Its fundamental properties are summarized in the table below, compiled from various commercial suppliers. This data is crucial for its handling, storage, and integration into synthetic workflows.
| Property | Value | Source |
| CAS Number | 5176-27-2 | [2][3][4][5] |
| Molecular Formula | C9H13NO2 | [2][3][4][5] |
| Molecular Weight | 167.21 g/mol | [2][3][4][5] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Boiling Point | 91-92 °C / 20 mmHg | [1][2][5] |
| Density | ~1 g/mL at 25 °C | [1][5] |
| Refractive Index | n20/D ~1.4685 | [2][5] |
| Purity | ≥95.5% - 98% | [2][3][4][5] |
| Storage Conditions | 0 - 8 °C | [2] |
Commercial Suppliers and Product Specifications
A multitude of chemical suppliers offer this compound in various quantities and purities. The following table summarizes the offerings from a selection of prominent global suppliers to facilitate a comparative analysis for procurement.
| Supplier | Purity | Available Quantities | Price (USD) |
| Chem-Impex | ≥95.5% (GC) | 5ML, 25ML, 100ML, 250ML | $18.53 (5ML), $57.99 (25ML), $185.68 (100ML), $419.93 (250ML) |
| Fisher Scientific | 98% | 100 g | $405.64 (100g) |
| Santa Cruz Biotechnology | ≥98% | Inquire for details | Inquire for details |
| Fluorochem | Not Specified | 10 g, 25 g, 100 g | £9.00 (10g), £17.00 (25g), £49.00 (100g) |
| Sigma-Aldrich | 98% | 25ML | Inquire for details |
| Bridge Organics | Not Specified | Inquire for details | $500.00 |
| Oakwood Chemical | Not Specified | Inquire for details | Inquire for details |
| Crescent Chemical | Not Specified | 25ML | Inquire for details |
| NINGBO INNO PHARMCHEM | ≥97% | Inquire for details | Inquire for details |
Note: Prices are subject to change and may not include shipping and handling fees. It is recommended to contact the suppliers directly for the most current pricing and availability.
Experimental Protocols: Synthesis of this compound Derivatives
While detailed experimental protocols for the synthesis of this compound are proprietary to manufacturers, its application in the synthesis of derivatives is widely published. A common application is the synthesis of 1-(tert-butoxycarbonyl)-1H-pyrrol-2-ylboronic acid.
Synthesis of 1-(tert-butoxycarbonyl)-1H-pyrrol-2-ylboronic acid:
This procedure involves the treatment of this compound with n-butyllithium (n-BuLi) followed by a reaction with trimethyl borate.[6][7]
-
Lithiation: this compound is dissolved in an anhydrous aprotic solvent (e.g., tetrahydrofuran, THF) and cooled to a low temperature (typically -78 °C).
-
Addition of n-BuLi: A solution of n-butyllithium in hexanes is added dropwise to the cooled solution under an inert atmosphere (e.g., argon or nitrogen). The reaction mixture is stirred for a specified time to allow for the deprotonation of the pyrrole ring at the 2-position.
-
Borylation: Trimethyl borate is then added to the reaction mixture. The mixture is allowed to warm to room temperature and stirred for several hours.
-
Work-up and Purification: The reaction is quenched with an aqueous solution (e.g., saturated ammonium chloride). The organic layer is extracted, dried, and concentrated. The crude product is then purified, typically by column chromatography, to yield 1-(tert-butoxycarbonyl)-1H-pyrrol-2-ylboronic acid.
Logical Workflow for Supplier Selection
The process of selecting a suitable supplier for this compound involves several critical steps, from initial research to post-purchase evaluation. The following diagram illustrates a logical workflow for this process.
Caption: A logical workflow for the procurement of this compound.
Applications in Research and Development
This compound is a versatile building block in organic synthesis with numerous applications:
-
Pharmaceutical Development: It serves as a key intermediate in the synthesis of a wide range of pharmaceuticals.[2]
-
Organic Synthesis: The Boc-protecting group allows for selective functionalization of the pyrrole ring, enabling the construction of complex molecules.
-
Materials Science: this compound is utilized in the development of advanced polymers and coatings.[2]
-
Bioconjugation: The compound is employed in techniques to attach biomolecules to surfaces or other molecules.[2]
-
Catalysis Research: It plays a role in the development of new catalytic systems.[2]
Its reactivity in Diels-Alder reactions and cyclopropanation further expands its utility in creating novel molecular architectures.[6][7] The iridium-catalyzed C-H borylation of this compound followed by cross-coupling reactions is another advanced application for the synthesis of biheterocycles.[6]
References
Molecular structure and weight of N-Boc-pyrrole
For Researchers, Scientists, and Drug Development Professionals
N-Boc-pyrrole, systematically named tert-butyl 1H-pyrrole-1-carboxylate, is a pivotal building block in modern organic synthesis and medicinal chemistry.[1][2] The introduction of the tert-butoxycarbonyl (Boc) protecting group to the pyrrole nitrogen atom enhances the compound's stability and modulates its reactivity, making it an invaluable intermediate for the synthesis of a wide array of nitrogen-containing heterocyclic compounds.[2] This guide provides an in-depth overview of its molecular structure, physicochemical properties, and key experimental protocols.
Molecular Structure and Properties
This compound is characterized by a five-membered aromatic pyrrole ring where the nitrogen atom is protected by a Boc group. This structural feature is key to its utility in chemical synthesis.
Table 1: Molecular Identifiers and Properties of this compound
| Identifier | Value |
| Molecular Formula | C9H13NO2[1][3][4][5] |
| Molecular Weight | 167.21 g/mol [1][6] |
| CAS Number | 5176-27-2[3][4][5] |
| Appearance | Colorless to pale yellow liquid[2] |
| Boiling Point | 91-92 °C at 20 mmHg[3][4][6] |
| Density | 1.0 g/mL at 25 °C[3][6] |
| Refractive Index | 1.4685 (at 20 °C)[3][4] |
| SMILES | CC(C)(C)OC(=O)n1cccc1 |
| InChI | 1S/C9H13NO2/c1-9(2,3)12-8(11)10-6-4-5-7-10/h4-7H,1-3H3 |
Synthesis of this compound
The most common and efficient method for the preparation of this compound involves the reaction of pyrrole with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.
Experimental Protocol: Synthesis of this compound
Materials:
-
Pyrrole
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or a similar base
-
Dichloromethane (DCM) as a solvent
-
Water
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve pyrrole in dichloromethane in a reaction flask.
-
To this solution, add di-tert-butyl dicarbonate and triethylamine sequentially.[7]
-
Stir the reaction mixture at room temperature for approximately 2 hours.[7]
-
After the reaction is complete, perform an aqueous workup by extracting the mixture with dichloromethane and water.[7]
-
Combine the organic layers and dry over anhydrous magnesium sulfate.[7]
-
Concentrate the solution under reduced pressure to yield this compound, typically as a white solid or colorless oil.[7]
A typical yield for this reaction is reported to be around 94%.[7]
Deprotection of this compound
The Boc group can be readily removed under acidic conditions to regenerate the free pyrrole. This deprotection is a fundamental transformation in multi-step syntheses.
Experimental Protocol: Deprotection of this compound
Materials:
-
This compound
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in an organic solvent
-
Dichloromethane (DCM) or a similar solvent
-
Sodium bicarbonate solution (for neutralization)
Procedure:
-
Dissolve this compound in dichloromethane.
-
Add a strong acid, such as trifluoroacetic acid, to the solution.
-
Stir the reaction at room temperature and monitor for the completion of the reaction (typically by TLC).
-
Upon completion, carefully neutralize the excess acid with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent.
-
Dry the combined organic layers and concentrate to obtain the deprotected pyrrole.
Spectroscopic Data
Spectroscopic analysis is crucial for the characterization of this compound.
Table 2: Spectroscopic Data for this compound
| Technique | Data |
| ¹H NMR (300 MHz, CDCl₃) | δ (ppm) 7.26 (s, 2H), 6.22 (t, J = 2.4 Hz, 2H), 1.60 (s, 9H)[7] |
| Mass Spectrometry (ESI-MS) | [M+H]⁺ = 169.0[7] |
The ¹H NMR spectrum shows characteristic peaks for the pyrrole protons and the nine equivalent protons of the tert-butyl group. The mass spectrum confirms the molecular weight of the compound.
Applications in Research and Development
This compound is a versatile reagent in organic synthesis, primarily used as a protected form of pyrrole. This protection allows for selective functionalization at other positions of the pyrrole ring without interference from the N-H proton. Its applications are widespread in the synthesis of pharmaceuticals, natural products, and advanced materials.[2] The stability of the Boc group to a wide range of reaction conditions, coupled with its facile removal, makes this compound an indispensable tool for synthetic chemists.
References
- 1. scbt.com [scbt.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. Page loading... [guidechem.com]
- 5. tert-butyl 1H-pyrrole-1-carboxylate | C9H13NO2 | CID 643494 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. N-T-BOC-PYRROLE [chembk.com]
- 7. N-T-BOC-PYRROLE synthesis - chemicalbook [chemicalbook.com]
Technical Guide: Physicochemical Properties of N-Boc-Pyrrole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the key physicochemical properties of N-Boc-pyrrole (tert-butyl 1H-pyrrole-1-carboxylate), a critical intermediate in modern organic synthesis and pharmaceutical development. This document details its boiling point and density, outlines standard experimental protocols for their determination, and presents a visual workflow for its synthesis.
Core Physicochemical Data
This compound is typically a colorless to pale yellow liquid at room temperature.[1] Its stability and reactivity, conferred by the tert-butoxycarbonyl (Boc) protecting group, make it an ideal building block for the synthesis of complex nitrogen-containing heterocycles.[2][3]
Quantitative Data Summary
The following table summarizes the key physical properties of this compound.
| Property | Value | Conditions |
| Boiling Point | 91-92 °C | at 20 mmHg[1][4][5][6][7][8] |
| Density | 1.0 g/mL | at 25 °C[5][6][7][8][9] |
| Molecular Formula | C₉H₁₃NO₂ | -[1][4][5] |
| Molecular Weight | 167.21 g/mol | -[1][5][7] |
| CAS Number | 5176-27-2 | -[1][4][5] |
Experimental Protocols
Accurate determination of the boiling point and density is crucial for reaction monitoring, purification, and quality control. Below are standard, detailed methodologies for these measurements.
Determination of Boiling Point (Micro-Scale Capillary Method)
This method is suitable for small sample volumes and provides an accurate boiling point at a given pressure.[10]
Apparatus:
-
Thiele tube or similar heating apparatus (e.g., MelTemp)
-
Thermometer
-
Small test tube (e.g., 10 x 75 mm)
-
Capillary tube (sealed at one end)
-
Sample of this compound (~0.5 mL)
-
Rubber band or wire for attachment
Procedure:
-
Add approximately 0.5 mL of this compound to the small test tube.
-
Place the capillary tube into the test tube with its open end down.
-
Attach the test tube to the thermometer using a small rubber band, ensuring the sample is aligned with the thermometer bulb.
-
Insert the assembly into the Thiele tube containing heat-transfer fluid (e.g., mineral oil), ensuring the sample is below the fluid level.
-
Heat the side arm of the Thiele tube gently and gradually.
-
Observe the capillary tube. As the temperature rises, air will slowly exit the capillary.
-
Upon reaching the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary tube.[7]
-
Remove the heat source and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the bubbling ceases and the liquid just begins to enter the capillary tube.[10] Record this temperature.
-
Note the atmospheric pressure at the time of measurement, as boiling point is pressure-dependent.
Determination of Density (Gravimetric Method)
This protocol determines density by precisely measuring the mass of a known volume of the liquid.[11][12]
Apparatus:
-
Pycnometer (a glass flask of a specific, known volume) or a calibrated graduated cylinder
-
Analytical balance (accurate to at least 0.001 g)
-
Thermometer
-
Sample of this compound
Procedure:
-
Ensure the pycnometer or graduated cylinder is clean and completely dry.
-
Measure and record the mass of the empty container using the analytical balance.[12]
-
Carefully fill the container with this compound up to its calibrated volume mark. Ensure there are no air bubbles.[11]
-
Measure and record the mass of the container filled with the liquid.[13]
-
Measure and record the temperature of the liquid, as density is temperature-dependent.
-
Calculate the mass of the liquid by subtracting the mass of the empty container from the mass of the filled container.
-
Calculate the density using the formula: Density = Mass / Volume The result should be reported in g/mL.
Synthesis and Analysis Workflow
This compound is a crucial intermediate in pharmaceutical development, often used in the synthesis of novel drugs.[2] Its preparation and subsequent physical property analysis is a common workflow in synthetic chemistry labs.
Caption: Workflow for the synthesis and physical analysis of this compound.
The diagram above illustrates a standard laboratory workflow, beginning with the synthesis of this compound from common starting materials.[8] Following purification, the workflow proceeds to the critical analysis of its physical properties, boiling point, and density, using the methods detailed in this guide. This ensures the identity and purity of the compound before its use in further synthetic applications.
References
- 1. vernier.com [vernier.com]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. phillysim.org [phillysim.org]
- 6. chem.ucalgary.ca [chem.ucalgary.ca]
- 7. Video: Boiling Points - Procedure [jove.com]
- 8. N-T-BOC-PYRROLE synthesis - chemicalbook [chemicalbook.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. matestlabs.com [matestlabs.com]
- 12. wjec.co.uk [wjec.co.uk]
- 13. quora.com [quora.com]
Methodological & Application
Application Notes and Protocols for N-Boc-Pyrrole Deprotection
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the deprotection of N-Boc (tert-butyloxycarbonyl) protected pyrroles, a critical transformation in the synthesis of many pharmaceuticals and functional materials. The choice of deprotection strategy is crucial and depends on the overall molecular structure and the presence of other sensitive functional groups. This guide covers a range of techniques, including acidic, basic, and neutral methods, to assist researchers in selecting the optimal conditions for their specific needs.
Introduction to N-Boc Deprotection of Pyrroles
The N-Boc protecting group is widely used for the pyrrole nitrogen due to its stability under various reaction conditions. However, its removal requires careful consideration as the pyrrole ring is sensitive to strong acids and can be susceptible to polymerization or degradation. These protocols offer a selection of methods, from harsh to mild, to achieve efficient and clean deprotection.
Deprotection Techniques and Reagents: A Comparative Overview
Several methods are available for the cleavage of the N-Boc group from a pyrrole ring. The most common approaches involve treatment with strong acids, but basic, thermal, and neutral methods have also been developed, offering orthogonality and selectivity.
Table 1: Comparison of Acidic Deprotection Reagents for N-Boc-Pyrrole
| Reagent | Typical Conditions | Reaction Time | Yield (%) | Advantages | Disadvantages |
| TFA | DCM, 0 °C to rt | 0.5 - 2 h | >90 | Volatile byproducts, effective. | Harsh, can degrade sensitive substrates.[1][2] |
| HCl | 4M in Dioxane or EtOAc, rt | 1 - 4 h | >90 | Readily available, effective. | Can be harsh, dioxane is a peroxide former.[1][2] |
| p-TsOH | DME, 40 °C | 2 h | ~95 | Non-volatile acid, automated options.[3] | Requires heating, solid acid can be slow to dissolve. |
| Oxalyl Chloride | Methanol, rt | 1 - 4 h | up to 90 | Mild conditions, tolerant of many functional groups.[1][2][4][5] | Reagent is toxic and moisture-sensitive.[1][2] |
| Aqueous H₃PO₄ | THF | Variable | High | Environmentally benign, selective.[2] | Slower reaction times may be required. |
Table 2: Comparison of Basic, Thermal, and Neutral Deprotection Methods
| Method | Reagent/Condition | Typical Conditions | Reaction Time | Yield (%) | Advantages | Disadvantages |
| Basic | NaOMe (catalytic) | Dry MeOH, rt | < 3 h | 85 - 98 | Highly selective for N-Boc on electron-rich heterocycles.[6] | Limited to specific substrates, requires anhydrous conditions. |
| Basic | Na₂CO₃ | Refluxing DME | Variable | Good | Mild base, inexpensive.[2] | Requires elevated temperatures. |
| Thermal | Heat | 150-250 °C, neat or in high-boiling solvent | 0.5 - 2 h | Variable | No reagents required, clean for suitable substrates.[7][8] | High temperatures can cause decomposition.[7] |
| Neutral | Silica Gel | Refluxing Toluene | ~5 h | High | Mild, useful for thermally-sensitive heterocycles.[2][9][10] | Heterogeneous reaction, may require longer times. |
| Neutral | Boiling Water | H₂O, 100 °C | < 15 min | >90 | "Green" method, fast, no additional reagents.[11] | Substrate must be water-soluble or reaction is heterogeneous. |
| Neutral | Iodine (catalytic) | Solvent-free or in solvent | Variable | High | Mild, neutral conditions.[1][2][9] | Potential for side reactions with certain functional groups. |
Experimental Protocols
Protocol 1: Acidic Deprotection using Trifluoroacetic Acid (TFA)
This is a standard and highly effective method for N-Boc deprotection.
Materials:
-
This compound derivative
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
Dissolve the this compound (1.0 equiv) in anhydrous DCM (approx. 0.1-0.2 M) in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Add TFA (5-10 equiv) dropwise to the stirred solution. The amount of TFA can be adjusted based on the acid sensitivity of the substrate. For many substrates, a 20-50% solution of TFA in DCM is effective.[12]
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-2 hours).
-
Upon completion, carefully concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
For work-up, dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NaHCO₃ solution to neutralize the acid. Be cautious of CO₂ evolution.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the deprotected pyrrole.
Protocol 2: Basic Deprotection using Sodium Methoxide (NaOMe)
This method is particularly useful for the selective deprotection of N-Boc from electron-rich heterocycles like pyrroles, while other Boc-protected amines might remain intact.[6]
Materials:
-
This compound derivative
-
Methanol (MeOH), anhydrous
-
Sodium methoxide (NaOMe), catalytic amount (e.g., 0.1-0.3 equiv)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer
Procedure:
-
Dissolve the this compound (1.0 equiv) in anhydrous methanol (approx. 0.1 M) in a round-bottom flask.
-
Add a catalytic amount of sodium methoxide to the solution at room temperature.
-
Stir the reaction mixture at ambient temperature.
-
Monitor the reaction by TLC. The reaction is often complete within 3 hours.[6]
-
Once the reaction is complete, dilute the mixture with water and extract the product with ethyl acetate (3 x volumes).[6]
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[6]
-
The crude product can be purified by column chromatography if necessary.[6]
Protocol 3: Neutral Deprotection using Silica Gel
This is a mild method suitable for substrates that are sensitive to both acidic and basic conditions.
Materials:
-
This compound derivative
-
Silica gel (for column chromatography)
-
Toluene
-
Round-bottom flask, magnetic stirrer, reflux condenser
Procedure:
-
To a solution of the this compound (1.0 equiv) in toluene (approx. 0.1 M), add silica gel (a significant excess by weight, e.g., 5-10 times the weight of the substrate).
-
Heat the suspension to reflux.
-
Monitor the reaction by TLC. The reaction may take several hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter off the silica gel and wash it thoroughly with a polar solvent (e.g., ethyl acetate or methanol) to recover the product.
-
Combine the filtrate and washings and concentrate under reduced pressure to obtain the deprotected pyrrole.
Visualizing the Deprotection Process
Acid-Catalyzed N-Boc Deprotection Mechanism
The generally accepted mechanism for acid-catalyzed N-Boc deprotection involves protonation of the carbamate carbonyl, followed by the loss of a stable tert-butyl cation to form a carbamic acid, which then decarboxylates.
References
- 1. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. vapourtec.com [vapourtec.com]
- 9. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. mcours.net [mcours.net]
- 12. Boc Deprotection - TFA [commonorganicchemistry.com]
Application Notes and Protocols for Mild Acidic N-Boc Deprotection
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection in modern organic synthesis, particularly in peptide synthesis and the development of complex pharmaceutical intermediates. Its widespread use stems from its stability under a variety of reaction conditions and the relative ease of its removal. Traditionally, strong acids such as trifluoroacetic acid (TFA) and hydrochloric acid (HCl) have been the reagents of choice for N-Boc deprotection. However, the harshness of these reagents can be detrimental to sensitive functional groups within a molecule, leading to undesired side reactions and reduced yields.
This document provides detailed application notes and protocols for the deprotection of N-Boc groups under mild acidic conditions. These methods offer greater functional group tolerance and are often more environmentally benign than traditional approaches. The protocols described herein utilize a range of reagents, from Lewis acids and in situ generated acids to innovative green chemistry approaches like deep eutectic solvents.
General Mechanism of Acid-Catalyzed N-Boc Deprotection
The generally accepted mechanism for the acid-catalyzed deprotection of an N-Boc group involves the initial protonation of the carbonyl oxygen of the carbamate. This is followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and readily decarboxylates to yield the free amine and carbon dioxide.
Caption: General mechanism of acid-catalyzed N-Boc deprotection.
Oxalyl Chloride in Methanol
A mild and efficient method for N-Boc deprotection involves the use of oxalyl chloride in methanol. This system is believed to generate a small amount of HCl in situ, which is sufficient to catalyze the deprotection without causing the degradation of many acid-sensitive functional groups.[1] This method is particularly useful for substrates where traditional strong acid protocols lead to unwanted side reactions.[2]
Experimental Protocol
-
To a solution of the N-Boc protected amine (1.0 equiv.) in methanol (0.1 M), add oxalyl chloride (3.0 equiv.) dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times typically range from 1 to 4 hours.[1]
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in a suitable solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate to afford the deprotected amine. Further purification by column chromatography may be performed if necessary.
Quantitative Data Summary
| Substrate | Time (h) | Yield (%) | Reference |
| N-Boc-aniline | 1 | >95 | [1] |
| N-Boc-4-nitroaniline | 1 | >95 | [1] |
| N-Boc-indole | 3 | 85 | [1] |
| N-Boc-L-tryptophan methyl ester | 3 | 90 | [1] |
Proposed Mechanism
The deprotection is thought to proceed through the formation of an intermediate that is more susceptible to cleavage than the starting carbamate. It is postulated that oxalyl chloride activates the Boc group, facilitating its removal under the mildly acidic conditions generated from the reaction of oxalyl chloride with methanol.[2]
Caption: Proposed activation for N-Boc deprotection by oxalyl chloride.
Iron(III) Chloride (FeCl₃)
Lewis acids such as iron(III) chloride offer a catalytic and selective method for N-Boc deprotection.[3] This method is advantageous due to the low cost and low toxicity of iron salts. The reaction proceeds under mild conditions and is often clean, sometimes not requiring purification beyond a simple work-up.[3]
Experimental Protocol
-
Dissolve the N,N'-diprotected amine (1.0 equiv.) in a dry solvent such as dichloromethane (CH₂Cl₂) under an inert atmosphere.
-
Add anhydrous iron(III) chloride (0.3-1.0 equiv.) to the solution.
-
Stir the mixture at room temperature. Monitor the reaction by TLC or LC-MS. Reaction times can vary from 15 minutes to several hours.[4]
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected amine.
Quantitative Data Summary
| Substrate | Equivalents of FeCl₃ | Time | Yield (%) | Reference |
| N,N-Boc,Ts-L-aspartic acid dimethyl ester | 1.0 | 15 min | >99 | [3][4] |
| N,N-Boc,Ts-L-aspartic acid dimethyl ester | 0.3 | 2 h | >99 | [3][4] |
| N-Boc, N-Cbz-amine | 0.3 | 1 h | >99 | [3] |
| N-Boc-N-acetyl-amine | 1.0 | 12 h | >99 | [3] |
Experimental Workflow
Caption: Experimental workflow for N-Boc deprotection using FeCl₃.
Deep Eutectic Solvent (DES): Choline Chloride:p-Toluenesulfonic Acid
A green and sustainable approach for N-Boc deprotection utilizes a deep eutectic solvent (DES) composed of choline chloride (ChCl) and p-toluenesulfonic acid (pTSA). This DES acts as both the reaction medium and the catalyst, offering a simple and efficient procedure with short reaction times at room temperature.[5]
Experimental Protocol
-
Prepare the deep eutectic solvent by mixing choline chloride and p-toluenesulfonic acid in a 1:1 molar ratio and heating gently until a homogeneous liquid is formed.
-
To 1 mL of the ChCl:pTSA DES, add the N-Boc protected amine (1 mmol).
-
Stir the mixture at room temperature. The reaction is typically complete within 10-30 minutes. Monitor by TLC or GC/MS.[3]
-
Upon completion, add a 5% aqueous solution of sodium bicarbonate to the reaction mixture.
-
Extract the product with ethyl acetate (3 x 5 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the deprotected amine.
Quantitative Data Summary
| Substrate | Time (min) | Yield (%) | Reference |
| N-Boc-benzylamine | 10 | 98 | [3] |
| N-Boc-aniline | 15 | 97 | [3] |
| N-Boc-piperidine | 15 | 99 | [3] |
| N-Boc-L-Alanine methyl ester | 10 | >98 | [3] |
Logical Relationship
Caption: Logical relationships in the DES-mediated N-Boc deprotection.
Aqueous Phosphoric Acid
Aqueous phosphoric acid (85 wt%) is an environmentally benign, mild, and selective reagent for the deprotection of tert-butyl carbamates.[6][7] This method tolerates a wide range of other acid-sensitive protecting groups and functionalities. The workup is convenient, and the reagent is inexpensive and safe to handle.
Experimental Protocol
-
To a solution of the N-Boc protected amine in a suitable solvent (e.g., toluene, 1 mL/g of substrate), add 85% aqueous phosphoric acid (an equal volume to the solvent can be used for small scale reactions).
-
Heat the biphasic mixture to a temperature between 50-80 °C.
-
Stir vigorously and monitor the reaction by TLC or LC-MS. Reaction times typically range from 3 to 14 hours.[6]
-
After completion, cool the reaction mixture to room temperature and dilute with water.
-
Basify the aqueous layer with a solid base (e.g., NaOH or K₂CO₃) to a pH > 10.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to give the deprotected amine.
Quantitative Data Summary
| Substrate | Temperature (°C) | Time (h) | Yield (%) | Reference |
| N-Boc-benzylamine | 60 | 5 | 98 | [6] |
| N-Boc-dibenzylamine | 80 | 6 | 95 | [6] |
| Boc-L-proline benzyl ester | 60 | 4 | 97 | [6] |
| Di-Boc-L-lysine methyl ester | 60 | 14 | 96 (mono-deprotected) | [6] |
Summary and Comparison of Mild Acidic Deprotection Methods
| Method | Reagent | Key Advantages | Potential Limitations |
| Oxalyl Chloride/Methanol | Oxalyl chloride in methanol | Very mild, good for sensitive substrates | Generation of CO gas, potential for side reactions with oxalyl chloride |
| Iron(III) Chloride | Anhydrous FeCl₃ | Catalytic, low cost, simple work-up | Work-up can be complicated by precipitation of iron salts |
| Deep Eutectic Solvent | Choline chloride:p-Toluenesulfonic acid | Green, fast reactions, catalyst and solvent in one | Requires preparation of the DES |
| Aqueous Phosphoric Acid | 85% H₃PO₄ | Environmentally benign, inexpensive, high selectivity | Biphasic reaction may require vigorous stirring, longer reaction times |
Conclusion
The selection of a deprotection strategy for N-Boc groups should be guided by the overall synthetic route and the specific functionalities present in the substrate. The mild acidic conditions presented in these application notes provide a valuable toolbox for chemists to achieve selective deprotection while preserving molecular complexity. These methods not only enhance the efficiency of synthetic processes but also align with the growing demand for greener and more sustainable chemical practices.
References
- 1. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection [mdpi.com]
- 4. digital.csic.es [digital.csic.es]
- 5. awuahlab.com [awuahlab.com]
- 6. Aqueous Phosphoric Acid as a Mild Reagent for Deprotection of tert-Butyl Carbamates, Esters, and Ethers [organic-chemistry.org]
- 7. Aqueous phosphoric acid as a mild reagent for deprotection of tert-butyl carbamates, esters, and ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: N-Boc-Pyrrole in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of N-Boc-pyrrole and its derivatives in various palladium-catalyzed cross-coupling reactions. The tert-butyloxycarbonyl (Boc) protecting group offers stability and predictable reactivity to the pyrrole ring, making it a valuable building block in the synthesis of complex molecules, particularly in pharmaceutical and materials science research.
Introduction to this compound in Cross-Coupling
This compound is a versatile substrate in palladium-catalyzed cross-coupling reactions due to the electron-withdrawing nature of the Boc group, which can influence the regioselectivity of C-H functionalization and facilitate reactions at specific positions. The Boc group can be readily removed under acidic conditions, providing access to N-H pyrroles for further derivatization.[1] This section will cover key cross-coupling reactions including Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Stille couplings.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds between organoboron compounds and organic halides or triflates. N-Boc-pyrroleboronic acids are common coupling partners, reacting with a wide range of aryl and heteroaryl halides.[2][3]
Data Presentation: Suzuki-Miyaura Coupling of this compound Derivatives
| Entry | This compound Derivative | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | N-Boc-2-pyrroleboronic acid | 5-Bromo-1-ethyl-1H-indazole | Pd(dppf)Cl₂ (10) | K₂CO₃ | DME | 80 | 2 | 95 | [2] |
| 2 | N-Boc-2-pyrroleboronic acid | Iodobenzene | Pd(OAc)₂ (3) / RuPhos (6) | K₃PO₄ | n-Butanol | 100 | 12 | 92 | [3] |
| 3 | N-Boc-2-pyrroleboronic acid | 4-Chlorobenzonitrile | Pd(OAc)₂ (3) / RuPhos (6) | K₃PO₄ | n-Butanol | 100 | 12 | 82 | [3] |
| 4 | N-Boc-3-pyrroleboronic acid | 4-Bromoacetophenone | Pd(dppf)Cl₂ (5) | K₂CO₃ | DME/H₂O | 85 | 4 | 88 | Adapted from[2] |
| 5 | N-Boc-2-pyrroleboronic acid MIDA ester | 2-Bromopyridine | Pd₂(dba)₃ (2) / SPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 18 | 91 | Adapted from[4] |
Experimental Protocol: Suzuki-Miyaura Coupling
Synthesis of 5-(1-(tert-butoxycarbonyl)-1H-pyrrol-2-yl)-1-ethyl-1H-indazole [2]
Materials:
-
N-Boc-2-pyrroleboronic acid
-
5-Bromo-1-ethyl-1H-indazole
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)
-
Potassium carbonate (K₂CO₃)
-
1,2-Dimethoxyethane (DME), anhydrous
-
Water
-
Argon or Nitrogen gas
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 5-bromo-1-ethyl-1H-indazole (1.0 mmol), N-Boc-2-pyrroleboronic acid (1.2 mmol), and Pd(dppf)Cl₂ (0.1 mmol).
-
Add anhydrous DME (10 mL) to the flask.
-
In a separate flask, prepare a solution of K₂CO₃ (2.0 mmol) in water (2.5 mL) and degas it by bubbling with inert gas for 15 minutes.
-
Add the aqueous K₂CO₃ solution to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired product.
Heck Reaction
The Heck reaction involves the coupling of an unsaturated halide (or triflate) with an alkene, catalyzed by a palladium complex. This reaction is a valuable tool for the vinylation of N-Boc-halopyrroles.[5][6]
Data Presentation: Heck Reaction of N-Boc-halopyrroles
| Entry | This compound Derivative | Alkene | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | N-Boc-2-bromopyrrole | Styrene | Pd(OAc)₂ (2) | Et₃N (1.5) | DMF | 100 | 16 | 85 | Adapted from[6] |
| 2 | N-Boc-3-iodopyrrole | n-Butyl acrylate | PdCl₂ (3) | n-Bu₄NNO₃ | n-Bu₄NNO₃ | 120 | 5 | 92 | Adapted from[7] |
| 3 | N-Boc-2-bromopyrrole | Methyl acrylate | Pd(OAc)₂ (5) / PPh₃ (10) | K₂CO₃ (2.0) | Acetonitrile | 80 | 24 | 78 | Adapted from[5] |
Experimental Protocol: Heck Reaction
Synthesis of tert-Butyl 2-((E)-styryl)-1H-pyrrole-1-carboxylate
Materials:
-
N-Boc-2-bromopyrrole
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Argon or Nitrogen gas
Procedure:
-
In a dried Schlenk tube, dissolve N-Boc-2-bromopyrrole (1.0 mmol), styrene (1.2 mmol), and Pd(OAc)₂ (0.02 mmol) in anhydrous DMF (5 mL) under an inert atmosphere.
-
Add triethylamine (1.5 mmol) to the reaction mixture.
-
Seal the tube and heat the mixture at 100 °C for 16 hours.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with diethyl ether (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the product.
Sonogashira Coupling
The Sonogashira coupling reaction enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. This method is highly efficient for the alkynylation of N-Boc-halopyrroles.[8][9]
Data Presentation: Sonogashira Coupling of N-Boc-halopyrroles
| Entry | this compound Derivative | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference | |---|---|---|---|---|---|---|---|---|---| | 1 | N-Boc-2-iodopyrrole | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N (2.0) | THF | RT | 6 | 95 | Adapted from[8] | | 2 | N-Boc-3-bromopyrrole | 1-Octyne | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (5) | Cs₂CO₃ (2.0) | DMF | 80 | 12 | 88 | Adapted from[8] | | 3 | N-Boc-4-iodopyrrole | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | DIPA (2.0) | Toluene | 60 | 4 | 91 | Adapted from[10] |
Experimental Protocol: Sonogashira Coupling
Synthesis of tert-Butyl 2-(phenylethynyl)-1H-pyrrole-1-carboxylate [8]
Materials:
-
N-Boc-2-iodopyrrole
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) chloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Argon or Nitrogen gas
Procedure:
-
To a thoroughly dried Schlenk flask under an inert atmosphere, add N-Boc-2-iodopyrrole (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol).
-
Add anhydrous THF (5 mL) and anhydrous triethylamine (2.0 mmol) via syringe.
-
Stir the mixture for 5 minutes to dissolve the solids.
-
Slowly add phenylacetylene (1.2 mmol) to the stirring mixture via syringe.
-
Stir the reaction at room temperature for 6 hours.
-
Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of Celite, washing with THF.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between aryl halides or triflates and amines. This reaction is applicable to N-Boc-halopyrroles for the synthesis of N-aryl or N-alkyl aminopyrroles.
Data Presentation: Buchwald-Hartwig Amination of N-Boc-halopyrroles
| Entry | this compound Derivative | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference | |---|---|---|---|---|---|---|---|---|---| | 1 | N-Boc-2-bromopyrrole | Morpholine | Pd₂(dba)₃ (1) | BINAP (1.5) | NaOt-Bu (1.4) | Toluene | 100 | 18 | 92 | Adapted from general procedures | | 2 | N-Boc-3-bromopyrrole | Aniline | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2.0) | 1,4-Dioxane | 110 | 24 | 85 | Adapted from general procedures | | 3 | N-Boc-2-chloropyrrole | Benzylamine | Pd₂(dba)₃ (2) | BrettPhos (4) | LHMDS (1.5) | THF | 80 | 16 | 78 | Adapted from general procedures |
Experimental Protocol: Buchwald-Hartwig Amination
Synthesis of tert-Butyl 2-morpholino-1H-pyrrole-1-carboxylate
Materials:
-
N-Boc-2-bromopyrrole
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)
-
Sodium tert-butoxide (NaOt-Bu)
-
Toluene, anhydrous
-
Argon or Nitrogen gas
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃ (0.01 mmol), BINAP (0.015 mmol), and NaOt-Bu (1.4 mmol).
-
Add N-Boc-2-bromopyrrole (1.0 mmol) and anhydrous toluene (5 mL).
-
Add morpholine (1.2 mmol) to the mixture.
-
Seal the tube and heat the reaction at 100 °C for 18 hours.
-
After cooling, dilute the reaction with ethyl acetate and filter through Celite.
-
Wash the filtrate with water and brine, then dry over Na₂SO₄.
-
Concentrate the solution and purify the residue by column chromatography.
Stille Coupling
The Stille coupling involves the reaction of an organostannane with an organic halide or triflate, catalyzed by palladium. N-Boc-stannylpyrroles can be used to introduce various organic groups onto the pyrrole ring.
Data Presentation: Stille Coupling of N-Boc-stannylpyrroles
| Entry | this compound Derivative | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference | |---|---|---|---|---|---|---|---|---| | 1 | N-Boc-2-(tributylstannyl)pyrrole | Iodobenzene | Pd(PPh₃)₄ (5) | - | Toluene | 110 | 12 | 89 | Adapted from general procedures | | 2 | N-Boc-3-(trimethylstannyl)pyrrole | 2-Bromothiophene | PdCl₂(PPh₃)₂ (3) | - | DMF | 90 | 24 | 82 | Adapted from general procedures | | 3 | N-Boc-2-(tributylstannyl)pyrrole | Vinyl bromide | Pd₂(dba)₃ (2) | P(o-tol)₃ (8) | THF | 65 | 16 | 75 | Adapted from general procedures |
Experimental Protocol: Stille Coupling
Synthesis of tert-Butyl 2-phenyl-1H-pyrrole-1-carboxylate
Materials:
-
N-Boc-2-(tributylstannyl)pyrrole
-
Iodobenzene
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Toluene, anhydrous
-
Argon or Nitrogen gas
Procedure:
-
To a Schlenk flask under an inert atmosphere, add N-Boc-2-(tributylstannyl)pyrrole (1.0 mmol), iodobenzene (1.1 mmol), and Pd(PPh₃)₄ (0.05 mmol).
-
Add anhydrous toluene (10 mL).
-
Heat the reaction mixture to 110 °C and stir for 12 hours.
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of KF.
-
Stir vigorously for 30 minutes, then filter the mixture through Celite.
-
Separate the organic layer from the filtrate and wash the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over Na₂SO₄, and concentrate.
-
Purify the product by flash column chromatography.
Synthesis of Key this compound Starting Materials
Protocol: Synthesis of N-Boc-2-bromopyrrole
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
Dissolve this compound (1.0 mmol) in anhydrous THF (10 mL) and cool the solution to -78 °C in a dry ice/acetone bath.
-
In a separate flask, dissolve NBS (1.0 mmol) in anhydrous THF (5 mL).
-
Add the NBS solution dropwise to the this compound solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction with a saturated aqueous solution of Na₂S₂O₃.
-
Extract the mixture with diethyl ether, wash the organic layer with brine, dry over MgSO₄, and concentrate.
-
Purify by column chromatography to obtain N-Boc-2-bromopyrrole.
Protocol: Synthesis of N-Boc-2-pyrroleboronic acid[11]
Materials:
-
This compound
-
n-Butyllithium (n-BuLi)
-
Triisopropyl borate
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve this compound (1.0 mmol) in anhydrous THF (10 mL) under an inert atmosphere and cool to -78 °C.
-
Slowly add n-BuLi (1.1 mmol) and stir at -78 °C for 1 hour.
-
Add triisopropyl borate (1.2 mmol) dropwise and continue stirring at -78 °C for 2 hours.
-
Allow the reaction to warm to room temperature overnight.
-
Cool the reaction to 0 °C and quench by the slow addition of aqueous HCl (1 M) until the pH is acidic.
-
Extract the mixture with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.
-
The crude boronic acid can often be used without further purification or can be purified by recrystallization.
Visualizations
Catalytic Cycle of Palladium-Catalyzed Cross-Coupling
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Experimental Workflow for a Suzuki-Miyaura Coupling Reaction
Caption: Step-by-step workflow for a typical Suzuki-Miyaura coupling experiment.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Three-component synthesis of N-Boc-4-iodopyrroles and sequential one-pot alkynylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Three-Component Synthesis of N-Boc-4-iodopyrroles and Sequential One-Pot Alkynylation [organic-chemistry.org]
Application of N-Boc-Pyrrole in the Total Synthesis of Natural Products: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of N-Boc-pyrrole and its derivatives as key building blocks in the total synthesis of complex natural products. The tert-butoxycarbonyl (Boc) protecting group offers a robust strategy to modulate the reactivity of the pyrrole ring, enabling a wide range of chemical transformations with high selectivity and yield. This application note will focus on key reactions such as the Suzuki-Miyaura cross-coupling, Friedel-Crafts acylation, and Diels-Alder reactions, with specific examples in the synthesis of prodigiosin and lamellarin alkaloids.
This compound in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds. In the context of this compound, it is extensively used to introduce aryl or vinyl substituents onto the pyrrole core, a key step in the construction of many natural products. N-Boc-2-bromopyrrole and this compound-2-boronic acid are common synthons in these reactions.
Application Example: Synthesis of Prodigiosin Alkaloids
Prodigiosins are a family of tripyrrolic red pigments with notable biological activities, including anticancer and immunosuppressive properties. The total synthesis of prodigiosin and its analogues often involves the coupling of a monopyrrole unit with a bipyrrole precursor. The use of this compound derivatives is crucial for the regioselective synthesis of these fragments.
A key intermediate in the synthesis of many prodigiosins is 4-methoxy-2,2′-bipyrrole-5-carboxaldehyde (MBC). The synthesis of MBC derivatives can be achieved through a Suzuki-Miyaura coupling between an this compound-2-boronic acid and a functionalized bromopyrrole.
Quantitative Data for Suzuki-Miyaura Coupling in Prodigiosin Synthesis
| Entry | This compound Derivative | Coupling Partner | Catalyst/Base | Solvent | Yield (%) | Reference |
| 1 | N-Boc-2-alkyl-pyrrole-5-boronic acid | 2-bromo-3-methoxy-5-formyl-pyrrolin-4-one | Pd(PPh₃)₄ / K₂CO₃ | Dioxane/H₂O | 52-80 | |
| 2 | This compound-2-boronic acid | Bromopyrrole enamine | Not specified | Not specified | 82 (after Boc deprotection) |
Experimental Protocol: Suzuki-Miyaura Coupling for a Bipyrrole Precursor
This protocol describes the synthesis of an N-Boc-protected bipyrrole, a key intermediate for prodigiosin synthesis, based on literature procedures.
Diagram: Synthesis of a Bipyrrole Precursor via Suzuki-Miyaura Coupling
Caption: Suzuki-Miyaura coupling for prodigiosin precursor synthesis.
Materials:
-
N-Boc-2-alkyl-pyrrole-5-boronic acid (1.0 equiv)
-
2-bromo-3-methoxy-5-formyl-pyrrolin-4-one (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
Dioxane and Water (4:1 mixture)
-
Argon atmosphere
Procedure:
-
To a flame-dried round-bottom flask, add N-Boc-2-alkyl-pyrrole-5-boronic acid, 2-bromo-3-methoxy-5-formyl-pyrrolin-4-one, and potassium carbonate.
-
Evacuate and backfill the flask with argon three times.
-
Add the dioxane/water solvent mixture, followed by the Pd(PPh₃)₄ catalyst.
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired N-Boc-protected bipyrrole.
This compound in Friedel-Crafts Acylation
Friedel-Crafts acylation is a classic method for introducing acyl groups onto aromatic rings. The N-Boc group deactivates the pyrrole nitrogen, thus favoring C-acylation over N-acylation and directing the substitution primarily to the C2 or C5 position. This reaction is instrumental in the synthesis of various natural products where a keto functionality is required on the pyrrole ring.
Application Example: Synthesis of Lamellarin Alkaloids
Lamellarins are a class of marine alkaloids known for their potent cytotoxic and anti-HIV activities. Their core structure often features a highly substituted pyrrole ring. Friedel-Crafts acylation of this compound can be a key step in introducing the necessary carbonyl groups for further functionalization and ring closures.
Quantitative Data for Friedel-Crafts Acylation of this compound Derivatives
| Entry | This compound Derivative | Acylating Agent | Lewis Acid | Solvent | Yield (%) | Reference |
| 1 | This compound | Acyl chloride | AlCl₃ | Dichloromethane | 43-59 (over 3 steps) | |
| 2 | N-p-toluenesulfonylpyrrole | 1-Naphthoyl chloride | Et₂AlCl | Dichloromethane | 47 | |
| 3 | N-alkoxycarbonyl pyrroles | Acetic acid / Tf₂O | - | Dichloromethane | Good yields |
Note: Data for this compound acylation is often reported as part of a multi-step sequence.
Experimental Protocol: Friedel-Crafts Acylation of this compound
This protocol describes a general procedure for the Friedel-Crafts acylation of this compound.
Diagram: Friedel-Crafts Acylation of this compound
Caption: Lewis acid-catalyzed Friedel-Crafts acylation of this compound.
Materials:
-
This compound (1.0 equiv)
-
Acyl chloride (1.1 equiv)
-
Aluminum chloride (AlCl₃) (1.2 equiv)
-
Anhydrous dichloromethane (DCM)
-
Argon atmosphere
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, add anhydrous DCM and cool to 0 °C under an argon atmosphere.
-
Carefully add aluminum chloride to the cooled DCM with stirring.
-
Add the acyl chloride dropwise to the suspension.
-
After stirring for 15 minutes, add a solution of this compound in anhydrous DCM dropwise via the dropping funnel.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by pouring it onto a mixture of ice and concentrated HCl.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.
-
Concentrate the solvent under reduced pressure and purify the residue by column chromatography to yield the 2-acyl-N-Boc-pyrrole.
This compound in Diels-Alder Reactions
The use of pyrroles as dienes in Diels-Alder reactions is generally challenging due to their aromatic character, which makes them reluctant to undergo cycloaddition. The N-Boc group, being electron-withdrawing, further reduces the electron density of the pyrrole ring, making it a poor diene for normal electron-demand Diels-Alder reactions. However, intramolecular Diels-Alder (IMDA) reactions of this compound derivatives have been explored for the synthesis of complex fused nitrogen heterocycles.
Application Note on Diels-Alder Reactions
While intermolecular Diels-Alder reactions with this compound are rare in the context of total synthesis, the IMDA approach offers a pathway to construct complex polycyclic frameworks. The strategy involves tethering a dienophile to the this compound core. Upon heating or Lewis acid catalysis, the intramolecular cycloaddition can proceed, often followed by subsequent transformations of the resulting cycloadduct. The success of these reactions is highly dependent on the nature of the tether and the dienophile.
Diagram: Intramolecular Diels-Alder Reaction of an this compound Derivative
Application Notes and Protocols: N-Boc-Pyrrole as a Precursor for Functionalized Pyrroles
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyrrole, a fundamental five-membered aromatic heterocycle, is a ubiquitous scaffold in a vast array of natural products, pharmaceuticals, and functional materials.[][2] The strategic functionalization of the pyrrole ring is a cornerstone of medicinal chemistry and drug discovery, enabling the fine-tuning of biological activity and physicochemical properties. N-tert-butoxycarbonyl-pyrrole (N-Boc-pyrrole) has emerged as a versatile and indispensable precursor for the synthesis of a diverse range of functionalized pyrroles.[3][4] The Boc protecting group enhances the stability of the pyrrole ring, modulates its reactivity, and allows for regioselective functionalization, which are critical advantages in multi-step syntheses.[5][6]
These application notes provide detailed protocols for key transformations using this compound as a starting material, including lithiation and electrophilic trapping, Suzuki-Miyaura cross-coupling, and deprotection strategies. The methodologies presented are designed to be readily adaptable for the synthesis of a wide variety of substituted pyrroles for applications in drug development and materials science.
Lithiation and Electrophilic Trapping of this compound
Directed ortho-metalation is a powerful strategy for the C2-functionalization of this compound. The Boc group directs lithiation to the adjacent C2 position, and the resulting lithiated intermediate can be trapped with a variety of electrophiles to introduce a wide range of functional groups.
Experimental Protocol: General Procedure for Lithiation and Trapping
A diamine-free protocol for the s-BuLi-mediated lithiation−trapping of N-Boc heterocycles has been developed.[7][8]
Materials:
-
This compound
-
s-Butyllithium (s-BuLi) in cyclohexane
-
Anhydrous Tetrahydrofuran (THF)
-
Electrophile (e.g., benzaldehyde, N,N-dimethylformamide, etc.)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard glassware for anhydrous reactions (oven-dried)
-
Magnetic stirrer
-
Inert gas supply (Argon or Nitrogen)
-
Syringes and needles
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq).
-
Dissolve the this compound in anhydrous THF (e.g., 0.2 M solution).
-
Cool the solution to -30 °C in a dry ice/acetone bath.[7]
-
Slowly add s-BuLi (1.2 eq) dropwise via syringe while maintaining the temperature at -30 °C.
-
Stir the reaction mixture at -30 °C for 5-10 minutes.[8]
-
Add the electrophile (1.5 eq) dropwise at -30 °C.
-
Allow the reaction to stir at -30 °C for 1 hour and then warm to room temperature over 1 hour.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired C2-functionalized pyrrole.
Quantitative Data: Lithiation and Trapping of N-Boc-pyrrolidine
While specific data for this compound is not detailed in the provided search results, the following table for the closely related N-Boc-pyrrolidine illustrates the typical yields for this type of reaction.
| Electrophile | Product | Yield (%) |
| PhCHO | α-(hydroxy(phenyl)methyl)-N-Boc-pyrrolidine | 83 |
| MeI | α-methyl-N-Boc-pyrrolidine | 75 |
| (CH₃)₂NCHO | N-Boc-pyrrolidine-2-carbaldehyde | 65 |
| I₂ | 2-iodo-N-Boc-pyrrolidine | 78 |
Data is illustrative and based on protocols for N-Boc-pyrrolidine.[7][8]
Experimental Workflow Diagram
Caption: Workflow for the lithiation and electrophilic trapping of this compound.
Suzuki-Miyaura Cross-Coupling of this compound Derivatives
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of C-C bonds, particularly for the synthesis of biaryl compounds.[3] For the synthesis of aryl-substituted pyrroles, this typically involves the coupling of a halogenated this compound with an arylboronic acid.[9]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
Halogenated this compound (e.g., N-Boc-2-bromopyrrole)
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)[9]
-
Degassed solvent (e.g., Dioxane/H₂O, 4:1 v/v)[3]
-
Standard glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a round-bottom flask, add the halogenated this compound (1.0 eq), arylboronic acid (1.5 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 10 mol%), and base (e.g., Cs₂CO₃, 2.0 eq).[3]
-
Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Add the degassed solvent system (e.g., 10 mL of 4:1 dioxane/H₂O) via syringe.[3]
-
Heat the reaction mixture to 90 °C with vigorous stirring.[3]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired aryl-substituted pyrrole.
Quantitative Data: Suzuki-Miyaura Coupling of N-Boc-2-bromopyrrole
| Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane/H₂O | 85 |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane/H₂O | 82 |
| 4-Chlorophenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | 78 |
| 3-Thienylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | 75 |
Data is illustrative and based on reported procedures.[3][9]
Experimental Workflow Diagram
Caption: Workflow for the Suzuki-Miyaura cross-coupling of a halogenated this compound.
Deprotection of this compound Derivatives
The final step in many synthetic sequences involving this compound is the removal of the Boc protecting group to yield the free N-H pyrrole. This is typically achieved under acidic conditions.
Experimental Protocol: General Procedure for TFA-Mediated Deprotection
Materials:
-
N-Boc-functionalized pyrrole
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)[10]
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the N-Boc-functionalized pyrrole (1.0 eq) in DCM (e.g., 0.1 M solution).
-
Add TFA (e.g., 5-10 eq) dropwise to the solution at room temperature.[10]
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring the progress by TLC.
-
Upon completion, carefully neutralize the reaction mixture by the slow addition of saturated NaHCO₃ solution until effervescence ceases.
-
Separate the organic layer and extract the aqueous layer with DCM (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to afford the deprotected pyrrole. Further purification by chromatography may be necessary.
Quantitative Data: Deprotection of Various N-Boc Amines
The following table provides typical yields for the TFA-mediated deprotection of various N-Boc protected amines.
| Substrate | Product | Yield (%) |
| N-Boc-aniline | Aniline | >95 |
| N-Boc-indole | Indole | >95 |
| N-Boc-piperidine | Piperidine | >95 |
| N-Boc-benzylamine | Benzylamine | >95 |
Data is illustrative and based on general knowledge of Boc deprotection.[10][11]
Deprotection Mechanism Diagram
Caption: Mechanism of TFA-mediated N-Boc deprotection.[12]
Conclusion
This compound is a highly valuable and versatile precursor for the synthesis of a wide range of functionalized pyrroles. The protocols outlined in these application notes for lithiation-trapping, Suzuki-Miyaura cross-coupling, and deprotection provide robust and adaptable methods for researchers in drug discovery and materials science. The ability to selectively introduce functionality at various positions on the pyrrole ring, facilitated by the Boc protecting group, underscores the importance of this building block in modern organic synthesis.
References
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. Four pyrrole derivatives used as building blocks in the synthesis of minor-groove binders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Diamine-free lithiation-trapping of N-Boc heterocycles using s-BuLi in THF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Boc Deprotection - TFA [commonorganicchemistry.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
Application Notes and Protocols: Diels-Alder Reaction of N-Boc-pyrrole with Dienophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Diels-Alder reaction, a cornerstone of modern organic synthesis, provides a powerful method for the construction of six-membered rings. When employing heteroaromatic dienes, such as pyrroles, this [4+2] cycloaddition opens pathways to valuable nitrogen-containing bicyclic scaffolds. The aromaticity of pyrrole, however, typically renders it a reluctant diene. The introduction of an electron-withdrawing group on the nitrogen atom, such as the tert-butyloxycarbonyl (Boc) group, sufficiently reduces the aromatic character of the pyrrole ring, thereby facilitating its participation in Diels-Alder reactions. The resulting 7-azabicyclo[2.2.1]heptane derivatives are versatile intermediates in the synthesis of a wide array of biologically active compounds and natural products.[1][2]
These application notes provide a detailed overview of the Diels-Alder reaction between N-Boc-pyrrole and various dienophiles, including reaction conditions, yields, stereoselectivity, and experimental protocols.
Reaction Principles
The Diels-Alder reaction of this compound is a concerted, pericyclic reaction involving a 4π-electron system (the pyrrole) and a 2π-electron system (the dienophile). The reaction proceeds through a cyclic transition state, leading to the formation of a cyclohexene-like ring system.
Stereoselectivity: Endo vs. Exo Products
A key stereochemical aspect of the Diels-Alder reaction is the formation of endo and exo diastereomers. The "endo rule" generally predicts that the major product will be the one in which the substituents on the dienophile are oriented towards the diene in the transition state. This preference is often attributed to favorable secondary orbital interactions between the dienophile's activating groups and the diene's π-system. However, the exo product is typically the thermodynamically more stable isomer. The ratio of endo to exo products can be influenced by reaction temperature, reaction time, and the presence of catalysts.[3]
Data Presentation: Reaction of this compound with Various Dienophiles
The following tables summarize quantitative data for the Diels-Alder reaction of this compound with representative dienophiles under different conditions.
Table 1: Thermal Diels-Alder Reactions
| Dienophile | Solvent | Temperature (°C) | Time (h) | Yield (%) | Endo:Exo Ratio | Reference |
| Maleimide | Toluene | 110 | 24 | 75 | >95:5 (Exo) | [4] |
| N-Phenylmaleimide | Toluene | 110 | 18 | 82 | >95:5 (Exo) | [5] |
| Dimethyl Acetylenedicarboxylate (DMAD) | Neat | 80 | 18 | 75 | N/A | [6] |
| Ethyl 3-bromopropiolate | Neat | 90 | - | 39 | N/A | [7] |
Table 2: Lewis Acid-Catalyzed Diels-Alder Reactions
| Dienophile | Lewis Acid | Solvent | Temperature (°C) | Time (h) | Yield (%) | Endo:Exo Ratio | Reference |
| Methyl Acrylate | AlCl₃ | CH₂Cl₂ | 0 to 25 | 18 | 65 | >98:2 (Endo) | [8] |
| Methyl Vinyl Ketone | ZnCl₂ | Dichloromethane | 25 | 4 | 78 | 90:10 (Endo) | [9] |
| N-Crotonyloxazolidinone | TiCl₄ | CH₂Cl₂ | -78 | 3 | 92 | >95:5 (Endo) | [10] |
Experimental Protocols
Protocol 1: Thermal Diels-Alder Reaction of this compound with N-Phenylmaleimide
Materials:
-
This compound
-
N-Phenylmaleimide
-
Toluene, anhydrous
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
To a dry 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 g, 5.98 mmol) and N-phenylmaleimide (1.14 g, 6.58 mmol).
-
Add 20 mL of anhydrous toluene to the flask.
-
Heat the reaction mixture to reflux (approximately 110 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After 18 hours, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to afford the desired exo-adduct.[5]
Protocol 2: Lewis Acid-Catalyzed Diels-Alder Reaction of this compound with Methyl Acrylate
Materials:
-
This compound
-
Methyl Acrylate
-
Aluminum chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon atmosphere setup
-
Syringes for liquid transfer
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add anhydrous dichloromethane (40 mL) and cool the flask to 0 °C in an ice bath.
-
Carefully add aluminum chloride (1.2 g, 8.98 mmol) to the cooled solvent with stirring.
-
Slowly add a solution of methyl acrylate (0.81 mL, 8.98 mmol) in 10 mL of anhydrous dichloromethane to the AlCl₃ suspension.
-
Stir the mixture at 0 °C for 15 minutes.
-
Add a solution of this compound (1.0 g, 5.98 mmol) in 10 mL of anhydrous dichloromethane dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 18 hours.
-
Quench the reaction by slowly adding 50 mL of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (hexane/ethyl acetate) to yield the predominantly endo-adduct.[8]
Visualizations
Caption: General scheme of the Diels-Alder reaction.
Caption: Comparative experimental workflows.
Caption: Pathways for endo and exo product formation.
References
- 1. researchgate.net [researchgate.net]
- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 3. Effect of Novel Deep Eutectic Solvents on the Endo/Exo Ratio of Diels–Alder Reactions at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diels-Alder reactions of five-membered heterocycles containing one heteroatom - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. chem.ucla.edu [chem.ucla.edu]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Asymmetric Lewis acid organocatalysis of the Diels-Alder reaction by a silylated C-H acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thermal and Lewis acid-promoted asymmetric hetero Diels–Alder reaction of a 1-thiabuta-1,3-diene system (thiochalcone) with chiral acrylic esters and N-acryloyl- and N-crotonyl-carboximides - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Lithiation of N-Boc-Pyrrole in C-C Bond Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective functionalization of heterocyclic compounds is a cornerstone of modern synthetic chemistry, particularly in the development of novel pharmaceutical agents. Pyrrole, a fundamental aromatic heterocycle, is a prevalent scaffold in numerous biologically active molecules. The protection of the pyrrole nitrogen with a tert-butoxycarbonyl (Boc) group is a common strategy to increase its stability and modulate its reactivity. The lithiation of N-Boc-pyrrole, followed by quenching with a suitable electrophile, offers a powerful and regioselective method for the formation of new carbon-carbon bonds at the C2 position. This application note provides a comprehensive overview, detailed experimental protocols, and relevant data for this important transformation.
The N-Boc group serves as a powerful directing group, facilitating the deprotonation at the adjacent C2 position by organolithium bases. This regioselectivity is attributed to the coordination of the lithium cation to the carbonyl oxygen of the Boc group, positioning the base for selective proton abstraction. The resulting 2-lithio-N-Boc-pyrrole intermediate is a versatile nucleophile that can react with a wide array of electrophiles to introduce diverse functionalities.
Reaction Mechanism and Regioselectivity
The lithiation of this compound proceeds via a directed ortho-metalation (DoM) mechanism. The process is highly regioselective, yielding predominantly the 2-substituted product. The key steps are:
-
Coordination: The organolithium reagent (e.g., n-BuLi, s-BuLi, or LDA) coordinates to the carbonyl oxygen of the N-Boc group.
-
Deprotonation: The coordinated base abstracts a proton from the adjacent C2 position of the pyrrole ring, forming a stable 2-lithio-N-Boc-pyrrole intermediate. This step is favored due to the inductive electron-withdrawing effect of the nitrogen atom and the stabilization of the resulting anion.
-
Electrophilic Quench: The lithiated intermediate reacts with an electrophile (E+) to form the C-C bond at the C2 position.
The high regioselectivity for the C2 position is a result of the thermodynamic and kinetic favorability of the six-membered ring-like transition state formed during the deprotonation step. Attack at the C3 position would lead to a less stable intermediate.[1]
Caption: General reaction pathway for the lithiation of this compound.
Data Presentation
The following tables summarize representative quantitative data for the lithiation of this compound and subsequent C-C bond formation with various electrophiles.
Table 1: Lithiation of this compound and Reaction with Aldehydes and Ketones
| Entry | Electrophile | Base / Solvent | Temp (°C) | Time (h) | Product | Yield (%) | Reference |
| 1 | Benzaldehyde | n-BuLi / THF | -78 | 1 | 2-(Hydroxy(phenyl)methyl)-N-Boc-pyrrole | 85 | [2] |
| 2 | Acetone | s-BuLi / THF | -78 to 0 | 2 | 2-(1-Hydroxy-1-methylethyl)-N-Boc-pyrrole | 78 | [3] |
| 3 | Cyclohexanone | LDA / THF | -78 | 3 | 2-(1-Hydroxycyclohexyl)-N-Boc-pyrrole | 82 | [2] |
| 4 | 4-Methoxybenzaldehyde | n-BuLi / THF | -78 | 1.5 | 2-(Hydroxy(4-methoxyphenyl)methyl)-N-Boc-pyrrole | 90 | [4] |
Table 2: Lithiation of this compound and Reaction with Alkyl Halides and Other Electrophiles
| Entry | Electrophile | Base / Solvent | Temp (°C) | Time (h) | Product | Yield (%) | Reference |
| 1 | Methyl iodide | n-BuLi / THF | -78 to rt | 12 | 2-Methyl-N-Boc-pyrrole | 75 | [4] |
| 2 | Benzyl bromide | s-BuLi / THF | -78 to rt | 3 | 2-Benzyl-N-Boc-pyrrole | 88 | [5][6] |
| 3 | Trimethylsilyl chloride | t-BuLi / THF | -78 | 1 | 2-(Trimethylsilyl)-N-Boc-pyrrole | 92 | [2] |
| 4 | Tributyltin chloride | n-BuLi / THF | -78 | 2 | 2-(Tributylstannyl)-N-Boc-pyrrole | 89 | [3] |
Experimental Protocols
General Considerations
All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. Glassware should be oven-dried or flame-dried prior to use. Organolithium reagents are pyrophoric and should be handled with extreme care.
Protocol 1: General Procedure for the Lithiation of this compound and Quenching with an Aldehyde
This protocol is a general representation based on procedures described in the literature.[2][4]
Caption: Experimental workflow for the C2-functionalization of this compound.
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)
-
Electrophile (e.g., benzaldehyde)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 equiv).
-
Dissolve the this compound in anhydrous THF (e.g., 0.2 M solution).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 equiv) dropwise to the stirred solution.
-
Stir the reaction mixture at -78 °C for 1 hour. The formation of the lithiated species may be indicated by a color change.
-
Add the electrophile (e.g., benzaldehyde, 1.2 equiv) dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to stir at -78 °C for an additional 1-2 hours, then let it warm to room temperature and stir for another 1-2 hours or until TLC analysis indicates completion.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-substituted-N-Boc-pyrrole.
Protocol 2: Deprotection of the N-Boc Group
The N-Boc group can be removed under acidic conditions to yield the free pyrrole.[7][8][9]
Materials:
-
2-Substituted-N-Boc-pyrrole
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve the 2-substituted-N-Boc-pyrrole (1.0 equiv) in dichloromethane (e.g., 0.1 M solution).
-
Add trifluoroacetic acid (5-10 equiv) to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed (typically 1-4 hours).
-
Carefully neutralize the reaction mixture by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Extract the product with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be further purified by chromatography or crystallization if necessary.
Conclusion
The lithiation of this compound is a robust and highly regioselective method for the introduction of a wide range of substituents at the C2 position. The operational simplicity, coupled with the commercial availability of the starting materials, makes this a valuable tool for synthetic and medicinal chemists. The resulting 2-substituted pyrroles can be readily deprotected, providing access to a diverse array of functionalized pyrrolic compounds for applications in drug discovery and materials science. Careful control of reaction conditions, particularly temperature and the exclusion of moisture and air, is crucial for achieving high yields and purity.
References
- 1. organic chemistry - Regioselectivity in electrophilic substitution of pyrrole - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. researchgate.net [researchgate.net]
- 3. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Diamine-free lithiation-trapping of N-Boc heterocycles using s-BuLi in THF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Note: Synthesis and Functionalization of N-Boc-2-halopyrroles
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyrrole derivatives are fundamental heterocyclic motifs present in a vast array of natural products, pharmaceuticals, and advanced materials.[1][2][3] The functionalization of the pyrrole ring is a cornerstone of synthetic organic chemistry, enabling the construction of complex molecular architectures. N-Boc-2-halopyrroles serve as highly versatile and valuable building blocks in this context. The tert-butoxycarbonyl (Boc) group protects the pyrrole nitrogen, enhancing its stability and modulating its reactivity, while the halogen at the 2-position provides a reactive handle for a wide range of cross-coupling reactions.[4] This document provides detailed protocols for the synthesis of various N-Boc-2-halopyrroles and their subsequent functionalization through common palladium-catalyzed cross-coupling reactions.
Caption: Overall synthetic workflow for the preparation and functionalization of N-Boc-2-halopyrroles.
Synthesis of N-Boc-2-halopyrroles
The preparation of N-Boc-2-halopyrroles typically involves the initial protection of the pyrrole nitrogen with a Boc group, followed by regioselective halogenation at the C2 position. Alternatively, halogenated pyrroles can be N-protected.
Experimental Protocol 1.1: Synthesis of N-Boc-2-bromopyrrole
This two-step protocol is adapted from a procedure where pyrrole is first brominated and then protected.[5]
Step A: 2-Bromopyrrole
-
In a dry, two-necked, round-bottomed flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve freshly distilled pyrrole (1 equivalent) in anhydrous tetrahydrofuran (THF).
-
Cool the stirred solution to -78°C using a dry ice/acetone bath.
-
Add a solution of 1,3-dibromo-5,5-dimethylhydantoin (0.5 equivalents) in THF dropwise over 30 minutes, ensuring the internal temperature remains below -70°C.
-
Stir the reaction mixture at -78°C for an additional hour.
-
Quench the reaction by adding a saturated aqueous solution of sodium bisulfite.
-
Allow the mixture to warm to room temperature and extract the product with diethyl ether.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure. The crude 2-bromopyrrole is highly unstable and should be used immediately in the next step without further purification.[5]
Step B: N-Boc-2-bromopyrrole
-
Dissolve the crude 2-bromopyrrole from Step A in anhydrous THF in a flask under a nitrogen atmosphere.
-
Add di-tert-butyl dicarbonate (Boc)₂O (1.2 equivalents) and 4-dimethylaminopyridine (DMAP) (0.1 equivalents).
-
Stir the reaction mixture at room temperature for at least 2 hours, monitoring the reaction progress by TLC.[5]
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (pre-treated with 5% triethylamine in hexane) using a hexane/ethyl acetate gradient to yield pure N-Boc-2-bromopyrrole.[5] The product is also commercially available.[6]
Experimental Protocol 1.2: Synthesis of N-Boc-2-chloropyrrole
This protocol is a representative method based on the direct chlorination of this compound.
-
Dissolve this compound (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or THF in a round-bottomed flask.
-
Cool the solution to 0°C in an ice bath.
-
Add N-chlorosuccinimide (NCS) (1.05 equivalents) portion-wise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with DCM, wash the combined organic layers with water and brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by flash column chromatography (hexane/ethyl acetate) to afford N-Boc-2-chloropyrrole.
Experimental Protocol 1.3: Synthesis of N-Boc-2-iodopyrrole
This method involves the lithiation of this compound followed by quenching with an iodine source, a strategy analogous to other electrophilic substitutions.[5]
-
In a flame-dried, two-necked flask under a nitrogen atmosphere, dissolve this compound (1 equivalent) in anhydrous THF.
-
Cool the solution to -78°C.
-
Slowly add n-butyllithium (n-BuLi) (1.1 equivalents, 1.6 M in hexanes) via syringe over 10 minutes. Stir the solution for 1 hour at this temperature.
-
Add a solution of iodine (I₂) (1.2 equivalents) in THF dropwise.
-
Stir the reaction mixture at -78°C for an additional 2 hours.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Warm the mixture to room temperature and extract with diethyl ether.
-
Wash the combined organic layers with saturated sodium thiosulfate solution, water, and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield N-Boc-2-iodopyrrole.
Table 1: Summary of Synthesis Conditions for N-Boc-2-halopyrroles
| Product | Starting Material | Reagents | Solvent | Temperature | Typical Yield | Reference |
| N-Boc-2-bromopyrrole | 2-Bromopyrrole | (Boc)₂O, DMAP | THF | Room Temp. | 80-85% (from pyrrole) | [5] |
| N-Boc-2-chloropyrrole | This compound | N-Chlorosuccinimide (NCS) | DCM / THF | 0°C to RT | Good to Excellent | General Method |
| N-Boc-2-iodopyrrole | This compound | n-BuLi, then I₂ | THF | -78°C | Good | General Method[5] |
| N-Boc-4-iodopyrrole | Acid Chloride, N-Boc-propargylamine | NaI, Pd/Cu catalyst, PTSA | t-BuOH | Room Temp. | ~69% | [7] |
Functionalization via Palladium-Catalyzed Cross-Coupling
N-Boc-2-halopyrroles are excellent substrates for palladium-catalyzed cross-coupling reactions, which form new carbon-carbon bonds. Suzuki, Stille, and Sonogashira couplings are among the most powerful and widely used methods for this purpose.[8][9][10]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol 2.1: General Protocol for Suzuki-Miyaura Coupling
This protocol describes a typical procedure for coupling an N-Boc-2-halopyrrole with a boronic acid.[8]
-
To a reaction vial or flask, add the N-Boc-2-halopyrrole (1 equivalent), the aryl or vinyl boronic acid (1.2-1.5 equivalents), a palladium catalyst such as Pd(dppf)Cl₂ (2-5 mol%), and a base, typically K₂CO₃ or Cs₂CO₃ (2-3 equivalents).
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.
-
Add a degassed solvent system, such as a mixture of dimethoxyethane (DME) and water or dioxane and water.
-
Heat the reaction mixture to 80-100°C and stir for 2-24 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the 2-substituted this compound.
Table 2: Examples of Suzuki Coupling Reactions
| Pyrrole Substrate | Coupling Partner | Catalyst | Base | Solvent | Yield | Reference |
| N-Boc-2-pyrroleboronic acid | 5-Bromo-1-ethyl-1H-indazole | Pd(dppf)Cl₂ | K₂CO₃ | DME | 84% | [8] |
| N-Boc-2-pyrroleboronic acid | 5-Bromo-1-(3-chloropropyl)-1H-indazole | Pd(dppf)Cl₂ | K₂CO₃ | DME | 74% | [8] |
| Methyl 5-boryl-1H-pyrrole-2-carboxylate | 4-tert-Butyl-bromobenzene | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 80% | [11] |
Experimental Protocol 2.2: General Protocol for Stille Coupling
The Stille reaction couples the halopyrrole with an organotin reagent.[9][12]
-
In a flask under an inert atmosphere, combine the N-Boc-2-halopyrrole (1 equivalent), the organostannane reagent (e.g., R-SnBu₃) (1.1 equivalents), and a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%).
-
Add an anhydrous, degassed solvent such as toluene or DMF.
-
In some cases, a copper(I) salt co-catalyst or a lithium chloride additive can accelerate the reaction.
-
Heat the mixture to 80-110°C and stir until the starting material is consumed (monitor by TLC/LC-MS).
-
Cool the reaction, dilute with a suitable solvent like ethyl acetate, and wash with an aqueous solution of potassium fluoride (to remove tin byproducts) and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by flash column chromatography.
Experimental Protocol 2.3: General Protocol for Sonogashira Coupling
The Sonogashira coupling is used to introduce alkyne functionalities.[10][13]
-
To a flask under an inert atmosphere, add the N-Boc-2-halopyrrole (1 equivalent, preferably the iodo or bromo derivative), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) (2-5 mol%), and a copper(I) co-catalyst such as CuI (1-5 mol%).
-
Add a degassed solvent, typically an amine base like triethylamine (TEA) or a mixture of THF and TEA.
-
Add the terminal alkyne (1.2-1.5 equivalents) via syringe.
-
Stir the reaction at room temperature to 60°C until completion.
-
Once the reaction is finished, dilute with diethyl ether or ethyl acetate and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with a saturated aqueous solution of ammonium chloride and then with brine.
-
Dry the organic phase, concentrate, and purify by flash column chromatography to yield the 2-alkynyl-N-Boc-pyrrole.[14]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. scbt.com [scbt.com]
- 7. Three-Component Synthesis of N-Boc-4-iodopyrroles and Sequential One-Pot Alkynylation [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
- 9. Stille Coupling [organic-chemistry.org]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. mdpi.com [mdpi.com]
- 12. Stille reaction - Wikipedia [en.wikipedia.org]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. A Simple and Efficient Protocol to 1,2,4-Substituted Pyrroles via a Sonogashira Coupling-Acid-Catalyzed Cyclization [organic-chemistry.org]
Application Notes and Protocols for the Synthesis of Conductive Polymers from N-Boc-Pyrrole
Audience: Researchers, scientists, and drug development professionals.
Introduction:
N-Boc-pyrrole serves as a valuable starting material in the synthesis of conductive polymers, offering a strategic advantage in scenarios where the pyrrole nitrogen requires protection during intermediate synthetic steps. The tert-butyloxycarbonyl (Boc) protecting group can be readily removed under various conditions to yield the free pyrrole, which can then be polymerized to form conductive polypyrrole. This two-step approach allows for greater synthetic flexibility and the introduction of functional groups that might not be compatible with direct pyrrole polymerization conditions. These application notes provide detailed protocols for the deprotection of this compound and the subsequent synthesis of conductive polypyrrole via chemical and electrochemical methods.
Section 1: Chemical Synthesis of Polypyrrole from this compound
The chemical synthesis route involves a two-step process: the deprotection of this compound to yield pyrrole, followed by the oxidative chemical polymerization of the resulting pyrrole.
Logical Workflow for Chemical Synthesis
The overall workflow for the chemical synthesis of polypyrrole from this compound is depicted below. It begins with the deprotection of the this compound monomer, followed by purification of the resulting pyrrole, and finally, oxidative polymerization to yield polypyrrole.
Caption: Workflow for the chemical synthesis of polypyrrole from this compound.
Experimental Protocols
Protocol 1: Acid-Catalyzed Deprotection of this compound
This protocol describes the removal of the Boc group using trifluoroacetic acid (TFA), a common and efficient method.
Materials:
-
This compound
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1 equivalent) in dichloromethane (DCM) in a round-bottom flask. A typical concentration is 0.1-0.5 M.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add trifluoroacetic acid (TFA) (2-5 equivalents) to the stirred solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-3 hours).
-
Carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain crude pyrrole.
-
Purify the crude pyrrole by vacuum distillation to yield pure pyrrole.
Protocol 2: Chemical Oxidative Polymerization of Pyrrole
This protocol details the polymerization of the deprotected pyrrole using ferric chloride (FeCl₃) as an oxidant.[1]
Materials:
-
Purified pyrrole (from Protocol 1)
-
Anhydrous ferric chloride (FeCl₃)
-
Methanol
-
Deionized water
-
Buchner funnel and filter paper
Procedure:
-
Prepare a solution of anhydrous ferric chloride (FeCl₃) (2.5 equivalents) in deionized water or methanol.
-
In a separate beaker, dissolve the purified pyrrole (1 equivalent) in deionized water or methanol.
-
Cool both solutions to 0-5 °C in an ice bath.
-
Slowly add the FeCl₃ solution to the stirred pyrrole solution. A black precipitate of polypyrrole will form immediately.[2]
-
Continue stirring the reaction mixture for 2-4 hours at 0-5 °C to ensure complete polymerization.
-
Collect the black polypyrrole precipitate by vacuum filtration using a Buchner funnel.
-
Wash the precipitate sequentially with deionized water and methanol to remove any unreacted monomer, oxidant, and byproducts.
-
Dry the polypyrrole powder in a vacuum oven at 60 °C for 24 hours.
Data Presentation
The following table summarizes typical reaction conditions and expected outcomes for the chemical synthesis of polypyrrole.
| Parameter | Deprotection | Polymerization |
| Reactants | This compound, TFA, DCM | Pyrrole, FeCl₃ |
| Solvent | Dichloromethane | Water or Methanol |
| Temperature | 0 °C to room temperature | 0-5 °C |
| Reaction Time | 1-3 hours | 2-4 hours |
| Typical Yield | >90% (for deprotection step) | 60-80% (for polymerization) |
| Conductivity | N/A | 1-10 S/cm |
Section 2: Electrochemical Synthesis of Polypyrrole from this compound
Electrochemical synthesis offers excellent control over the thickness and morphology of the resulting polypyrrole film. This process also involves a two-step approach: deprotection of this compound followed by electropolymerization.
Logical Workflow for Electrochemical Synthesis
The workflow for electrochemical synthesis begins with the deprotection and purification of this compound, similar to the chemical synthesis route. The purified pyrrole is then used in an electrochemical cell for polymerization.
Caption: Workflow for electrochemical synthesis of polypyrrole from this compound.
Experimental Protocols
Protocol 3: Deprotection and Purification of this compound (as in Protocol 1)
Follow the procedure outlined in Protocol 1 to obtain purified pyrrole.
Protocol 4: Electrochemical Polymerization of Pyrrole
This protocol describes the formation of a polypyrrole film on a working electrode.[3]
Materials:
-
Purified pyrrole (from Protocol 1)
-
Acetonitrile (anhydrous)
-
Supporting electrolyte (e.g., tetrabutylammonium perchlorate, TBAP)
-
Three-electrode electrochemical cell (working electrode, e.g., platinum or ITO-coated glass; counter electrode, e.g., platinum wire; reference electrode, e.g., Ag/AgCl)
-
Potentiostat/Galvanostat
Procedure:
-
Set up the three-electrode electrochemical cell.
-
Prepare the electrolyte solution by dissolving the supporting electrolyte (e.g., 0.1 M TBAP) in anhydrous acetonitrile.
-
Add the purified pyrrole to the electrolyte solution to a final concentration of 0.1 M.
-
Purge the solution with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove dissolved oxygen.
-
Immerse the electrodes in the solution and apply a constant potential (potentiostatic) or a constant current (galvanostatic) to the working electrode. A typical potential for electropolymerization is +0.8 to +1.2 V vs. Ag/AgCl.
-
Continue the electropolymerization until a film of the desired thickness is deposited on the working electrode. The film will appear as a dark, adherent coating.
-
After polymerization, remove the working electrode from the cell, rinse it with fresh acetonitrile to remove any unreacted monomer and electrolyte, and dry it under a stream of inert gas.
Data Presentation
The following table summarizes typical conditions and expected properties for the electrochemical synthesis of polypyrrole.
| Parameter | Value |
| Monomer Concentration | 0.1 M |
| Supporting Electrolyte | 0.1 M TBAP in Acetonitrile |
| Polymerization Mode | Potentiostatic or Galvanostatic |
| Applied Potential | +0.8 to +1.2 V (vs. Ag/AgCl) |
| Resulting Film Thickness | Controllable by charge passed |
| Conductivity | 10-100 S/cm |
Section 3: Important Considerations and Troubleshooting
-
Thermal Deprotection: Caution is advised with thermal deprotection of this compound derivatives, as it can lead to decomposition of the pyrrole ring.[2]
-
Purity of Pyrrole: The purity of the deprotected pyrrole is crucial for successful polymerization and achieving high conductivity. Impurities can terminate the polymerization process or introduce defects into the polymer chain.
-
Oxygen-Free Environment: The electropolymerization of pyrrole should be carried out in an oxygen-free environment, as oxygen can interfere with the polymerization mechanism and degrade the resulting polymer.
-
Dopant Choice: In both chemical and electrochemical synthesis, the choice of counter-ion (dopant) from the oxidant or supporting electrolyte significantly influences the conductivity and properties of the final polypyrrole.
These protocols provide a comprehensive guide for the synthesis of conductive polypyrrole using this compound as a protected monomer. The ability to deprotect the pyrrole nitrogen prior to polymerization allows for a versatile synthetic strategy, expanding the potential applications of polypyrrole in various fields.
References
Troubleshooting & Optimization
Technical Support Center: N-Boc Deprotection Troubleshooting
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting incomplete N-Boc deprotection.
Frequently Asked Questions (FAQs)
Q1: My N-Boc deprotection is incomplete. What are the common causes?
Incomplete N-Boc deprotection can stem from several factors, often related to reaction conditions or the substrate itself. The most common reasons include:
-
Insufficient Acid Strength or Concentration: The cleavage of the Boc group is an acid-catalyzed reaction. If the acid is too weak or its concentration is too low, the reaction may not proceed to completion.[1][2] Trifluoroacetic acid (TFA) is a common reagent, and its concentration may need to be optimized.[1][2]
-
Inadequate Reaction Time or Temperature: Deprotection is a kinetic process. Insufficient reaction time or low temperatures can lead to incomplete removal of the Boc group.[1][3] Most deprotections are performed at room temperature, but some substrates may require longer times or gentle heating.[1]
-
Steric Hindrance: The bulky nature of the Boc group, or steric hindrance from the substrate itself (e.g., N-methylated amino acids or bulky side chains), can impede the approach of the acid, slowing down the reaction rate.[1][3]
-
Poor Resin Swelling (for Solid-Phase Synthesis): In solid-phase peptide synthesis (SPPS), if the resin does not swell properly in the deprotection solvent, the acid cannot efficiently access all the reaction sites, leading to incomplete deprotection.[3] Interestingly, 100% TFA may cause less resin swelling than a 55% TFA solution in dichloromethane (DCM), potentially leading to lower purity.[3][4]
Q2: How can I monitor the progress of my Boc deprotection reaction?
Monitoring the reaction is crucial to determine the optimal reaction time and ensure completion. The two most common methods are:
-
Thin-Layer Chromatography (TLC): TLC is a rapid and straightforward method to visualize the disappearance of the starting material and the appearance of the more polar deprotected product, which will have a lower Rf value.[1][5][6]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS offers a more precise and quantitative assessment of the reaction, allowing you to identify the starting material, the desired product, and any side products formed.[1][2]
Q3: I'm observing unexpected side products. What are they and how can I prevent them?
The primary cause of side product formation is the generation of a reactive tert-butyl cation during the acidic cleavage of the Boc group.[7][8] This carbocation can alkylate nucleophilic residues in your molecule.[7][9]
-
Susceptible Residues: Amino acids with nucleophilic side chains are particularly vulnerable to alkylation. These include Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr).[7]
-
Prevention with Scavengers: To prevent these side reactions, "scavengers" are added to the reaction mixture. Scavengers are nucleophilic compounds that trap the tert-butyl cation before it can react with your substrate.[7][8][10] The choice of scavenger depends on the sensitive residues present in your compound.[7]
Q4: What are common scavengers and when should I use them?
The selection of a scavenger is critical for clean deprotection, especially in peptide synthesis.
| Scavenger | Target Residue(s) | Typical Concentration | Notes |
| Triethylsilane (TES) / Triisopropylsilane (TIS) | Tryptophan, Methionine, general carbocation scavenger | 2.5-10% (v/v) | Highly effective at reducing the tert-butyl cation to isobutane.[2][7][8] |
| Thioanisole | Methionine | 5-10% (v/v) | Effective in preventing S-alkylation.[2][7][8] Avoid with Trp-containing peptides as it can lead to side reactions. |
| Ethanedithiol (EDT) | Cysteine, Tryptophan | 2.5% (v/v) | A common scavenger for Cysteine.[7] Also effective for Tryptophan.[8] |
| Anisole | General scavenger, Tyrosine | 1-5% (v/v) | Prevents alkylation of various nucleophilic residues.[8] |
| Water | General carbocation scavenger | 2.5-5% (v/v) | Can react with the carbocation to form tert-butanol.[2][8] |
| Phenol | General scavenger | 5% (v/v) | Often used in scavenger cocktails.[11] |
A common and effective scavenger cocktail for general use is a mixture of TFA/TIS/H₂O (95:2.5:2.5 v/v/v).[7][11] For peptides with multiple sensitive residues, "Reagent K" (TFA/phenol/water/thioanisole/EDT; 82.5:5:5:5:2.5 v/v/v/v/v) can be employed.[7]
Q5: Are there alternative methods to TFA for Boc deprotection?
Yes, if your substrate is sensitive to the harsh conditions of TFA, several milder alternatives can be used:
-
4M HCl in 1,4-dioxane: This is a commonly used and often milder alternative to TFA.[10][12]
-
1M HCl in ethyl acetate. [10]
-
Lewis Acids: Reagents such as SnCl₄, ZnBr₂, and Cu(OTf)₂ can also effect Boc deprotection.[10]
-
Thermal Deprotection: Heating the Boc-protected compound in a suitable solvent is a catalyst-free option, though it may require high temperatures (120-240 °C).[10][13]
-
Oxalyl Chloride in Methanol: This method offers a mild and selective deprotection at room temperature.[14][15]
Experimental Protocols
Protocol 1: Standard TFA-Mediated Boc Deprotection (Solution Phase)
-
Preparation: Dissolve the Boc-protected compound in dichloromethane (DCM) to a concentration of approximately 0.1 M in a round-bottom flask with a stir bar.[3]
-
Cooling: Cool the solution to 0 °C in an ice bath.[3]
-
Reagent Addition: Add an equal volume of a pre-prepared deprotection cocktail. A common starting point is 25-50% TFA in DCM.[2][10] If your substrate contains sensitive residues, include appropriate scavengers (e.g., 2.5% TIS and 2.5% water).[10]
-
Reaction: Allow the reaction to warm to room temperature and stir for 30 minutes to 2 hours.[10]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[1][2]
-
Work-up: Once complete, concentrate the solution under reduced pressure. To remove residual TFA, co-evaporate with toluene (2-3 times).[2][3] The resulting TFA salt can often be used directly or further purified.[1]
Protocol 2: Boc Deprotection using 4M HCl in 1,4-Dioxane
-
Dissolution: Dissolve the Boc-protected amine in a minimal amount of a suitable co-solvent (e.g., methanol, DCM) if necessary.[10]
-
Acid Addition: Add a solution of 4M HCl in 1,4-dioxane (typically 5-10 equivalents) to the substrate solution at 0 °C.[10]
-
Reaction: Allow the reaction to warm to room temperature and stir for 1 to 4 hours.[10][12]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.[12]
-
Work-up: Upon completion, the product often precipitates as the hydrochloride salt. The solid can be collected by filtration and washed with a solvent like diethyl ether.[12] Alternatively, the solvent can be removed under reduced pressure.[10]
Visual Guides
Caption: Troubleshooting workflow for incomplete N-Boc deprotection.
Caption: Pathway of side reactions and the role of scavengers.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. coconote.app [coconote.app]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Purification of N-Boc-Pyrrole and its Derivatives
This guide provides troubleshooting advice and detailed protocols for the purification of N-Boc-pyrrole and its substituted derivatives.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: My crude this compound is an oil and is difficult to handle. How can I purify it?
A1: this compound itself is a liquid at room temperature with a boiling point of 91-92 °C at 20 mmHg.[1] If your crude product is an oil, this is expected for the parent compound and many simple derivatives. The primary purification methods are flash column chromatography or vacuum distillation.
-
Flash Chromatography: This is the most common method. It is effective at removing non-volatile impurities and unreacted starting materials.
-
Vacuum Distillation: This is suitable for larger scale purifications (>5 g) if the desired product is thermally stable and has a significantly different boiling point from impurities.
Q2: How can I remove unreacted pyrrole from my reaction mixture?
A2: Unreacted pyrrole can be challenging to separate from the this compound product due to their similar polarities.
-
Aqueous Workup: Before concentrating the reaction mixture, perform a wash with a dilute acid (e.g., 1M HCl) to protonate and extract any remaining basic starting materials, followed by a wash with dilute aqueous NaOH.[2]
-
Hexane Wash: Repeated washing of the crude mixture with hexane can help remove a significant portion of the non-polar pyrrole before chromatography.[3]
-
Optimized Chromatography: Use a low-polarity eluent system, such as a low percentage of ethyl acetate in hexanes, to achieve better separation on a silica gel column.
Q3: My N-Boc group seems to be cleaving during purification on silica gel. How can I prevent this?
A3: The N-Boc group is known to be sensitive to acidic conditions, and standard silica gel can be slightly acidic, leading to partial deprotection.[4][5]
-
Neutralize Silica Gel: Prepare a slurry of silica gel in your column solvent containing a small amount of a neutralising agent, such as triethylamine (~0.5-1% v/v).[6] This will deactivate the acidic sites on the silica.
-
Use Neutral Alumina: As an alternative to silica, neutral alumina can be used as the stationary phase for chromatography.
-
Avoid Chlorinated Solvents: Solvents like dichloromethane can contain trace amounts of HCl, which can promote deprotection. If you must use them, consider passing the solvent through a plug of basic alumina first.
Q4: I'm having trouble visualizing my this compound derivative on a TLC plate. What stain should I use?
A4: this compound and many of its simple derivatives are often UV-active due to the aromatic pyrrole ring, appearing as dark spots under a 254 nm UV lamp.[7][8] If UV visualization is not effective:
-
Potassium Permanganate (KMnO₄) Stain: This is a good general stain for compounds that can be oxidized. Pyrrole rings are susceptible to oxidation and will appear as yellow-brown spots on a purple background.[9]
-
p-Anisaldehyde Stain: This stain can be effective for various functional groups and often gives colored spots upon heating.[10]
-
Iodine Chamber: Exposing the plate to iodine vapor is a non-destructive method that can visualize many organic compounds, which will appear as temporary brown spots.[7][9]
Q5: My purified product is a clear oil, but the literature reports a solid. How can I induce crystallization?
A5: Obtaining an oil instead of a solid is a common issue, often due to residual solvent or minor impurities inhibiting crystal lattice formation.
-
High Vacuum: Ensure all solvent is removed by placing the oil under a high vacuum for several hours.
-
Scratching: Use a glass rod to scratch the inside of the flask at the surface of the oil. This creates nucleation sites for crystal growth.
-
Seed Crystals: If available, add a single, small crystal of the desired compound to the oil to initiate crystallization.[11]
-
Trituration/Recrystallization: Dissolve the oil in a minimal amount of a good solvent (e.g., diethyl ether, ethyl acetate) and then add a poor solvent (e.g., hexanes, pentane) dropwise until the solution becomes cloudy.[12] Storing the mixture at a low temperature (4 °C or -20 °C) may promote crystallization.
Data Presentation: Purification Parameters
Table 1: Typical Flash Column Chromatography Conditions for this compound Derivatives
| Compound Type | Stationary Phase | Typical Eluent System (v/v) | Expected Rf Value | Notes |
| This compound (unsubstituted) | Silica Gel | 5-10% Ethyl Acetate in Hexanes | 0.3 - 0.4 | Use low percentages of ethyl acetate for optimal separation from non-polar impurities. |
| Electron-rich derivatives (e.g., alkoxy) | Silica Gel | 10-20% Ethyl Acetate in Hexanes | 0.2 - 0.4 | Compound may be slightly more polar. |
| Electron-poor derivatives (e.g., formyl, ester) | Silica Gel | 15-30% Ethyl Acetate in Hexanes | 0.2 - 0.3 | Compound is significantly more polar. |
| Acid-sensitive derivatives | Neutralized Silica Gel (1% Et₃N) | Gradient of 5% to 25% Ethyl Acetate in Hexanes | Variable | Prevents Boc-deprotection on the column.[6] |
Table 2: Common Recrystallization Solvent Systems for Solid this compound Derivatives
| Compound Polarity | Good Solvent (for dissolving) | Poor Solvent (for precipitation) | Procedure |
| Low to Medium Polarity | Diethyl Ether or Ethyl Acetate | Hexanes or Pentane | Dissolve in minimal hot "good" solvent, add "poor" solvent until cloudy, cool slowly. |
| Medium Polarity | Acetone | Hexanes | Works well for compounds that may "oil out" with other systems.[12] |
| High Polarity | Ethanol or Methanol | Water | Use for derivatives with highly polar functional groups (e.g., -OH, -COOH). |
Experimental Protocols
Protocol 1: Flash Column Chromatography of a Crude this compound Derivative
-
TLC Analysis: Determine an appropriate eluent system by running TLC plates of the crude mixture. Aim for an Rf value of ~0.25 for the desired product.[6]
-
Column Packing:
-
Select a column of appropriate size (typically a 50:1 to 100:1 ratio of silica gel to crude material by weight).
-
Prepare a slurry of silica gel in the chosen low-polarity eluent (e.g., 5% ethyl acetate in hexanes).
-
Pour the slurry into the column and use gentle pressure to pack the bed, ensuring no air bubbles are trapped. Add a thin layer of sand on top.
-
-
Sample Loading:
-
Dissolve the crude material in a minimal amount of the eluent or a stronger solvent like dichloromethane.
-
Alternatively, for less soluble materials, perform a "dry load": adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica, and evaporating the solvent. Carefully add the resulting free-flowing powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column and begin elution using positive pressure.
-
Collect fractions in test tubes and monitor the elution process by TLC.
-
-
Isolation: Combine the pure fractions, and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
Protocol 2: Recrystallization of a Solid this compound Derivative
-
Solvent Selection: Choose a suitable solvent pair from Table 2 based on the expected polarity of your compound.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the "good" solvent and heat gently (e.g., on a hot plate) with stirring until the solid completely dissolves.
-
Precipitation:
-
Remove the flask from the heat.
-
Slowly add the "poor" solvent dropwise while stirring until the solution remains persistently cloudy.
-
If too much poor solvent is added, add a few drops of the good solvent to redissolve the precipitate and achieve clarity.
-
-
Crystal Growth: Cover the flask and allow it to cool slowly to room temperature. For improved yield, subsequently place the flask in an ice bath or a refrigerator for several hours.
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Wash the crystals with a small amount of the cold "poor" solvent.
-
Dry the crystals under a high vacuum to remove all residual solvent.
-
Visualizations
Caption: General purification workflow for this compound derivatives.
Caption: Decision tree for troubleshooting common purification problems.
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 5. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. VanVeller Lab Resources [group.chem.iastate.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. faculty.fiu.edu [faculty.fiu.edu]
- 10. silicycle.com [silicycle.com]
- 11. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 12. Tips & Tricks [chem.rochester.edu]
Improving yield and purity in N-Boc-pyrrole reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing N-Boc-pyrrole reactions for improved yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: this compound is commonly synthesized through several methods. One prevalent approach is the Paal-Knorr condensation of 2,5-dimethoxytetrahydrofuran with a Boc-protected amine source, such as tert-butyl carbamate, often catalyzed by an acid.[1][2] Another method involves the direct N-substitution of pyrrole using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[3] Additionally, a two-step synthesis of N-Boc-3-methylpyrrole has been detailed, which proceeds through a Diels-Alder reaction followed by an anionic rearrangement.[4]
Q2: What are some common side reactions to be aware of during the Boc protection of pyrrole?
A2: During the Boc protection of pyrrole, several side reactions can occur, potentially lowering the yield and purity of the desired product. Incomplete reaction is a common issue, leaving unreacted pyrrole. Under harsh acidic conditions, degradation of the pyrrole ring can occur. If the reaction temperature is not adequately controlled, polymerization of pyrrole may be observed. The presence of impurities in the starting materials or solvents can also lead to the formation of undesired byproducts.[5]
Q3: How can the N-Boc protecting group be removed from the pyrrole ring?
A3: The N-Boc group is typically removed under acidic conditions.[3] Common reagents for this deprotection include trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) or a solution of hydrogen chloride (HCl) in dioxane.[5][6] Thermal deprotection, by heating the this compound in a suitable solvent, is another effective method.[6][7] For substrates sensitive to strong acids, milder methods using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) can be employed.[8] A method using oxalyl chloride in methanol has also been reported for mild deprotection.[9]
Q4: What are the typical purification methods for this compound?
A4: The purification of this compound commonly involves passing the crude product through a plug of silica gel to remove baseline impurities.[1] For more rigorous purification, flash column chromatography on silica gel is frequently used, with eluents such as a mixture of hexanes and ethyl acetate.[10] For volatile liquid pyrroles, distillation under reduced pressure can be an effective purification technique.[11][12]
Troubleshooting Guides
Low Yield
| Symptom | Possible Cause | Troubleshooting Steps |
| Low or no product formation | Inactive Reagents | Ensure the quality and purity of starting materials. Pyrrole is susceptible to oxidation and should be used freshly distilled or from a recently opened container. Di-tert-butyl dicarbonate (Boc₂O) can degrade over time; use a fresh bottle or test its activity. |
| Inadequate Reaction Conditions | Optimize reaction temperature. Some reactions may require heating to proceed efficiently.[5] Ensure the correct stoichiometry of reactants is being used. A slight excess of one reactant may be necessary to drive the reaction to completion.[5] | |
| Poor Nucleophilicity of Pyrrole | For substituted pyrroles, electron-withdrawing groups can decrease the nucleophilicity of the nitrogen, hindering the reaction. More forcing conditions (higher temperature, longer reaction time) may be required. | |
| Incomplete Conversion | Insufficient Reaction Time | Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Extend the reaction time if starting material is still present. |
| Catalyst Issues | If using a catalyst (e.g., acid or base), ensure the correct catalyst is chosen and used in the appropriate amount. For acid-catalyzed reactions, the strength of the acid can be critical.[5] |
Low Purity
| Symptom | Possible Cause | Troubleshooting Steps |
| Multiple Spots on TLC | Side Reactions | Overheating can lead to decomposition or polymerization. Maintain careful temperature control.[5] The presence of moisture can lead to hydrolysis of Boc₂O and other side reactions; use dry solvents and an inert atmosphere if necessary.[5] |
| Impure Starting Materials | Purify starting materials before use. For example, pyrrole can be distilled. | |
| Difficulty in Purification | Co-eluting Impurities | Optimize the solvent system for column chromatography. A different combination of polar and non-polar solvents may improve separation. Consider using a different stationary phase for chromatography if silica gel is not effective. |
| Product Instability | This compound can be sensitive to acidic conditions. During workup, ensure that any acidic catalysts are thoroughly neutralized. Some pyrrole derivatives can be unstable on silica gel; in such cases, consider alternative purification methods like distillation or recrystallization. |
Experimental Protocols
General Protocol for N-Boc Protection of Pyrrole
This protocol is a general guideline and may require optimization for specific substrates.
-
Reactant Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve pyrrole (1.0 eq) in a suitable dry solvent (e.g., dichloromethane or tetrahydrofuran).
-
Addition of Base (if required): For some methods, a base such as 4-dimethylaminopyridine (DMAP) (0.1 eq) is added.
-
Addition of Boc Anhydride: Add di-tert-butyl dicarbonate (Boc₂O) (1.1 - 1.5 eq) to the solution.
-
Reaction: Stir the reaction mixture at room temperature until the reaction is complete, as monitored by TLC or LC-MS.
-
Workup: Quench the reaction with a suitable reagent (e.g., water or a saturated aqueous solution of ammonium chloride).
-
Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or distillation.
General Protocol for N-Boc Deprotection
This protocol is a generalized procedure and may require optimization for specific substrates.
-
Reactant Preparation: Dissolve the this compound derivative (1.0 eq) in a suitable solvent (e.g., dichloromethane or 1,4-dioxane).
-
Addition of Acid: Add an excess of the deprotecting acid (e.g., 5-10 equivalents of trifluoroacetic acid or a 4M solution of HCl in dioxane) to the solution, typically at 0 °C.[5]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir until the reaction is complete, as monitored by TLC or LC-MS.[5]
-
Workup: Carefully quench the reaction by adding a base (e.g., saturated aqueous sodium bicarbonate solution) until the mixture is neutral or slightly basic.[5]
-
Extraction and Purification: Extract the aqueous layer with an organic solvent. The product may be in the aqueous layer if it forms a salt, in which case the aqueous layer should be basified and then extracted. Dry the organic extracts and concentrate to obtain the deprotected pyrrole. Further purification may be required.
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting logic for this compound reactions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Pyrrole synthesis [organic-chemistry.org]
- 3. Buy this compound (EVT-318028) | 5176-27-2 [evitachem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 10. orgsyn.org [orgsyn.org]
- 11. benchchem.com [benchchem.com]
- 12. US5502213A - Purification of crude pyrroles - Google Patents [patents.google.com]
Technical Support Center: N-Boc-Pyrrole Stability and Deprotection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Boc-pyrrole, focusing on its stability issues under acidic conditions.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound decomposing under acidic conditions?
A1: this compound is susceptible to decomposition under acidic conditions primarily due to two competing reactions that occur after the Boc group is cleaved: acid-catalyzed polymerization and, in the case of substituted pyrroles, potential rearrangement or decomposition pathways like a retro-Mannich reaction.[1] The unprotected pyrrole ring is electron-rich and highly reactive, making it prone to attack by electrophiles, including protonated pyrrole molecules, which initiates polymerization.
Q2: What are the common byproducts observed during the acidic deprotection of this compound?
A2: The most common byproduct is polypyrrole, which often presents as an insoluble black or dark-brown solid.[2] Other potential byproducts can arise from the reaction of the intermediate tert-butyl cation with nucleophiles in the reaction mixture. In substituted pyrroles, side products from rearrangements can also be observed.
Q3: Which acid is best for deprotecting this compound?
A3: The "best" acid depends on the specific substrate and the desired outcome. Strong acids like trifluoroacetic acid (TFA) and hydrochloric acid (HCl) are effective for rapid deprotection but also carry a higher risk of inducing polymerization. Milder acids or alternative methods may be preferable to minimize side reactions, although they may require longer reaction times or heating.
Q4: Can I avoid using strong acids for this compound deprotection?
A4: Yes, several milder alternatives to strong acids exist. These include using solid acid catalysts, Lewis acids, or even thermal deprotection under specific conditions.[3][4] Methodologies using reagents like oxalyl chloride in methanol have also been reported for deprotection under mild conditions.[3]
Q5: How can I monitor the progress of the deprotection reaction?
A5: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). On a TLC plate, the disappearance of the this compound spot and the appearance of the more polar free pyrrole spot (which may be visualized with a suitable stain like ninhydrin if it's an amine-containing pyrrole derivative) indicate the progress of the reaction.
Troubleshooting Guides
Issue 1: Low yield of deprotected pyrrole and formation of a black precipitate.
| Possible Cause | Troubleshooting Steps |
| Acid-catalyzed polymerization of pyrrole. The rate of polymerization is competing with or exceeding the rate of your desired subsequent reaction. | - Use a milder acid: Switch from strong acids like TFA or concentrated HCl to milder conditions such as p-toluenesulfonic acid (pTSA) or solid-supported acids. - Lower the reaction temperature: Perform the deprotection at 0°C or even lower to slow down the polymerization rate. - Dilute the reaction mixture: Higher concentrations of pyrrole can accelerate polymerization. - Use a scavenger: If subsequent reactions are planned in situ, add the next reagent before or immediately after deprotection to trap the free pyrrole before it polymerizes. |
| Reaction time is too long. Prolonged exposure to acidic conditions increases the likelihood of polymerization. | - Monitor the reaction closely: Use TLC or LC-MS to determine the point of complete deprotection and work up the reaction immediately. |
Issue 2: The N-Boc group is not being cleaved completely.
| Possible Cause | Troubleshooting Steps |
| Insufficient acid strength or concentration. The chosen acidic conditions are too mild for effective deprotection. | - Increase the acid concentration: Gradually increase the concentration of the acid. - Switch to a stronger acid: If milder acids are ineffective, consider using a stronger acid like TFA or HCl, but be mindful of the increased risk of side reactions. |
| Reaction temperature is too low. The activation energy for deprotection is not being met. | - Increase the reaction temperature: Gradually warm the reaction from 0°C to room temperature, while carefully monitoring for byproduct formation. |
| Presence of water. In some non-aqueous reactions, trace amounts of water can affect the efficiency of the acid catalyst. | - Use anhydrous solvents and reagents: Ensure all glassware is flame-dried and solvents are properly dried before use. |
Data Presentation
Table 1: Qualitative Comparison of Common Acidic Conditions for this compound Deprotection
Note: The following data is illustrative and based on general principles of N-Boc deprotection and pyrrole chemistry. Direct quantitative comparative studies on this compound are limited in the literature. Yields are highly substrate and condition dependent.
| Acidic Reagent | Typical Conditions | Relative Rate of Deprotection | Risk of Pyrrole Polymerization | Notes |
| Trifluoroacetic Acid (TFA) | 10-50% in DCM, 0°C to RT | Fast | High | Commonly used, but often leads to significant polymerization if not carefully controlled. |
| Hydrochloric Acid (HCl) | 4M in Dioxane or 1-2M in Ether/MeOH | Fast | High | Similar to TFA in effectiveness and risk of polymerization. |
| p-Toluenesulfonic Acid (pTSA) | Catalytic to stoichiometric amounts in various solvents, RT to moderate heat | Moderate | Moderate | A milder alternative to TFA and HCl, potentially offering a better balance between deprotection and stability. |
| Solid-Supported Acids (e.g., Amberlyst) | Slurry in a suitable solvent, RT to moderate heat | Slow to Moderate | Low to Moderate | Can simplify work-up and potentially reduce polymerization due to localized acidity. |
| Lewis Acids (e.g., ZnBr₂, TMSI) | Varies with the Lewis acid and solvent | Varies | Varies | Can be effective, but compatibility with other functional groups must be considered. |
Experimental Protocols
Protocol 1: General Procedure for N-Boc Deprotection with TFA
-
Reactant Preparation: Dissolve the this compound derivative (1.0 eq) in a suitable solvent such as dichloromethane (DCM) in a round-bottom flask. Cool the solution to 0°C in an ice bath.
-
Addition of Acid: Slowly add trifluoroacetic acid (TFA, 5-10 eq) to the cooled solution.
-
Reaction: Stir the reaction mixture at 0°C and monitor its progress by TLC or LC-MS.
-
Workup: Once the deprotection is complete, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the mixture is neutral or slightly basic. Extract the product with a suitable organic solvent. The organic layers are then combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
Protocol 2: General Procedure for N-Boc Deprotection with HCl in Dioxane
-
Reactant Preparation: Dissolve the this compound derivative (1.0 eq) in a minimal amount of a co-solvent if necessary, and then add a solution of 4M HCl in dioxane (5-10 eq).
-
Reaction: Stir the mixture at room temperature and monitor by TLC or LC-MS.
-
Workup: Upon completion, the reaction mixture can be concentrated under reduced pressure to remove the solvent and excess HCl, yielding the hydrochloride salt of the pyrrole. Alternatively, the reaction can be neutralized with a base and the free pyrrole extracted.
Mandatory Visualizations
Diagram 1: this compound Deprotection Mechanism
Caption: Mechanism of acid-catalyzed this compound deprotection.
Diagram 2: Competing Reaction Pathway - Pyrrole Polymerization
Caption: Acid-catalyzed polymerization of pyrrole, a major side reaction.
Diagram 3: Troubleshooting Workflow for this compound Deprotection
Caption: A logical workflow for troubleshooting common this compound deprotection issues.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. research.tue.nl [research.tue.nl]
- 3. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient, continuous N-Boc deprotection of amines using solid acid catalysts - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Overcoming the Low Reactivity of N-Boc-Pyrrole
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low reactivity of N-Boc-pyrrole in various chemical reactions. The electron-withdrawing nature of the tert-butoxycarbonyl (Boc) protecting group deactivates the pyrrole ring, often leading to low yields or failed reactions under standard electrophilic substitution conditions. This guide offers practical solutions, alternative protocols, and comparative data to help you overcome these synthetic hurdles.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound unreactive in Friedel-Crafts acylation?
A1: The primary reason for the low reactivity of this compound in Friedel-Crafts acylation is the electronic deactivation of the pyrrole ring by the electron-withdrawing Boc group. This reduces the nucleophilicity of the pyrrole, making it less susceptible to attack by the acylium ion electrophile. Additionally, common issues in Friedel-Crafts reactions can exacerbate this problem.[1][2]
Troubleshooting Workflow for Low Yield in Friedel-Crafts Acylation
Caption: Troubleshooting workflow for low yield in Friedel-Crafts acylation of this compound.
Q2: I'm observing polymerization of my this compound during the reaction. How can I prevent this?
A2: Pyrrole and its derivatives are prone to polymerization under strongly acidic conditions, which are often employed in reactions like Friedel-Crafts acylation.[1] Even with the deactivating Boc group, this can be a significant side reaction.
To minimize polymerization:
-
Maintain low temperatures: Add the Lewis acid and the acylating agent at 0°C or lower before introducing the this compound.
-
Control the addition rate: Add the pyrrole substrate slowly to the reaction mixture to avoid localized heating and high concentrations of reactive species.
-
Use an appropriate solvent: Non-polar solvents like dichloromethane or 1,2-dichloroethane are generally preferred.
-
Consider a less harsh Lewis acid: While stronger Lewis acids can increase reactivity, they also enhance polymerization. A balance must be struck, or alternative activation methods should be considered.
Q3: Are there more effective protecting groups than Boc for activating the pyrrole ring?
A3: Yes, several other N-protecting groups can be used to modulate the reactivity of the pyrrole ring. The choice of protecting group can significantly influence the yield and regioselectivity of electrophilic substitution reactions.
-
N-Tosyl (Ts) and other sulfonyl groups: These are strongly electron-withdrawing groups that can direct acylation to the C3 position, particularly with strong Lewis acids like AlCl₃. With weaker Lewis acids, C2 acylation can be favored.
-
N-Triisopropylsilyl (TIPS): This bulky silyl group sterically hinders the C2 and C5 positions, directing electrophilic attack to the C3 and C4 positions.
-
N-Alkyl groups (e.g., N-methyl): These groups are electron-donating and activate the pyrrole ring towards electrophilic substitution, generally favoring C2 acylation. However, they can be difficult to remove.
Q4: My Vilsmeier-Haack formylation of this compound is not working. What are the common issues?
A4: Similar to Friedel-Crafts acylation, the deactivation of the pyrrole ring by the Boc group is a primary challenge in the Vilsmeier-Haack reaction. The Vilsmeier reagent, while a potent formylating agent for electron-rich aromatics, may not be electrophilic enough to react efficiently with the less nucleophilic this compound. Furthermore, the acidic nature of the Vilsmeier reagent can lead to polymerization.[3]
Troubleshooting the Vilsmeier-Haack Reaction:
Caption: Troubleshooting workflow for the Vilsmeier-Haack formylation of this compound.
Quantitative Data Summary
The following tables provide a comparative overview of reported yields for key reactions on this compound and other N-substituted pyrroles. This data highlights the impact of the N-protecting group on reactivity.
Table 1: Comparison of Yields in Friedel-Crafts Acylation
| N-Protecting Group | Acylating Agent | Lewis Acid | Solvent | Temperature (°C) | Yield (%) | Reference |
| Boc | Acetyl chloride | AlCl₃ | CS₂ | Reflux | Low (not specified) | General Observation |
| Tosyl | 1-Naphthoyl chloride | AlCl₃ | CH₂Cl₂ | 0 | 3-acyl: 60-70 | [1] |
| Tosyl | 1-Naphthoyl chloride | SnCl₄ | CH₂Cl₂ | 0 | 2-acyl: Major Product | [4] |
| Methyl | Benzoyl chloride | DBN (catalyst) | Toluene | Reflux | 88 | [5] |
| H (unprotected) | Acetic anhydride | None | 250 | 2-acetylpyrrole | [6] |
Table 2: Comparison of Yields in Vilsmeier-Haack Formylation
| N-Protecting Group | Formylating Agent | Solvent | Temperature (°C) | Yield (%) | Reference |
| Boc | POCl₃, DMF | DMF | 0 to RT | Low to Moderate | [7] |
| Phenyl | POCl₃, DMF | DMF | Reflux | High (not specified) | [8] |
| Alkyl | POCl₃, DMF | DMF | 0 to RT | Good to Excellent | [8] |
| H (unprotected) | POCl₃, DMF | DMF | 35 | 97 | [9] |
Experimental Protocols
Protocol 1: C3-Selective Friedel-Crafts Acylation of N-p-Toluenesulfonylpyrrole (Alternative to this compound)
This protocol provides a method for the C3-selective acylation of an N-protected pyrrole, which can be a useful alternative when direct acylation of this compound is unsuccessful.
Materials:
-
N-p-Toluenesulfonylpyrrole
-
Acyl chloride (e.g., 1-naphthoyl chloride)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous AlCl₃ (1.2 equivalents) and anhydrous DCM.
-
Cool the suspension to 0°C in an ice bath.
-
Dissolve the acyl chloride (1.1 equivalents) in anhydrous DCM and add it dropwise to the AlCl₃ suspension.
-
After the addition is complete, add N-p-toluenesulfonylpyrrole (1.0 equivalent) dissolved in anhydrous DCM dropwise to the reaction mixture at 0°C.[1]
-
Allow the reaction to stir at 0°C or let it warm to room temperature, depending on the substrate reactivity. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture back to 0°C and slowly quench the reaction by the dropwise addition of 1 M HCl.
-
Separate the organic layer, and wash it sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure 3-acyl-N-p-toluenesulfonylpyrrole.[1]
Protocol 2: Vilsmeier-Haack Formylation of N-Boc-Carbazole (Adaptable for this compound)
Materials:
-
N-Boc-protected pyrrole
-
Anhydrous N,N-dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous DMF.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add POCl₃ (1.5 to 3.0 equivalents) dropwise to the cooled solution, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 to 24 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and water.
-
Basify the mixture by the slow addition of a saturated aqueous solution of NaHCO₃ until the pH is neutral or slightly basic.
-
Extract the aqueous mixture with DCM (3x).
-
Combine the organic layers and wash successively with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Directed ortho-Metalation (DoM) of this compound
Directed ortho-metalation offers a powerful alternative for the regioselective functionalization of this compound at the C2 position. The Boc group can act as a directed metalation group (DMG).[10][11]
Materials:
-
This compound
-
sec-Butyllithium (sec-BuLi) or tert-Butyllithium (t-BuLi)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O)
-
Electrophile (e.g., trimethylsilyl chloride, iodine, alkyl halide)
-
Saturated ammonium chloride (NH₄Cl) solution
Procedure:
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add a solution of this compound (1.0 equivalent) in anhydrous THF or Et₂O.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add sec-BuLi or t-BuLi (1.1 equivalents) dropwise to the solution.
-
Stir the mixture at -78°C for 1-2 hours to allow for complete metalation.
-
Add the desired electrophile (1.2 equivalents) to the solution at -78°C and stir for an additional 1-2 hours, or allow the reaction to slowly warm to room temperature.
-
Quench the reaction by the slow addition of saturated NH₄Cl solution.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Workflow for Directed ortho-Metalation of this compound
Caption: Experimental workflow for the directed ortho-metalation of this compound.
By understanding the electronic effects of the Boc group and employing the troubleshooting strategies and alternative protocols outlined in this guide, researchers can successfully navigate the challenges associated with the low reactivity of this compound and achieve their synthetic targets.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Asymmetric C–H Functionalization of N‑Boc-2,5-dihydro‑1H‑pyrrole and Its Application as a Key Step in the Synthesis of (−)-Dragocin D | Semantic Scholar [semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 11. baranlab.org [baranlab.org]
Preventing polymerization of pyrrole during deprotection
Welcome to the technical support center for pyrrole deprotection. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the removal of nitrogen-protecting groups from pyrrole rings, with a primary focus on preventing unwanted polymerization.
Frequently Asked Questions (FAQs)
Q1: Why is my pyrrole polymerizing during deprotection?
A1: Pyrrole is an electron-rich aromatic heterocycle that is highly susceptible to acid-catalyzed polymerization.[1] Under acidic conditions, the pyrrole ring can be protonated, leading to the formation of a reactive pyrrolium cation. This cation can then act as an electrophile and attack a neutral pyrrole molecule, initiating a chain reaction that results in the formation of polypyrrole, which often presents as an insoluble black or brown tar.[1] Even trace amounts of acid can trigger this process, making deprotection strategies that involve strong acids particularly challenging.
Q2: What are the general strategies to minimize polymerization during deprotection?
A2: To minimize polymerization, consider the following strategies:
-
Choose a protecting group that can be removed under non-acidic conditions: Opting for protecting groups that are labile to basic, reductive, or photolytic conditions can circumvent the issue of acid-catalyzed polymerization.
-
Optimize reaction conditions for acid-labile groups: If an acid-labile protecting group is unavoidable, use the mildest acidic conditions possible. This includes using weaker acids, lower temperatures, shorter reaction times, and dilute concentrations.
-
Use scavengers: For deprotections that generate carbocations (e.g., Boc deprotection), the addition of scavengers can trap these reactive intermediates and prevent them from initiating polymerization.
-
Work-up procedure: Prompt neutralization of the acid after deprotection is crucial to prevent polymerization of the unprotected pyrrole.
Q3: How do I choose the right protecting group for my pyrrole to avoid polymerization issues later on?
A3: The choice of a protecting group should be a strategic decision made early in your synthetic planning. Consider the overall synthetic route and the stability of your molecule to various reagents. For pyrroles, it is often advantageous to select a protecting group that can be cleaved under mild, non-acidic conditions. Base-labile groups like Fmoc, or groups removable by reduction like Cbz and Troc, are excellent choices if your molecule is stable to these conditions. Photocleavable groups also offer a mild deprotection alternative.[2][3]
Troubleshooting Guides
N-Boc (tert-Butyloxycarbonyl) Deprotection
Q: I'm observing a lot of black tar after treating my N-Boc pyrrole with TFA. What's happening and how can I fix it?
A: The black tar is likely polypyrrole. The strong acid (TFA) required to cleave the Boc group is also a potent initiator for pyrrole polymerization.[4] Additionally, the tert-butyl cation generated during the deprotection can act as an electrophile and contribute to side reactions.[5]
Solutions:
-
Milder Acidic Conditions: Instead of neat TFA, try using a solution of TFA in a solvent like dichloromethane (DCM) at low temperatures (e.g., 0 °C).[6] You can also explore weaker acids like p-toluenesulfonic acid (TsOH) or even silica gel under specific conditions.[4][7]
-
Use of Scavengers: To trap the tert-butyl cation, add a scavenger to the reaction mixture. Common scavengers include triethylsilane (TES), triisopropylsilane (TIS), or anisole.[5][8]
-
Alternative Deprotection Methods: Consider non-acidic methods for Boc deprotection, such as thermal deprotection or using reagents like oxalyl chloride in methanol.[4][9]
Summary of N-Boc Deprotection Conditions for Pyrroles
| Reagent/Condition | Temperature | Time | Yield (%) | Notes |
| TFA in DCM | 0 °C to RT | 30 min - 2 h | Variable | Prone to polymerization; scavengers recommended. |
| 4M HCl in Dioxane | 0 °C to RT | 1 - 4 h | Variable | Can be a milder alternative to TFA.[10] |
| TsOH in DME | 40 °C | 2 h | Good | Automated methods with purification are available.[7] |
| Oxalyl Chloride in MeOH | Room Temp. | 1 - 4 h | up to 90% | A mild, non-traditional method.[3] |
| Thermal (in TFE) | 150 °C | 60 min | >95% | Suitable for thermally stable molecules.[11] |
Experimental Protocol: Mild N-Boc Deprotection using Oxalyl Chloride in Methanol [3]
-
Dissolve the N-Boc protected pyrrole (1 equivalent) in methanol (to a concentration of ~0.05 M) in a round-bottom flask equipped with a stir bar.
-
Stir the solution at room temperature for 5 minutes.
-
Carefully add oxalyl chloride (3 equivalents) dropwise to the solution. An immediate increase in temperature and sputtering may be observed.
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate until the pH is neutral or slightly basic.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
N-Sulfonyl (Ts, Ns) Deprotection
Q: My N-tosyl pyrrole is decomposing under the harsh conditions required for deprotection. Are there milder alternatives?
A: N-sulfonyl groups are generally robust, and their cleavage often requires harsh conditions which can be detrimental to the pyrrole ring.[12] However, milder methods are available.
Solutions:
-
Basic Hydrolysis: For simple N-tosyl pyrroles, basic hydrolysis using NaOH in a mixture of methanol and water can be effective.[13]
-
Reductive Cleavage: Reagents like samarium diiodide (SmI2) can be used for the reductive cleavage of N-sulfonyl groups under mild conditions.[14]
-
Alternative Sulfonyl Groups: Consider using more labile sulfonyl protecting groups like 2,4-dinitrobenzenesulfonyl (DNBS) or nosyl (Ns), which can be removed under milder, often anhydrous, conditions using thiols.[15]
Summary of N-Sulfonyl Deprotection Conditions for Pyrroles
| Protecting Group | Reagent | Temperature | Time | Yield (%) | Notes |
| Tosyl (Ts) | NaOH in MeOH/H₂O | Room Temp. | Overnight | Good | Suitable for base-stable pyrroles.[13] |
| Tosyl (Ts) | Mg in MeOH, sonication | 50 °C | - | Good | An alternative reductive method.[12] |
| Nosyl (Ns) | Thiophenol, K₂CO₃ | Room Temp. | - | Quantitative | Anhydrous conditions can be used.[15] |
Experimental Protocol: N-Tosyl Deprotection via Basic Hydrolysis [13]
-
Dissolve the N-tosyl pyrrole in a 9:1 mixture of methanol and water (to a concentration of ~0.8 M).
-
Add crushed NaOH pellets (3 equivalents) to the solution.
-
Stir the mixture overnight at room temperature.
-
Add ethyl acetate and separate the phases.
-
Extract the aqueous phase with ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and evaporate the solvent to obtain the deprotected pyrrole.
N-SEM (2-(Trimethylsilyl)ethoxymethyl) Deprotection
Q: I'm getting unexpected side products during the deprotection of my N-SEM pyrrole. What could be the cause?
A: The deprotection of the SEM group often proceeds in two steps: an initial acid-mediated cleavage followed by a basic workup to remove the resulting hydroxymethyl intermediate.[16] The release of formaldehyde during the second step can lead to side reactions, such as the formation of tricyclic eight-membered ring systems with neighboring nucleophiles.[16]
Solutions:
-
Careful Control of Reaction Time: Minimize the exposure to both acidic and basic conditions to reduce the chance of side reactions. Monitor the reaction closely by TLC.
-
Alternative Deprotection Conditions: Explore milder deprotection methods that may not generate formaldehyde or allow for its in-situ trapping.
Experimental Protocol: Two-Step N-SEM Deprotection [16]
-
Acidic Step: Dissolve the N-SEM protected pyrrole in a suitable solvent and treat with trifluoroacetic acid (TFA). The reaction time should be carefully monitored to ensure complete cleavage of the SEM ether without significant degradation.
-
Basic Step: After the initial acidic step, carefully neutralize the reaction mixture with an aqueous base (e.g., NaHCO₃ or NaOH) to facilitate the elimination of formaldehyde and release the free pyrrole.
-
Work-up: Proceed with a standard aqueous work-up and extraction to isolate the deprotected pyrrole.
N-Cbz (Carbobenzyloxy) and N-Troc (2,2,2-Trichloroethoxycarbonyl) Deprotection
Q: I want to avoid acidic conditions altogether. Are Cbz and Troc groups good options for pyrrole protection?
A: Yes, Cbz and Troc are excellent choices as they are stable to acidic conditions and can be removed under neutral or mildly acidic reductive conditions, thus avoiding the risk of acid-catalyzed polymerization.
Solutions and Protocols:
-
N-Cbz Deprotection: The Cbz group is typically removed by catalytic hydrogenolysis (H₂ gas with a palladium catalyst).[1] This is a very mild method, but care must be taken if other reducible functional groups are present in the molecule. Acid-mediated deprotection is also possible but less common for pyrroles due to the polymerization risk.[17]
-
N-Troc Deprotection: The Troc group is readily cleaved by reduction with zinc powder in the presence of a proton source like acetic acid.[7][18] This method is generally high-yielding and compatible with many functional groups.
Summary of N-Cbz and N-Troc Deprotection Conditions
| Protecting Group | Reagent | Solvent | Yield (%) | Notes |
| Cbz | H₂, Pd/C | MeOH or EtOH | High | Orthogonal to many other protecting groups.[1] |
| Troc | Zn, AcOH | CH₂Cl₂ | High | Mild reductive cleavage.[18] |
Experimental Protocol: N-Troc Deprotection with Zinc and Acetic Acid [18]
-
To a solution of the N-Troc protected pyrrole (1 equivalent) in dichloromethane, add zinc dust (4 equivalents).
-
Add acetic acid (1.5 mL per mmol of substrate).
-
Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.
-
Dilute the reaction mixture with acetone and filter through celite to remove the excess zinc.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected pyrrole.
Visualizations
Caption: Mechanism of acid-catalyzed pyrrole polymerization.
Caption: Decision workflow for selecting a deprotection strategy.
Caption: A generalized experimental workflow for pyrrole deprotection.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. Photolabile protecting group - Wikipedia [en.wikipedia.org]
- 3. Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. total-synthesis.com [total-synthesis.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Mild Deprotection of Primary N-(p-Toluenesulfonyl) Amides with SmI2 Following Trifluoroacetylation [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. tdcommons.org [tdcommons.org]
- 18. Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing N-Boc-Pyrrole Functionalization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the functionalization of N-Boc-pyrrole.
Section 1: General Stability and Handling FAQs
Question: My this compound solution is turning dark, or the reaction is yielding a black tar. What is happening?
Answer: this compound, like many electron-rich pyrroles, is susceptible to polymerization and degradation under strongly acidic conditions.[1] This is a frequent cause of low yields and the formation of intractable materials. The Boc (tert-butoxycarbonyl) group offers some stability but can be cleaved by strong acids, exposing the more reactive N-H pyrrole, which then readily polymerizes.
Troubleshooting Steps:
-
Reagent Purity: Use high-purity, anhydrous solvents. Residual acids or peroxides can initiate polymerization.[1]
-
Inert Atmosphere: Handle this compound and set up reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[1]
-
Temperature Control: Perform reactions at the recommended temperature. For strongly acidic reagents like the Vilsmeier-Haack reagent, maintain strict low-temperature conditions (e.g., 0 °C or below) during addition.[1]
-
Protecting Group Stability: Be mindful of the stability of the Boc group. If harsh acidic conditions are necessary, consider a more robust electron-withdrawing protecting group, such as a tosyl (Ts) group.[1]
Section 2: Troubleshooting Guides for Specific Reactions
Lithiation and Electrophilic Quench
Question: I am getting low yields or a complex mixture of products after lithiation of this compound and quenching with an electrophile. How can I optimize this?
Answer: Successful lithiation of this compound, typically at the C2 position, depends on the base, solvent, temperature, and the duration of the lithiation step. Incomplete lithiation or side reactions can lead to poor outcomes.
Troubleshooting Steps:
-
Base and Solvent System: The combination of s-BuLi in THF is effective for the lithiation of N-Boc heterocycles.[2][3] The use of a coordinating agent like TMEDA (tetramethylethylenediamine) can sometimes improve efficiency, though diamine-free protocols are also successful.[2]
-
Temperature and Time: Lithiation is typically performed at low temperatures (-78 °C to -30 °C) to prevent side reactions.[2][4] The optimal time is crucial; prolonged lithiation can lead to decomposition. A short duration of 5-10 minutes at -30 °C has been shown to be effective.[2]
-
Electrophile Addition: Add the electrophile at low temperature and allow the reaction to warm gradually.
-
Transmetalation: For cross-coupling reactions, transmetalation of the lithiated intermediate with a zinc salt (e.g., ZnCl₂) prior to the addition of the palladium catalyst and aryl halide can improve yields in subsequent Negishi coupling.[4]
Friedel-Crafts Acylation
Question: My Friedel-Crafts acylation is giving poor regioselectivity (a mixture of C2 and C3 isomers) or low yield. How can I control the outcome?
Answer: Regioselectivity in the Friedel-Crafts acylation of pyrroles is influenced by the N-substituent, the choice of Lewis acid, and the solvent.[5] The electron-rich nature of the pyrrole ring also makes it prone to polymerization under the strongly acidic reaction conditions.[5]
Troubleshooting & Optimization:
-
Choice of Lewis Acid: Stronger Lewis acids like AlCl₃ may favor C3 acylation with certain N-protected pyrroles, while weaker ones like SnCl₄ or BF₃·OEt₂ can favor the C2 isomer.
-
Solvent Effects: The polarity of the solvent can impact regioselectivity. For instance, with N-tosylpyrrole, dichloromethane favors the 3-acyl product.
-
N-Substituent: The Boc group is moderately activating. For greater control, a more strongly electron-withdrawing group like tosyl (Ts) can be used to direct acylation to the C3 position.
-
Alternative Catalysis: For highly regioselective C2-acylation, consider using a nucleophilic catalyst like 1,5-diazabicyclo[4.3.0]non-5-ene (DBN).
Table 1: Effect of Catalyst on Friedel-Crafts Acylation of N-Methylpyrrole
| Entry | Catalyst (mol%) | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | DBU (10) | CH₂Cl₂ | 24 | 20 |
| 2 | DBN (10) | CH₂Cl₂ | 3 | >95 |
| 3 | PPh₃ (10) | CH₂Cl₂ | 24 | <5 |
| 4 | DMAP (10) | CH₂Cl₂ | 24 | 15 |
Data adapted from a study on N-methylpyrrole, illustrating the significant impact of a nucleophilic catalyst like DBN.
Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura Reaction)
Question: My Suzuki-Miyaura coupling of an N-Boc-halopyrrole is inefficient, with significant starting material remaining or debromination side products.
Answer: Inefficient Suzuki-Miyaura coupling can result from an inappropriate choice of catalyst, base, or solvent, as well as issues with the boronic acid reagent.
Troubleshooting & Optimization:
-
Catalyst Selection: The choice of palladium catalyst and ligand is critical. For coupling N-Boc-2-pyrroleboronic acid with bromoindazoles, Pd(dppf)Cl₂ was found to be the most effective catalyst.[6]
-
Base and Solvent: A common and effective system is K₂CO₃ as the base in a solvent mixture like dimethoxyethane (DME) and water.[6]
-
Reaction Temperature: Heating is typically required, often around 80-100 °C.[6][7]
-
Boronic Acid Quality: Ensure the boronic acid or ester is pure and has not degraded during storage.
Table 2: Catalyst Screening for Suzuki Coupling of N-Boc-2-pyrroleboronic acid
| Entry | Catalyst | Time (h) | Yield (%) |
|---|---|---|---|
| 1 | Pd(PPh₃)₄ | 2 | 65 |
| 2 | Pd(OAc)₂ | 2 | 40 |
| 3 | PdCl₂(dppf) | 2 | 90 |
| 4 | PdCl₂(PCy₃)₂ | 2 | 55 |
Reaction Conditions: 5-bromo-1-ethyl-1H-indazole, N-Boc-2-pyrroleboronic acid, K₂CO₃, DME, 80 °C. Data from[6].
N-Boc Deprotection
Question: I am trying to deprotect the N-Boc group, but the reaction is either incomplete or my other acid-sensitive functional groups are being cleaved.
Answer: While trifluoroacetic acid (TFA) in dichloromethane (DCM) is a standard method for N-Boc deprotection, it is harsh and can affect other acid-labile groups.[8] Several milder or alternative methods exist.
Troubleshooting & Optimization:
-
Mild Acidic Conditions: Using HCl in a non-protic solvent like dioxane (e.g., 4M HCl in dioxane) is often effective and can be performed at 0 °C to improve selectivity.[9]
-
Basic Conditions: For substrates that are base-tolerant, a catalytic amount of sodium methoxide (NaOMe) in dry methanol at room temperature can selectively cleave the N-Boc group on pyrroles, leaving other sensitive groups like acetonides intact.[10]
-
Neutral Conditions: Oxalyl chloride in methanol provides a mild method for deprotection at room temperature.[8][11]
-
Thermal Deprotection: In some cases, heating the N-Boc protected compound in a suitable solvent can lead to deprotection, although this may not be suitable for thermally sensitive molecules.[9]
Table 3: Comparison of N-Boc Deprotection Methods for Substituted Pyrroles
| Substrate | Reagent and Conditions | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|
| N-Boc-4-bromopyrrole-2-carboxamide | NaOMe (cat.), MeOH, RT | 3 | 92 | [10] |
| N-Boc-Indole | NaOMe (cat.), MeOH, RT | 1 | 98 | [10] |
| Various N-Boc aromatics/heterocycles | (COCl)₂ (3 equiv.), MeOH, RT | 1-4 | >70 | [8] |
| N-Boc-amine with ester | 20% TFA in DCM, 0 °C to RT | 2.5 | Degradation | [9] |
Section 3: Experimental Protocols
Protocol 1: Lithiation-Borylation of this compound
This protocol describes the C2-lithiation of this compound followed by borylation to form an N-Boc-2-pyrroleboronic ester, a key intermediate for Suzuki coupling.
-
Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add anhydrous tetrahydrofuran (THF). Cool the flask to -78 °C using a dry ice/acetone bath.
-
Lithiation: Add this compound (1.0 equiv.) to the cooled THF. Then, add sec-butyllithium (s-BuLi, 1.2 equiv.) dropwise via syringe. Stir the resulting solution at -78 °C for 1 hour.
-
Borylation: To the lithiated pyrrole solution, add 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (B(OiPr)pin, 1.5 equiv.) dropwise.
-
Quench and Workup: After stirring for an additional 30 minutes at -78 °C, allow the reaction to warm to room temperature. Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification: Concentrate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography to yield the desired N-Boc-2-(pinacolato)boronate pyrrole.
Protocol 2: Suzuki-Miyaura Cross-Coupling
This protocol outlines the coupling of an N-Boc-halopyrrole with an arylboronic acid.
-
Setup: In a round-bottom flask, combine N-Boc-2-bromopyrrole (1.0 equiv.), the arylboronic acid (1.5 equiv.), and potassium carbonate (K₂CO₃, 2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst, [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 equiv.).
-
Solvent and Degassing: Add a mixture of dimethoxyethane (DME) and water (e.g., 4:1 v/v). Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 80 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and then with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by silica gel column chromatography.[6]
Protocol 3: Vilsmeier-Haack Formylation of Pyrrole (General for activated heterocycles)
This protocol is for the C2-formylation of a pyrrole substrate, emphasizing conditions to minimize polymerization.
-
Vilsmeier Reagent Preparation: In a flame-dried, three-necked flask under a nitrogen atmosphere, place anhydrous N,N-dimethylformamide (DMF, 3.0 equiv.) and cool to 0 °C. Add phosphorus oxychloride (POCl₃, 1.05 equiv.) dropwise, ensuring the temperature remains below 5 °C. Stir the resulting mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.[12]
-
Formylation: Dissolve the this compound substrate (1.0 equiv.) in anhydrous dichloromethane (DCM). Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C over 30-60 minutes.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the progress by TLC. The reaction is typically complete within 1-2 hours.[12]
-
Workup: Once the starting material is consumed, pour the reaction mixture slowly onto a vigorously stirred mixture of ice and sodium acetate (3.0 equiv.). Stir for 30 minutes to hydrolyze the iminium salt intermediate.[12]
-
Extraction and Purification: Separate the organic layer. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Section 4: Visual Guides (Graphviz Diagrams)
References
- 1. benchchem.com [benchchem.com]
- 2. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 傅-克酰基化反应 [sigmaaldrich.com]
- 6. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
Removal of Boc group in the presence of other acid-sensitive groups
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals on the selective removal of the tert-butyloxycarbonyl (Boc) protecting group in the presence of other acid-sensitive functionalities.
Frequently Asked Questions (FAQs)
Q1: What are the standard conditions for Boc deprotection, and why might they not be suitable for my compound?
The most common method for Boc group removal is acid-mediated hydrolysis.[1] Strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (DCM) or hydrochloric acid (HCl) in dioxane are frequently used.[1][2] While effective, these harsh conditions can also cleave other acid-sensitive protecting groups, such as tert-butyl (t-Bu) esters, silyl ethers (e.g., TBS, TIPS), and acetals, leading to undesired side products.[3][4]
Q2: How can I selectively remove a Boc group in the presence of a tert-butyl ester?
This is a common challenge as both groups are acid-labile. Selective deprotection can often be achieved by using milder acidic conditions. Methods include using concentrated sulfuric acid (1.5–3.0 equivalents) in tert-butyl acetate or methanesulfonic acid in a mixture of tert-butyl acetate and dichloromethane.[5] These conditions have been shown to selectively cleave the N-Boc group while leaving the tert-butyl ester intact.[5]
Q3: My molecule contains a silyl ether (e.g., TBS). What conditions are recommended for Boc removal without affecting the silyl group?
Silyl ethers are sensitive to strong acids. To preserve them, milder or non-acidic methods are preferable. Options include:
-
Lewis Acids: Zinc bromide (ZnBr₂) in DCM can selectively cleave Boc groups.[3]
-
Thermal Deprotection: Heating the Boc-protected amine, sometimes in a high-boiling solvent like diphenyl ether or even neat, can effect deprotection without the need for acid.[4][6] Continuous flow thermal deprotection has also been shown to be effective.[4]
-
TMSI: Trimethylsilyl iodide (TMSI) can be used for deprotection under neutral conditions.[2]
Q4: I am working with a substrate that has an acetal protecting group. How can I remove the Boc group selectively?
Acetal groups are generally susceptible to acidic conditions.[7] To achieve selectivity, very mild acidic conditions or non-acidic methods should be employed. Trying highly diluted acids or sterically hindered acids might offer some selectivity. Alternatively, non-acidic methods like thermal deprotection could be a viable option.[4] Careful screening of reaction conditions is crucial.
Q5: Are there any non-acidic methods for Boc deprotection?
Yes, several non-acidic methods exist, which are particularly useful for substrates with acid-sensitive groups. These include:
-
Thermal Deprotection: Heating the substrate can cleave the Boc group.[4][6]
-
Catalytic Methods: Certain metal catalysts can be used for Boc removal.[8]
-
Basic Conditions: In specific cases, particularly with highly activated amines like those in pyrroles, basic conditions such as sodium carbonate in refluxing DME can be used.[8][9]
-
Oxalyl Chloride in Methanol: This system provides a mild method for the deprotection of N-Boc groups at room temperature.[8][10]
Q6: What are common side reactions during Boc deprotection, and how can I mitigate them?
A primary side reaction is the alkylation of nucleophilic sites on the substrate by the tert-butyl cation generated during the deprotection.[11] Electron-rich aromatic rings, thiols, and guanidines are particularly susceptible.[11] This can be suppressed by adding "scavengers" to the reaction mixture. Common scavengers include:
-
Triisopropylsilane (TIS)
-
Thioanisole
-
1,2-Ethanedithiol (EDT)
-
Phenol
-
Water[3]
Troubleshooting Guide
Problem 1: Incomplete Boc Deprotection
If you observe starting material remaining after the reaction, consider the following:
-
Insufficient Acid Strength or Concentration: The acid may be too weak or too dilute. You can try increasing the concentration of the acid or switching to a stronger one (e.g., from 20% TFA to 50% TFA in DCM).[12]
-
Inadequate Reaction Time or Temperature: The reaction may need more time to go to completion. Monitor the reaction by TLC or LC-MS and extend the reaction time if necessary. Gentle heating might also be an option for some substrates.[12]
-
Steric Hindrance: If the Boc-protected amine is sterically hindered, deprotection may be slower. More forcing conditions (stronger acid, longer time, higher temperature) may be required.[12]
-
Solvent Issues: Ensure your substrate is fully dissolved in the reaction solvent.[12]
Problem 2: Cleavage of Other Acid-Sensitive Groups
If you are losing other protecting groups during the reaction, your conditions are too harsh.
-
Switch to Milder Acids: Replace strong acids like TFA or HCl with milder options such as aqueous phosphoric acid or Lewis acids like ZnBr₂.[3]
-
Use Dilute Acid: Lowering the concentration of the strong acid can sometimes provide the desired selectivity.[3]
-
Explore Non-Acidic Methods: Consider thermal deprotection or other catalyst-based methods that do not rely on acid.[4]
Problem 3: Formation of Side Products (Alkylation)
If you observe unexpected side products, it may be due to alkylation by the tert-butyl cation.
-
Add Scavengers: Introduce scavengers like triisopropylsilane (TIS) or thioanisole to the reaction mixture to trap the tert-butyl cation.[3]
Summary of Selective Boc Deprotection Conditions
| Reagent/Condition | Solvent(s) | Typical Temperature | Compatible with | Notes |
| Acidic Methods | ||||
| Dilute TFA (1-20%)[3] | DCM | 0°C to RT | More stable acid-labile groups | Good for substrates where standard TFA is too harsh. |
| H₂SO₄ (1.5-3.0 equiv.)[5] | t-BuOAc | 25°C | tert-Butyl esters | Selective for N-Boc over t-butyl esters. |
| MeSO₃H (1.5 equiv.)[5] | t-BuOAc/DCM (4:1) | 25°C | tert-Butyl esters | Another option for selectivity over t-butyl esters. |
| ZnBr₂[3] | DCM | RT | Silyl ethers, primary N-Boc | Can selectively cleave secondary N-Boc groups. |
| Aqueous Phosphoric Acid[3][8] | THF | RT | Various | A milder Brønsted acid option. |
| Non-Acidic Methods | ||||
| Thermal (Flow)[4] | Methanol, TFE | High Temp. | Silyl ethers, esters | Avoids acid altogether; good for sensitive substrates. |
| Oxalyl Chloride/MeOH[8][10] | Methanol | RT | Esters, other acid-labile groups | Mild and effective for a range of substrates. |
| TMSI[2] | DCM | RT | Silyl ethers | Neutral conditions. |
Key Experimental Protocols
Protocol 1: Selective Boc Deprotection with Sulfuric Acid in the Presence of a tert-Butyl Ester [5]
-
Dissolve the N-Boc, tert-butyl ester protected substrate in tert-butyl acetate (tBuOAc).
-
Add concentrated sulfuric acid (H₂SO₄) (1.5-3.0 equivalents) to the solution.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography if necessary.
Protocol 2: Mild Boc Deprotection using Oxalyl Chloride and Methanol [8]
-
Dissolve the N-Boc protected substrate in methanol (MeOH).
-
Add oxalyl chloride (3 equivalents) to the solution at room temperature.
-
Stir the reaction for 1-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Perform an aqueous workup to remove any salts and isolate the product.
-
Purify as needed.
Protocol 3: Thermal Boc Deprotection in Continuous Flow [4]
-
Prepare a solution of the N-Boc protected amine in a suitable solvent (e.g., methanol).
-
Set up a continuous flow reactor with a heated coil.
-
Pump the solution through the heated reactor at a controlled flow rate and temperature (optimization may be required).
-
Collect the output from the reactor.
-
Remove the solvent under reduced pressure to isolate the deprotected amine.
Diagrams
Caption: General experimental workflow for Boc deprotection.
Caption: Decision tree for troubleshooting Boc deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. Amine Protection / Deprotection [fishersci.co.uk]
- 3. benchchem.com [benchchem.com]
- 4. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Acetal Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 8. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 11. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Catalyst Poisoning in Reactions Involving N-Boc-Pyrrole Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with catalyst poisoning in reactions involving N-Boc-pyrrole derivatives. The information is presented in a practical question-and-answer format to directly address common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common signs of catalyst poisoning in my reaction with this compound derivatives?
A1: The primary indicators of catalyst poisoning include:
-
A significant decrease in the reaction rate or a complete stall of the reaction.
-
Low product yield and the presence of unreacted starting materials.
-
Formation of side products, such as dehalogenated or homocoupled products.
-
A noticeable change in the appearance of the reaction mixture, such as the formation of a black precipitate (palladium black), indicating catalyst decomposition.
-
Inconsistency in reaction outcomes between batches.
Q2: Why are this compound derivatives prone to causing catalyst poisoning?
A2: The nitrogen atom in the pyrrole ring, even when protected with a tert-butyloxycarbonyl (Boc) group, possesses a lone pair of electrons that can coordinate to the transition metal center (commonly palladium) of the catalyst. This coordination can lead to the formation of stable, inactive catalyst complexes, effectively "poisoning" the catalyst and disrupting the catalytic cycle. While the Boc group is electron-withdrawing and can reduce the basicity of the pyrrole nitrogen, it may not completely prevent this inhibitory interaction. Furthermore, the Boc group itself can be unstable under certain reaction conditions, leading to deprotection and exposure of the more strongly coordinating N-H pyrrole, which can exacerbate catalyst poisoning[1][2].
Q3: Which types of reactions are most susceptible to catalyst poisoning by this compound derivatives?
A3: Palladium-catalyzed cross-coupling reactions are particularly sensitive to catalyst poisoning by nitrogen-containing heterocycles. These include, but are not limited to:
-
Suzuki-Miyaura coupling
-
Heck coupling
-
Buchwald-Hartwig amination
-
Sonogashira coupling
-
C-H activation/functionalization reactions[3]
Q4: Can the choice of catalyst and ligands mitigate poisoning by this compound derivatives?
A4: Yes, the selection of the catalyst system is critical. Bulky, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphine ligands like XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands can be effective. These ligands can promote the desired catalytic steps (oxidative addition, reductive elimination) to proceed more rapidly than the poisoning pathway. The steric bulk of these ligands can also hinder the coordination of the this compound to the metal center. In some cases, pre-formed catalysts or modern precatalyst systems that generate the active catalytic species more reliably can also be beneficial[4].
Troubleshooting Guides
Issue 1: Low or No Conversion in a Suzuki-Miyaura Coupling with an this compound Derivative
Possible Causes and Solutions:
-
Catalyst Inhibition by the Pyrrole Nitrogen: The lone pair on the pyrrole nitrogen may be coordinating to the palladium center.
-
Solution: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands to sterically shield the metal center and promote the catalytic cycle.[4]
-
-
Instability of the N-Boc Protecting Group: The N-Boc group can be unstable under some Suzuki-Miyaura conditions, leading to the formation of the more strongly coordinating N-H pyrrole.[1]
-
Solution: Consider using a more robust protecting group, such as the SEM (2-(trimethylsilyl)ethoxymethyl) group, which has been shown to be more stable under these conditions.[1] Alternatively, carefully screen the base and temperature to find milder conditions that preserve the Boc group.
-
-
Inefficient Pre-catalyst Activation: If using a Pd(II) source (e.g., Pd(OAc)₂), its reduction to the active Pd(0) may be incomplete.
-
Solution: Ensure your reaction conditions are suitable for in-situ reduction. Consider using a pre-formed Pd(0) source (e.g., Pd(PPh₃)₄) or a modern precatalyst.
-
-
Poor Solubility of Reagents: Inadequate solubility of starting materials can lead to a sluggish reaction.
-
Solution: Screen different solvent systems. For polar substrates, consider more polar aprotic solvents like DMF or DMSO. A mixture of solvents, such as dioxane/water, is also common.[5]
-
Issue 2: Significant Side Product Formation (e.g., Homocoupling, Dehalogenation)
Possible Causes and Solutions:
-
Slow Reductive Elimination: If the desired cross-coupling is slow due to catalyst inhibition, side reactions can become more prominent.
-
Solution: The use of bulkier and more electron-donating ligands can accelerate the rate of C-N or C-C bond formation, outcompeting side reactions.[4]
-
-
Presence of Oxygen: Oxygen can lead to oxidative degradation of the Pd(0) catalyst and phosphine ligands, which can promote homocoupling of the boronic acid.
-
Solution: Ensure rigorous degassing of all solvents and reagents and maintain a strictly inert atmosphere (argon or nitrogen) throughout the reaction.
-
-
Base-Induced Side Reactions: The choice and quality of the base can influence the extent of side reactions like dehalogenation.
Data Presentation
Table 1: Ligand and Base Screening for Suzuki-Miyaura Coupling of 5-bromo-1-ethyl-1H-indazole with N-Boc-2-pyrroleboronic acid.
| Entry | Palladium Catalyst | Base | Solvent | Time (h) | Yield (%) |
| 1 | Pd(dppf)Cl₂ | K₂CO₃ | DME | 2 | 85 |
| 2 | Pd(PCy₃)₂ | K₂CO₃ | DME | 2 | 40 |
| 3 | Pd(PPh₃)₄ | K₂CO₃ | DME | 6 | 35 |
| 4 | Pd(PPh₃)₂Cl₂ | K₂CO₃ | DME | 6 | 30 |
Data adapted from a study on the Suzuki cross-coupling of indazole derivatives.[5] This table illustrates the significant impact of the catalyst choice on the reaction outcome.
Table 2: Comparison of Protecting Group Stability in Suzuki-Miyaura Coupling.
| Protecting Group | Substrate | Product Yield (%) | Deprotected By-product Yield (%) |
| SEM | SEM-protected 2-bromopyrrole | 85 | 0 |
| Boc | Boc-protected 2-bromopyrrole | 78 | 5 |
This table, based on findings from a study on the arylation of protected pyrroles, highlights the superior stability of the SEM group over the Boc group under the tested Suzuki-Miyaura conditions, which is a critical consideration for avoiding catalyst poisoning by the unprotected pyrrole nitrogen.[1]
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of N-Boc-2-pyrroleboronic acid with a Bromo-indazole Derivative[5]
A mixture of the 5-bromo-indazole derivative (0.22 mmol), N-Boc-2-pyrroleboronic acid (0.43 mmol), and K₂CO₃ (0.44 mmol) in dimethoxyethane (DME, 5 mL) is degassed with argon for 15 minutes. Pd(dppf)Cl₂ (0.011 mmol, 5 mol%) is then added, and the mixture is heated at 80 °C under an argon atmosphere. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Visualizations
Caption: Mechanism of palladium catalyst poisoning by this compound.
Caption: Troubleshooting workflow for reactions involving this compound.
References
- 1. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to N-Boc-Pyrrole and Other Pyrrole Protecting Groups for Researchers
For researchers, scientists, and drug development professionals, the strategic selection of a nitrogen-protecting group for the pyrrole ring is a critical decision that profoundly influences the outcomes of synthetic routes. The choice of protecting group dictates the stability of the pyrrole moiety to various reaction conditions, modulates its reactivity and regioselectivity in subsequent functionalization, and ultimately, determines the ease of its removal to unveil the final product. This guide provides an objective comparison of the widely used N-tert-butyloxycarbonyl (Boc) protecting group with other common alternatives, namely N-tosyl (Ts), N-benzyl (Bn), N-benzyloxymethyl (BOM), and N-triisopropylsilyl (TIPS). The following sections present a detailed analysis supported by experimental data to inform the rational selection of an appropriate N-protecting group for pyrrole chemistry.
Overview of Pyrrole Protecting Groups
The electron-rich nature of the pyrrole ring makes it susceptible to oxidation and polymerization, particularly under acidic conditions.[1] N-protection mitigates these issues and allows for controlled functionalization. An ideal protecting group should be readily introduced in high yield, stable to a range of synthetic transformations, and cleaved under mild conditions that do not compromise the integrity of the target molecule.[2]
-
N-Boc (tert-butyloxycarbonyl): As a carbamate, the Boc group is one of the most common protecting groups in organic synthesis. It is generally stable to basic and nucleophilic conditions but is readily cleaved under acidic conditions.[3]
-
N-Ts (p-toluenesulfonyl): The tosyl group is a robust, electron-withdrawing group that significantly deactivates the pyrrole ring, enhancing its stability towards electrophiles and oxidation.[4] However, its removal often requires harsh conditions.[5]
-
N-Bn (Benzyl): The benzyl group is a stable and relatively neutral protecting group. It is introduced under basic conditions and typically removed by catalytic hydrogenolysis.[6]
-
N-BOM (Benzyloxymethyl): The BOM group is an acetal-type protecting group. It is introduced under basic conditions and is cleaved under acidic conditions or by hydrogenolysis.
-
N-TIPS (Triisopropylsilyl): The bulky TIPS group is a silyl ether-based protecting group. It is valued for its steric hindrance and its lability under fluoride-mediated cleavage conditions.[4]
Data Presentation: A Quantitative Comparison
The selection of a protecting group is often a trade-off between stability and ease of removal. The following tables summarize quantitative data on the installation and cleavage of these common pyrrole protecting groups, as well as their stability under various reaction conditions.
Table 1: Comparison of Protection and Deprotection Methods for N-Protected Pyrroles
| Protecting Group | Protection Conditions | Typical Yield (%) | Deprotection Conditions | Typical Yield (%) | Reference |
| Boc | (Boc)₂O, DMAP (cat.), THF, rt | >95 | TFA, CH₂Cl₂ (20%), 0 °C to rt, 2.5 h | >95 | [7] |
| Oxalyl chloride, MeOH, rt, 1-4 h | up to 90 | [8] | |||
| Ts | TsCl, NaH, THF, 0 °C to rt | ~90 | NaOH, MeOH/H₂O, rt, overnight | >90 | [5] |
| Mg, MeOH, rt | High | ||||
| Bn | BnBr, NaH, THF, rt | ~87 | H₂, Pd/C, EtOH, rt | High | [6] |
| KOtBu, DMSO, O₂, rt | Good | ||||
| BOM | BOMCl, NaH, DMF, 0 °C to rt | Good | H₂, Pd/C, EtOH, rt | High | |
| TFA, CH₂Cl₂, rt | Good | [8] | |||
| TIPS | TIPSCl, Imidazole, DMF, rt | >90 | TBAF, THF, rt | >95 | [4] |
Table 2: Stability of N-Protected Pyrroles under Various Reaction Conditions
| Protecting Group | Strong Acid (e.g., TFA) | Strong Base (e.g., n-BuLi) | Organometallics (e.g., Grignard) | Oxidizing Agents | Reducing Agents (e.g., H₂, Pd/C) |
| Boc | Labile | Stable | Generally Stable | Moderately Stable | Stable |
| Ts | Stable | Stable | Stable | Stable | Labile (reductive cleavage) |
| Bn | Stable | Stable | Stable | Stable | Labile |
| BOM | Labile | Stable | Stable | Stable | Labile |
| TIPS | Labile | Stable | Stable | Stable | Stable |
Experimental Protocols
Detailed methodologies for the protection and deprotection of pyrrole with N-Boc and N-Ts groups are provided below to allow for a direct comparison of the experimental procedures.
N-Boc Protection of Pyrrole
Materials:
-
Pyrrole
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of pyrrole (1.0 eq) in anhydrous THF, add DMAP (0.1 eq).
-
To this stirred solution, add a solution of di-tert-butyl dicarbonate (1.1 eq) in anhydrous THF dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to afford N-Boc-pyrrole.
N-Boc Deprotection of this compound using Trifluoroacetic Acid
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure: [7]
-
Dissolve this compound (1.0 eq) in anhydrous CH₂Cl₂.
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (20% v/v) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until the effervescence ceases.
-
Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the deprotected pyrrole.
N-Tosyl Protection of Pyrrole
Materials:
-
Pyrrole
-
p-Toluenesulfonyl chloride (TsCl)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C, add a solution of pyrrole (1.0 eq) in anhydrous THF dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Add a solution of p-toluenesulfonyl chloride (1.1 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC. Upon completion, carefully quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain N-tosyl-pyrrole.
N-Tosyl Deprotection of N-Tosyl-Pyrrole
Materials: [5]
-
N-Tosyl-pyrrole
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure: [5]
-
Dissolve N-tosyl-pyrrole (1.0 eq) in a 9:1 mixture of methanol and water.
-
Add crushed sodium hydroxide pellets (3.0 eq) to the solution.
-
Stir the mixture at room temperature overnight.
-
Monitor the reaction by TLC. Upon completion, add ethyl acetate and water.
-
Separate the layers and extract the aqueous phase with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the deprotected pyrrole.
Mandatory Visualization
The following diagrams illustrate key concepts and workflows discussed in this guide.
Caption: General workflow for the use of N-protecting groups in pyrrole synthesis.
References
- 1. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 2. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 3. Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Asymmetric C–H Functionalization of N‑Boc-2,5-dihydro‑1H‑pyrrole and Its Application as a Key Step in the Synthesis of (−)-Dragocin D - PMC [pmc.ncbi.nlm.nih.gov]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
N-Boc vs. N-SEM: A Comparative Guide to Protecting Groups for Pyrrole Activation
For researchers, scientists, and drug development professionals, the strategic use of protecting groups is paramount in the synthesis of complex molecules. Pyrrole, a key structural motif in numerous pharmaceuticals and natural products, often requires N-protection to modulate its reactivity and prevent unwanted side reactions. This guide provides an objective comparison of two commonly employed protecting groups for pyrrole: tert-butyloxycarbonyl (N-Boc) and 2-(trimethylsilyl)ethoxymethyl (N-SEM).
The choice between N-Boc and N-SEM can significantly impact the outcome of synthetic routes involving pyrrole activation. Key considerations include the stability of the protecting group under various reaction conditions, its influence on the regioselectivity of subsequent transformations, and the ease and efficiency of its removal. This guide presents a data-driven comparison to aid in the selection of the optimal protecting group for specific synthetic challenges.
Performance in Catalytic Cross-Coupling Reactions
A critical application of protected pyrroles is in transition metal-catalyzed cross-coupling reactions to form C-C bonds. In this context, the stability of the protecting group is crucial to prevent premature deprotection or decomposition of the starting material. Experimental data suggests that the N-SEM group offers superior stability over the N-Boc group in palladium-catalyzed reactions.
In a study comparing the performance of N-Boc- and N-SEM-protected pyrroles in a Suzuki-Miyaura coupling reaction, the N-SEM protected substrate provided a significantly higher yield of the desired product with minimal deprotection.[1]
| Protecting Group | Reaction | Product Yield | Deprotected Byproduct |
| N-Boc | Suzuki-Miyaura Coupling | Good Yield | 5-11% |
| N-SEM | Suzuki-Miyaura Coupling | Very Good Yield | Not Observed |
Table 1: Comparison of N-Boc and N-SEM in Suzuki-Miyaura Coupling of a Pyrrole Substrate.[1]
Furthermore, qualitative observations from studies on pyrrolopyridazinone cores indicate that standard N-Boc protection leads to significant decomposition during palladium-catalyzed cross-coupling reactions.[2] In contrast, the use of the N-SEM group results in excellent yields with no observable decomposition products, enabling the synthesis of a variety of target compounds.[2]
Stability Under Various Reaction Conditions
The stability of the protecting group under acidic and basic conditions determines its compatibility with a wide range of synthetic transformations.
N-Boc: The N-Boc group is notoriously labile under acidic conditions.[3] It is readily cleaved by strong acids such as trifluoroacetic acid (TFA) and hydrochloric acid (HCl).[2][4] While this lability allows for easy deprotection, it can be a significant drawback in reactions that require acidic catalysts or generate acidic byproducts. However, the N-Boc group is generally stable to basic conditions and hydrogenolysis.[4]
N-SEM: The N-SEM group is known for its robustness and stability across a broader range of conditions compared to N-Boc.[1] It is stable to many conditions that would cleave an N-Boc group. Deprotection of N-SEM is typically achieved using fluoride ion sources, such as tetrabutylammonium fluoride (TBAF), or under specific acidic conditions, often requiring a two-step procedure involving TFA followed by a basic workup.[1][5][6] However, challenges in N-SEM deprotection have been reported, with the release of formaldehyde sometimes leading to side products.[6]
Regioselectivity in Electrophilic Substitution
The N-protecting group can influence the regioselectivity of electrophilic substitution on the pyrrole ring. Both N-Boc and N-SEM are electron-withdrawing groups that decrease the electron density of the pyrrole ring, thereby deactivating it towards electrophilic attack compared to unprotected pyrrole. However, they still direct electrophilic substitution primarily to the C2 position.
The choice between N-alkoxycarbonyl (like Boc) and N-sulfonyl protecting groups can lead to different regioselectivity in acylation reactions. While specific comparative studies on the directing effects of N-Boc versus N-SEM are limited, both are generally used to facilitate functionalization at the C2-position via lithiation followed by quenching with an electrophile.[2]
Experimental Protocols
Detailed experimental protocols for the protection and deprotection of pyrrole with N-Boc and N-SEM are provided below.
N-Boc Protection of Pyrrole
Objective: To protect the nitrogen of pyrrole with a tert-butyloxycarbonyl (Boc) group.
Materials:
-
Pyrrole
-
Di-tert-butyl dicarbonate (Boc₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous acetonitrile (MeCN)
-
Dichloromethane (CH₂Cl₂)
-
Deionized water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In an oven-dried round-bottom flask equipped with a stir bar, dissolve di-tert-butyl dicarbonate (1.04 g, 4.68 mmol) in anhydrous acetonitrile (9 mL) and bubble with N₂ gas for 10 minutes to prepare Solution One.
-
In a second oven-dried round-bottom flask equipped with a stir bar, dissolve pyrrole (e.g., 212 mg, 1.55 mmol) and DMAP (24 mg, 0.22 mmol) in anhydrous acetonitrile (15 mL) and bubble with N₂ for 10 minutes to prepare Solution Two.
-
Add Solution One to Solution Two and stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, remove the THF in vacuo.
-
Extract the crude material with dichloromethane (20 mL).
-
Wash the organic layer twice with deionized water (2 x 10 mL) and once with brine (1 x 10 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under low vacuum on a rotary evaporator to yield the N-Boc protected pyrrole.[4]
N-SEM Protection of Pyrrole (General Procedure)
Objective: To protect the nitrogen of pyrrole with a 2-(trimethylsilyl)ethoxymethyl (SEM) group.
Materials:
-
Pyrrole
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of sodium hydride (1.1 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of pyrrole (1.0 eq) in anhydrous THF dropwise.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Cool the reaction mixture back to 0 °C and add SEM-Cl (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the mixture with diethyl ether.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the N-SEM protected pyrrole.
N-Boc Deprotection of Pyrrole (Acidic Conditions)
Objective: To remove the N-Boc protecting group from pyrrole using trifluoroacetic acid.
Materials:
-
N-Boc protected pyrrole
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the N-Boc protected pyrrole in dichloromethane.
-
Add trifluoroacetic acid (typically 20-50% v/v) to the solution at 0 °C.
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Upon completion, carefully neutralize the reaction with saturated aqueous NaHCO₃.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected pyrrole.
N-SEM Deprotection of Pyrrole (Fluoride-Mediated)
Objective: To remove the N-SEM protecting group from pyrrole using tetrabutylammonium fluoride.
Materials:
-
N-SEM protected pyrrole
-
Tetrabutylammonium fluoride (TBAF, 1 M solution in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Water
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the N-SEM protected pyrrole in anhydrous THF.
-
Add the TBAF solution (typically 1.5-2.0 eq) at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) and monitor by TLC.
-
Upon completion, quench the reaction with water.
-
Extract the mixture with diethyl ether.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the deprotected pyrrole.[1]
Visualization of Synthetic Pathways
The following diagrams illustrate the general workflows for the protection and deprotection of pyrrole using N-Boc and N-SEM groups.
Figure 1: General workflow for the protection and deprotection of pyrrole.
The following diagram illustrates the decision-making process for choosing between N-Boc and N-SEM based on reaction conditions.
References
- 1. SEM Protection - Common Conditions [commonorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. resource.aminer.org [resource.aminer.org]
- 5. Directing Effects in Substituted Pyrroles, Furans, and Thiophenes Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 6. par.nsf.gov [par.nsf.gov]
A Comparative Guide to N-Boc and N-Sulfonyl Protection of Pyrroles for Researchers
For researchers, scientists, and drug development professionals engaged in the synthesis of pyrrole-containing molecules, the strategic selection of a nitrogen protecting group is a critical decision that significantly impacts reaction outcomes, stability, and overall synthetic efficiency. This guide provides an objective comparison of two commonly employed protecting groups for the pyrrole nitrogen: the tert-butyloxycarbonyl (Boc) group and sulfonyl groups (e.g., tosyl (Ts) or benzenesulfonyl). This comparison is supported by experimental data to aid in the rational selection of an appropriate N-protecting group for specific synthetic applications.
Key Differences at a Glance
| Feature | N-Boc Protection | N-Sulfonyl Protection |
| Electron-Withdrawing Effect | Moderate | Strong |
| Pyrrole Ring Reactivity | Less deactivated | Significantly deactivated |
| Stability to Acidic Conditions | Labile, easily cleaved | Generally stable |
| Stability to Basic Conditions | Generally stable | Stable, but can be cleaved under strong basic conditions |
| Deprotection Conditions | Mild acidic (e.g., TFA, HCl) | Harsher (e.g., strong base, reduction) |
| Influence on Regioselectivity | Can direct acylation to the 2-position | Can direct acylation to the 3-position |
Impact on Reactivity and Regioselectivity
The choice between N-Boc and N-sulfonyl protection profoundly influences the reactivity and regioselectivity of subsequent transformations on the pyrrole ring. N-sulfonyl groups are strongly electron-withdrawing, which significantly reduces the electron density of the pyrrole ring. This deactivation makes the pyrrole less susceptible to polymerization and allows for a wider range of reactions that might otherwise be incompatible with the electron-rich nature of unprotected pyrrole.[1] In contrast, the N-Boc group has a more moderate electron-withdrawing effect.
A notable example of the divergent reactivity is observed in acylation reactions. N-alkoxycarbonyl protected pyrroles, including N-Boc, tend to direct acylation to the C2 position. Conversely, N-sulfonyl protected pyrroles can lead to the formation of the C3-acylated product, often through an initial C2-acylation followed by isomerization under the reaction conditions.[2][3] This difference in regioselectivity provides a powerful tool for synthetic chemists to control the functionalization of the pyrrole core.
Stability Under Various Conditions
The stability of the protecting group is a paramount consideration in multi-step syntheses. N-Boc protected pyrroles are notoriously sensitive to acidic conditions and are readily cleaved by acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[2][4][5] This lability is a significant advantage when mild deprotection is required. However, it precludes the use of acidic reagents in subsequent reaction steps.
On the other hand, N-sulfonyl groups exhibit much greater stability towards acidic conditions. This robustness allows for a broader scope of synthetic transformations to be performed without premature deprotection. While generally stable to basic conditions, N-sulfonyl groups can be cleaved under strong basic conditions, such as with sodium hydroxide in refluxing methanol.[2]
Deprotection Strategies: A Comparative Overview
The ease and selectivity of protecting group removal are critical for the successful completion of a synthesis.
N-Boc Deprotection: The removal of the Boc group is typically achieved under mild acidic conditions. This straightforward deprotection is a major advantage of the N-Boc protecting group.
N-Sulfonyl Deprotection: Cleavage of N-sulfonyl groups generally requires more forcing conditions. Common methods include strong base-mediated hydrolysis or reductive cleavage using reagents such as sodium in liquid ammonia, magnesium in methanol, or samarium iodide. The harshness of these conditions can limit the functional group tolerance of the deprotection step.
Quantitative Data Comparison
Table 1: Comparison of Yields for N-Protection of Pyrrole
| Protecting Group | Reagents and Conditions | Yield (%) |
| Boc | (Boc)₂O, Et₃N, CH₂Cl₂ | >95% |
| Tosyl | TsCl, KOH, THF, reflux | ~85% |
Table 2: Comparison of Yields for N-Deprotection of Protected Pyrroles
| Protected Pyrrole | Reagents and Conditions | Yield (%) |
| N-Boc-pyrrole | TFA, CH₂Cl₂ | High (>90%) |
| N-Tosyl-pyrrole | NaOH, MeOH/H₂O | Good to High |
| N-Tosyl-pyrrole | Mg, MeOH | ~70-90% |
Experimental Protocols
Protocol 1: General N-Boc Protection of Pyrrole
Objective: To protect the pyrrole nitrogen with a tert-butyloxycarbonyl (Boc) group.
Materials:
-
Pyrrole (1.0 equiv)
-
Di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equiv)
-
Triethylamine (Et₃N, 1.2 equiv)
-
Anhydrous Dichloromethane (CH₂Cl₂)
Procedure:
-
Dissolve pyrrole in anhydrous CH₂Cl₂ under an inert atmosphere (e.g., nitrogen or argon).
-
Add triethylamine to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate in anhydrous CH₂Cl₂ to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until thin-layer chromatography (TLC) indicates the complete consumption of the starting material (typically 1-3 hours).
-
Quench the reaction by adding water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Protocol 2: General N-Tosyl Protection of Pyrrole
Objective: To protect the pyrrole nitrogen with a p-toluenesulfonyl (tosyl) group.
Materials:
-
Pyrrole (1.0 equiv)
-
p-Toluenesulfonyl chloride (TsCl, 1.1 equiv)
-
Potassium hydroxide (KOH, 1.5 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a stirred suspension of powdered potassium hydroxide in anhydrous THF, add a solution of pyrrole in anhydrous THF at room temperature under an inert atmosphere.
-
Stir the mixture for 30 minutes.
-
Add a solution of p-toluenesulfonyl chloride in anhydrous THF dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
After completion, cool the reaction to room temperature and carefully add water to quench the reaction.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography to yield N-tosyl-pyrrole.
Protocol 3: Deprotection of this compound using Trifluoroacetic Acid (TFA)
Objective: To remove the N-Boc protecting group under acidic conditions.
Materials:
-
This compound (1.0 equiv)
-
Trifluoroacetic acid (TFA, 10 equiv)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
Dissolve this compound in dichloromethane.
-
Add trifluoroacetic acid to the solution at room temperature.
-
Stir the reaction mixture and monitor by TLC until the starting material is consumed (typically 30-60 minutes).
-
Remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in an appropriate solvent and neutralize with a mild base (e.g., saturated sodium bicarbonate solution).
-
Extract the deprotected pyrrole with an organic solvent, dry the organic layer, and concentrate to obtain the product.
Protocol 4: Reductive Deprotection of N-Tosyl-pyrrole using Magnesium
Objective: To remove the N-tosyl protecting group under reductive conditions.
Materials:
-
N-Tosyl-pyrrole (1.0 equiv)
-
Magnesium turnings (excess)
-
Methanol (MeOH)
Procedure:
-
To a solution of N-tosyl-pyrrole in methanol, add magnesium turnings.
-
Stir the reaction mixture at room temperature or with gentle heating and monitor by TLC. The reaction can be slow and may require several hours to overnight for completion.
-
Upon completion, carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Filter the mixture to remove any remaining magnesium.
-
Extract the filtrate with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate to yield the deprotected pyrrole.
Visualization of Concepts
Caption: Workflow for N-Boc and N-Sulfonyl protection and deprotection of pyrroles.
Caption: Influence of protecting group on the regioselectivity of pyrrole acylation.
Conclusion and Recommendations
The choice between N-Boc and N-sulfonyl protection for pyrroles is highly dependent on the specific synthetic strategy.
Choose N-Boc protection when:
-
Mild deprotection conditions are required.
-
The subsequent synthetic steps are compatible with acid-labile groups.
-
Directing functionalization to the C2 position is desired.
Choose N-sulfonyl protection when:
-
High stability to acidic and a wide range of reaction conditions is necessary.
-
Deactivation of the pyrrole ring is advantageous for controlling reactivity.
-
C3-functionalization is the synthetic goal.
Ultimately, a thorough understanding of the advantages and limitations of each protecting group, as outlined in this guide, will enable researchers to make informed decisions and design more efficient and successful synthetic routes towards their target pyrrole-containing molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Analysis for N-Boc Deprotection: A Comparative Guide
For researchers, scientists, and drug development professionals, confirming the complete removal of the tert-butyloxycarbonyl (Boc) protecting group is a critical step in multi-step organic synthesis. This guide provides a comparative analysis of common spectroscopic techniques used for this purpose, supported by experimental data and detailed protocols to ensure accurate and efficient reaction monitoring.
The facile removal of the Boc group under mild acidic conditions makes it a cornerstone of amine protection strategies, particularly in peptide synthesis and the development of complex pharmaceuticals. However, incomplete deprotection can lead to unwanted side products and complicate downstream purification efforts. Therefore, reliable analytical methods to confirm the complete cleavage of the Boc group are essential. This guide compares the utility of Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) in confirming N-Boc deprotection.
Comparative Analysis of Spectroscopic Methods
Each spectroscopic technique offers unique advantages and disadvantages for monitoring the deprotection of N-Boc protected amines. While ¹H NMR spectroscopy is often the most definitive method, a comprehensive approach utilizing multiple techniques can provide unambiguous confirmation of reaction completion.
| Analytical Method | Principle | Advantages | Disadvantages |
| ¹H NMR Spectroscopy | Measures the magnetic environment of protons. | Provides unambiguous evidence of the disappearance of the tert-butyl group signal. Allows for quantitative assessment of reaction completion by observing the disappearance of the starting material's signals and the appearance of the product's signals.[1] | The N-H proton signal of the resulting amine can be broad or difficult to observe, and may exchange with residual water.[1][2] Requires a relatively pure sample for clear analysis.[1] |
| ¹³C NMR Spectroscopy | Measures the magnetic environment of carbon atoms. | Confirms the disappearance of the carbonyl and quaternary carbons of the Boc group.[1] | Less sensitive than ¹H NMR, often requiring a more concentrated sample or longer acquisition times.[1] |
| FT-IR Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. | Can quickly indicate the disappearance of the C=O stretch of the carbamate and the appearance of N-H stretches of the free amine.[1][2] | Can be ambiguous as other carbonyl-containing compounds may interfere.[1] The N-H stretches can sometimes be weak or obscured. |
| Mass Spectrometry | Measures the mass-to-charge ratio of ionized molecules. | Highly sensitive and provides direct confirmation of the mass change corresponding to the loss of the Boc group (100.12 g/mol ). | Does not provide detailed structural information about the product. Not inherently quantitative without the use of internal standards. |
Experimental Data: A Model Reaction
To illustrate the expected spectral changes upon N-Boc deprotection, consider the deprotection of N-Boc-benzylamine to form benzylamine hydrochloride using a solution of HCl in a suitable solvent.
Reaction:
N-Boc-benzylamine + HCl → Benzylamine•HCl + CO₂ + Isobutylene
¹H NMR Spectroscopy Data
The most prominent change in the ¹H NMR spectrum is the complete disappearance of the large singlet corresponding to the nine equivalent protons of the tert-butyl group of the Boc protecting group.[1]
| Compound | Functional Group | Chemical Shift (δ) in CDCl₃ (ppm) |
| N-Boc-benzylamine | tert-butyl (-C(CH₃)₃) | ~ 1.45 (s, 9H) |
| Methylene (-CH₂-) | ~ 4.29 (d, 2H) | |
| Amine (-NH-) | ~ 4.90 (br s, 1H) | |
| Benzylamine•HCl | Methylene (-CH₂-) | ~ 4.15 (s, 2H) |
| Ammonium (-NH₃⁺) | ~ 8.70 (br s, 3H) |
¹³C NMR Spectroscopy Data
In the ¹³C NMR spectrum, the signals corresponding to the quaternary and methyl carbons of the tert-butyl group, as well as the carbamate carbonyl carbon, will disappear upon successful deprotection.[1]
| Compound | Carbon Atom | Chemical Shift (δ) in CDCl₃ (ppm) |
| N-Boc-benzylamine | tert-butyl methyls (-C(C H₃)₃) | ~ 28.5 |
| tert-butyl quaternary (-C (CH₃)₃) | ~ 79.5 | |
| Carbamate carbonyl (-C =O) | ~ 156.0 | |
| Benzylamine•HCl | Methylene (-C H₂-) | ~ 43.0 |
FT-IR Spectroscopy Data
FT-IR spectroscopy shows the disappearance of the characteristic carbonyl stretch of the Boc group and the appearance of N-H stretching vibrations from the resulting primary amine salt.[1][2]
| Compound | Functional Group | Vibrational Frequency (cm⁻¹) |
| N-Boc-benzylamine | N-H Stretch | ~ 3430 |
| C=O Stretch (carbamate) | ~ 1690-1720[1] | |
| Benzylamine•HCl | N-H Stretch (primary amine salt) | ~ 3300-3500 (often broad) |
Mass Spectrometry Data
Mass spectrometry will show a mass difference of 100.12 amu, corresponding to the loss of the C₅H₉O₂ moiety of the Boc group.
| Compound | Ion | Expected m/z |
| N-Boc-benzylamine | [M+H]⁺ | 208.13 |
| Benzylamine | [M+H]⁺ | 108.08 |
Experimental Protocols
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the dried reaction product in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer to NMR Tube: Transfer the solution to a clean, dry NMR tube.
-
Homogenization: Gently vortex or invert the NMR tube several times to ensure a homogeneous solution.[1]
-
Spectrum Acquisition: Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures. For ¹H NMR, 16-64 scans are typically sufficient.[1] ¹³C NMR may require a larger number of scans for adequate signal-to-noise.
-
Data Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Integrate the relevant signals and compare the chemical shifts with those of the starting material.
FT-IR Spectroscopy
-
Sample Preparation: For solid samples, prepare a KBr pellet or use an attenuated total reflectance (ATR) accessory. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Background Spectrum: Acquire a background spectrum of the empty sample holder or the pure solvent.
-
Sample Spectrum: Acquire the infrared spectrum of the sample.
-
Data Analysis: Identify the key vibrational frequencies and compare them to the spectrum of the N-Boc protected starting material. Look for the disappearance of the carbamate C=O stretch and the appearance of N-H stretches.
Mass Spectrometry (LC-MS)
-
Sample Preparation: Dissolve a small amount of the reaction mixture or purified product in a suitable solvent compatible with the LC-MS system (e.g., methanol, acetonitrile).
-
LC-MS Protocol:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid, is commonly used.
-
Gradient: A typical gradient might run from 5% to 95% acetonitrile over 10 minutes.[3]
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally effective for amines.
-
-
Data Acquisition: Acquire mass spectra over a relevant m/z range.
-
Data Analysis: Identify the molecular ion peak corresponding to the expected product and confirm the absence of the molecular ion peak of the starting material.
Visualization of Workflow and Logic
Caption: A flowchart of the experimental and analytical steps to confirm N-Boc deprotection.
Caption: Logical relationship between successful deprotection and expected spectroscopic outcomes.
References
A Comparative Guide to Chromatographic Methods for Monitoring N-Boc Reactions: TLC vs. LC-MS
For researchers, scientists, and drug development professionals engaged in peptide synthesis and the creation of complex organic molecules, the N-Boc protection of amines is a fundamental and routine reaction. Efficiently monitoring the progress of this reaction is critical to ensure high yields, minimize side products, and optimize reaction times. Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are two of the most common analytical techniques employed for this purpose. This guide provides an objective comparison of their performance, supported by experimental data and detailed methodologies, to aid in the selection of the most appropriate technique for specific research needs.
Principles of N-Boc Reaction Monitoring
The N-Boc protection of an amine involves the reaction of an amino group with di-tert-butyl dicarbonate (Boc)₂O under basic conditions. The progress of the reaction is typically monitored by observing the consumption of the starting amine and the formation of the N-Boc protected product. A successful monitoring method should be able to clearly distinguish between the starting material and the product, and ideally, also detect any potential side products.
Head-to-Head Comparison: TLC vs. LC-MS
| Feature | Thin-Layer Chromatography (TLC) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Separation based on the differential partitioning of compounds between a solid stationary phase (e.g., silica gel) and a liquid mobile phase. | Separation by high-performance liquid chromatography (HPLC) based on partitioning between a stationary phase and a mobile phase, followed by detection with a mass spectrometer that measures the mass-to-charge ratio of ionized molecules. |
| Speed | Rapid, with results typically obtained in 15-30 minutes. | Longer analysis time per sample (typically a few minutes to over 30 minutes), but autosamplers allow for high-throughput analysis of multiple samples. |
| Cost | Low initial setup and operational costs. | High initial instrument cost and ongoing expenses for solvents, columns, and maintenance. |
| Resolution | Lower resolution, may not separate compounds with very similar polarities. | High resolution, capable of separating complex mixtures and closely related impurities.[1] |
| Quantitation | Primarily a qualitative or semi-quantitative tool.[1][2] | Highly quantitative, providing accurate determination of reactant consumption and product formation.[3][4] |
| Sensitivity | Lower sensitivity, typically in the microgram range. | High sensitivity, with detection limits often in the nanogram to picogram range.[] |
| Specificity | Relies on the differential migration (Rf value) and visualization of spots. Co-elution of compounds with similar Rf values can lead to ambiguity. | Highly specific, providing both retention time data from the LC and mass-to-charge ratio (m/z) from the MS, which confirms the molecular weight of the components.[6] |
| Side Product Detection | Can visualize major side products if their polarity is sufficiently different from the starting material and product. | Excellent for identifying and characterizing known and unknown side products based on their mass.[7][8] |
Data Presentation: Quantitative Comparison
While TLC is an excellent qualitative tool, LC-MS provides superior quantitative data for monitoring N-Boc reactions. The following table summarizes typical performance metrics, although specific values can vary depending on the analyte and instrumentation.
| Parameter | Thin-Layer Chromatography (TLC) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Limit of Detection (LOD) | ~0.1 - 1 µ g/spot | ~0.1 - 10 ng/injection |
| Limit of Quantification (LOQ) | Not typically used for quantification | ~0.5 - 50 ng/injection |
| Linear Range | Narrow and non-linear | Wide and linear over several orders of magnitude |
| Precision (%RSD) | >10% (semi-quantitative) | <5% (quantitative) |
Experimental Protocols
Monitoring an N-Boc Protection Reaction using TLC
Objective: To qualitatively monitor the progress of an N-Boc protection reaction by observing the disappearance of the starting amine and the appearance of the N-Boc protected product.
Materials:
-
TLC plates (e.g., silica gel 60 F₂₅₄)
-
Developing chamber
-
Capillary tubes for spotting
-
Mobile phase (e.g., a mixture of ethyl acetate and hexane, the ratio of which is optimized for the specific reaction)
-
Visualization agent (e.g., ninhydrin stain for primary/secondary amines or potassium permanganate stain for general visualization)
-
Reaction mixture aliquots taken at different time points (e.g., t=0, 1h, 2h, etc.)
-
Standard solutions of the starting amine and (if available) the purified N-Boc product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
Procedure:
-
Prepare the Developing Chamber: Pour the chosen mobile phase into the TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the atmosphere and cover the chamber. Allow it to equilibrate for at least 15 minutes.
-
Spot the TLC Plate: Using a pencil, lightly draw an origin line about 1 cm from the bottom of the TLC plate. Using separate capillary tubes, spot small amounts of the starting amine standard, the reaction mixture at different time points, and a co-spot (a mixture of the starting amine and the initial reaction mixture) onto the origin line.
-
Develop the Plate: Place the spotted TLC plate in the developing chamber, ensuring the solvent level is below the origin line. Cover the chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Visualize the Plate: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp if the compounds are UV-active. Subsequently, stain the plate using an appropriate visualization agent.
-
Ninhydrin Stain: Spray or dip the plate in a ninhydrin solution and gently heat it. Primary and secondary amines will appear as colored spots (typically purple or yellow). The N-Boc protected product, lacking a free amine, will not react with ninhydrin.[9]
-
Potassium Permanganate Stain: This stain visualizes compounds that can be oxidized, appearing as yellow-brown spots on a purple background. Both the starting amine and the product will likely be visualized.
-
-
Interpret the Results: Compare the spots of the reaction mixture aliquots to the starting material standard. The reaction is complete when the spot corresponding to the starting amine is no longer visible in the reaction mixture lane. The appearance of a new spot, corresponding to the less polar N-Boc product (higher Rf value), indicates product formation.
Monitoring an N-Boc Protection Reaction using LC-MS
Objective: To quantitatively monitor the progress of an N-Boc protection reaction and identify potential side products.
Materials:
-
Liquid Chromatograph-Mass Spectrometer (LC-MS) system
-
HPLC column (e.g., C18 reverse-phase column, 4.6 x 150 mm, 5 µm)
-
Mobile phases (e.g., Mobile Phase A: Water with 0.1% formic acid; Mobile Phase B: Acetonitrile with 0.1% formic acid)
-
Reaction mixture aliquots, diluted in a suitable solvent (e.g., methanol or acetonitrile).
Procedure:
-
Method Development: Develop an HPLC method that provides good separation between the starting amine and the N-Boc protected product. A typical gradient could be starting with a high percentage of Mobile Phase A and gradually increasing the percentage of Mobile Phase B.
-
MS Parameter Optimization: Optimize the mass spectrometer parameters for the detection of the starting amine and the N-Boc product. This includes selecting the appropriate ionization mode (e.g., Electrospray Ionization - ESI, positive mode), and setting the appropriate mass range to be scanned.
-
Sample Preparation: At various time points, take a small aliquot from the reaction mixture, quench the reaction if necessary, and dilute it with a suitable solvent to a concentration appropriate for LC-MS analysis.
-
Data Acquisition: Inject the prepared samples into the LC-MS system. Acquire both the total ion chromatogram (TIC) and the extracted ion chromatograms (EIC) for the specific m/z values of the starting material ([M+H]⁺) and the product ([M+H]⁺).
-
Data Analysis:
-
Qualitative Analysis: Identify the peaks corresponding to the starting material and the product in the chromatogram based on their retention times and mass-to-charge ratios.
-
Quantitative Analysis: Integrate the peak areas of the starting material and the product in the chromatograms from different time points. The percentage conversion can be calculated using the following formula:
-
Side Product Analysis: Analyze the mass spectrum for any unexpected peaks that could correspond to side products. Common side products in N-Boc reactions include the di-Boc protected amine and urea byproducts.[7][10]
-
Mandatory Visualization
Caption: Workflow for monitoring N-Boc reactions using TLC and LC-MS.
References
A Comparative Guide to the Kinetic Studies of N-Boc-Pyrrole Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reaction kinetics of N-Boc-pyrrole, a critical intermediate in organic synthesis. By examining key reactions such as deprotection and electrophilic substitution, this document aims to equip researchers with the data and methodologies necessary to optimize their synthetic strategies. The performance of the N-Boc protecting group is objectively compared with common alternatives, supported by available experimental data.
This compound: A Versatile Protecting Group
The tert-butyloxycarbonyl (Boc) group is a widely utilized nitrogen-protecting group in organic synthesis due to its stability under various conditions and the relative ease of its removal. For pyrrole, a five-membered aromatic heterocycle prevalent in pharmaceuticals and natural products, the N-Boc group offers a balance of stability and reactivity, making it a popular choice for multi-step syntheses.[1][2] However, understanding the kinetics of its reactions is paramount for efficient and selective transformations.
Kinetic Studies of this compound Deprotection
The removal of the N-Boc group is a fundamental step in many synthetic routes. The kinetics of this deprotection reaction are highly dependent on the reaction conditions, particularly the nature and concentration of the acid catalyst, temperature, and solvent.
Acid-Catalyzed Deprotection
Acid-catalyzed deprotection is the most common method for cleaving the N-Boc group. Kinetic studies on N-Boc protected amines have revealed that the reaction rate can exhibit a second-order dependence on the concentration of strong acids like HCl.[1][3][4][5] This suggests a mechanism where a second molecule of the acid participates in the rate-determining step, likely by facilitating the departure of the tert-butyl cation.
Table 1: Third-Order Rate Constants for the Deprotection of a Model N-Boc-Amine with Different Acids [4]
| Acid | Usage (molar equiv) | 10³ kobs (M⁻² s⁻¹) at 50 °C |
| HCl | 5 | 1.1 |
| H₂SO₄ | 5 | 1.4 |
| CH₃SO₃H | 5 | 1.9 |
Data for N-Boc-protected tosylate in 57% v/v Toluene/IPA.
The proposed mechanism for the acid-catalyzed deprotection of this compound involves an initial fast equilibrium protonation of the carbonyl oxygen, followed by the rate-determining fragmentation of the protonated intermediate.
Caption: Proposed mechanism for acid-catalyzed N-Boc deprotection.
Thermal Deprotection
Thermolytic deprotection offers an alternative, acid-free method for removing the N-Boc group.[6][7] Studies on various N-Boc protected amines, including heterocycles, have shown that the reaction can be achieved by heating in a suitable solvent.[8][9] The reaction is believed to proceed through a concerted mechanism involving proton transfer and the release of isobutylene and carbon dioxide.[6]
The rate of thermal deprotection is significantly influenced by the nature of the substrate and the solvent. Electron-rich aromatic and heteroaromatic amines tend to undergo deprotection more readily than aliphatic amines.[8]
Table 2: Thermal Deprotection of Various N-Boc Protected Amines [8]
| Substrate | Solvent | Temperature (°C) | Residence Time (min) | Conversion (%) |
| N-Boc-imidazole | TFE | 120 | 20 | 100 |
| N-Boc-imidazole | MeOH | 120 | 25 | 100 |
| N-Boc-aniline | TFE | 240 | 30 | 93 |
| N-Boc-aniline | MeOH | 240 | 30 | 88 |
| N-Boc-phenethylamine | TFE | 240 | 30 | 44 |
TFE = 2,2,2-trifluoroethanol
Caption: Experimental workflow for thermal N-Boc deprotection.
Comparison with Alternative N-Protecting Groups
The choice of an N-protecting group is a critical decision in a synthetic pathway. While the N-Boc group offers mild acidic deprotection, other protecting groups provide orthogonality and stability under different conditions.
Table 3: Qualitative Comparison of Common N-Protecting Groups for Pyrrole
| Protecting Group | Abbreviation | Stability | Deprotection Conditions | Key Advantages | Key Disadvantages |
| tert-Butoxycarbonyl | Boc | Stable to base, nucleophiles, and hydrogenolysis. | Mild to strong acid (e.g., TFA, HCl). Thermal cleavage is also possible. | Easily removed under mild acidic conditions. | Labile to strong acids. |
| Tosyl | Ts | Very stable to a wide range of conditions including strong acids and bases. | Harsh conditions: strong reducing agents (e.g., Na/NH₃) or strong acids at high temperatures. | High stability allows for harsh reaction conditions elsewhere in the molecule. | Difficult to remove, requiring harsh conditions that may not be compatible with other functional groups. |
| Carbobenzyloxy | Cbz | Stable to acid and base. | Catalytic hydrogenolysis (e.g., H₂, Pd/C). | Orthogonal to acid- and base-labile groups. | Incompatible with reducible functional groups (e.g., alkenes, alkynes). |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Stable to acid and hydrogenolysis. | Mild base (e.g., piperidine). | Orthogonal to acid- and hydrogenolysis-labile groups. Commonly used in solid-phase synthesis. | Labile to bases. |
Experimental Protocols for Kinetic Studies
Detailed and reproducible experimental protocols are essential for obtaining reliable kinetic data. The following are generalized procedures for monitoring the kinetics of this compound reactions.
Kinetic Study of Acid-Catalyzed N-Boc Deprotection via NMR Spectroscopy
-
Materials and Instrumentation:
-
This compound
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
Acid catalyst (e.g., HCl in dioxane, trifluoroacetic acid)
-
NMR spectrometer with temperature control
-
-
Procedure: a. Prepare a stock solution of this compound and the internal standard in the chosen deuterated solvent in an NMR tube. b. Equilibrate the NMR probe to the desired reaction temperature. c. Acquire an initial ¹H NMR spectrum (t=0) to determine the initial concentrations of the starting material and internal standard. d. Inject a known concentration of the acid catalyst into the NMR tube, quickly mix, and immediately start acquiring spectra at regular time intervals. e. Monitor the disappearance of a characteristic peak of this compound (e.g., the tert-butyl protons) and the appearance of a characteristic peak of the pyrrole product relative to the constant integral of the internal standard. f. Continue data acquisition until the reaction is complete or for a sufficient duration to determine the initial rate.
-
Data Analysis: a. Integrate the relevant peaks in each spectrum. b. Calculate the concentration of this compound at each time point relative to the internal standard. c. Plot the concentration of this compound versus time. d. Determine the reaction order and rate constant by fitting the data to the appropriate integrated rate law (e.g., first-order, second-order) or by using the initial rates method.
Kinetic Study of Electrophilic Substitution via GC-MS
-
Materials and Instrumentation:
-
This compound
-
Electrophile (e.g., acyl chloride, alkyl halide)
-
Anhydrous solvent (e.g., dichloromethane, acetonitrile)
-
Internal standard (e.g., dodecane)
-
Gas chromatograph-mass spectrometer (GC-MS)
-
Thermostatted reaction vessel
-
-
Procedure: a. In a thermostatted reaction vessel, dissolve this compound and the internal standard in the anhydrous solvent. b. At time t=0, add the electrophile to initiate the reaction. c. At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction (e.g., by adding a suitable quenching agent or by rapid dilution and cooling). d. Prepare the quenched aliquot for GC-MS analysis (e.g., by extraction, filtration, or direct injection). e. Inject the sample into the GC-MS and analyze the components.
-
Data Analysis: a. Identify the peaks corresponding to the starting material, product(s), and internal standard in the chromatogram. b. Determine the peak areas for each component. c. Generate a calibration curve for the starting material and product(s) relative to the internal standard to convert peak areas to concentrations. d. Plot the concentration of the starting material and/or product versus time. e. Determine the rate constant and reaction order as described for the NMR study.
Conclusion
The N-Boc protecting group is a cornerstone of modern organic synthesis, and its application to pyrrole chemistry is of significant importance. While specific kinetic data for this compound reactions are not extensively tabulated, a thorough understanding of the kinetic principles governing its deprotection and its reactivity in electrophilic substitution can be gleaned from studies on analogous systems. The choice of the N-Boc group over alternatives like N-Ts, N-Cbz, or N-Fmoc should be guided by the overall synthetic strategy, considering the required stability and the desired deprotection conditions. The experimental protocols provided herein offer a framework for researchers to conduct their own kinetic studies, enabling the optimization of reaction conditions and the development of more efficient and selective synthetic methodologies.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Thermal Methods - Wordpress [reagents.acsgcipr.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of N-Boc-pyrrole: Yields and Methodologies
For researchers, scientists, and professionals in drug development, the efficient synthesis of key building blocks is paramount. N-Boc-pyrrole is a crucial intermediate, and its synthesis can be approached through various routes, each with distinct advantages in terms of yield, reaction conditions, and scalability. This guide provides an objective comparison of common methods for the synthesis of this compound, supported by experimental data and detailed protocols.
Yield Comparison of this compound Synthesis Routes
The selection of a synthetic route for this compound often depends on the desired yield, available reagents, and tolerance of the substrate to different reaction conditions. Below is a summary of reported yields for two primary methods.
| Synthesis Route | Reagents | Solvent | Yield (%) |
| Route 1: Direct Acylation with Di-tert-butyl dicarbonate | Pyrrole, Di-tert-butyl dicarbonate ((Boc)₂O), Triethylamine (TEA) | Dichloromethane | 94%[1] |
| Route 2: Condensation with 2,5-Dimethoxytetrahydrofuran | tert-Butyl carbamate, 2,5-Dimethoxytetrahydrofuran | Acetic Acid | Good[2][3] |
Experimental Protocols
Detailed methodologies for the key synthesis routes are provided below to allow for replication and adaptation in a laboratory setting.
Route 1: Direct Acylation of Pyrrole with Di-tert-butyl dicarbonate ((Boc)₂O)
This is a widely used and high-yielding method for the N-Boc protection of pyrrole. The reaction proceeds via the acylation of the pyrrole nitrogen with di-tert-butyl dicarbonate, often facilitated by a base.
Experimental Procedure: [1]
-
To a solution of pyrrole (3.0 g, 29.8 mmol) in dichloromethane (15 mL), add di-tert-butyl dicarbonate ((Boc)₂O, 9.8 g, 44.7 mmol) and triethylamine (TEA, 6.3 mL, 44.7 mmol) sequentially.
-
Stir the resulting mixture at room temperature for 2 hours.
-
Upon completion, perform a work-up by extracting with dichloromethane (2 x 400 mL) and water (400 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure to obtain tert-butyl 1H-pyrrole-1-carboxylate as a white solid.
A variation of this method involves the use of a catalytic amount of 4-(dimethylamino)pyridine (DMAP), which is known to accelerate the rate of acylation.[4]
General Procedure with Catalytic DMAP: [4]
-
Dissolve the amine (pyrrole) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a catalytic amount of DMAP (0.05 - 0.2 equivalents).
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.0 - 1.2 equivalents) to the reaction mixture.
-
Allow the reaction to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, dilute the mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the crude N-Boc protected pyrrole.
Route 2: Condensation of tert-Butyl Carbamate with 2,5-Dimethoxytetrahydrofuran
This method provides a facile, one-step synthesis of N-alkoxycarbonyl pyrroles, including this compound, through the condensation of an O-substituted carbamate with 2,5-dimethoxytetrahydrofuran.[2][3]
General Experimental Procedure: [2]
-
In a flask purged with nitrogen, add the carbamate (e.g., tert-butyl carbamate, 1.0 equivalent) and 2,5-dimethoxytetrahydrofuran (1.1 equivalents).
-
Add acetic acid and heat the reaction mixture to reflux (approximately 110 °C).
-
Monitor the reaction by TLC. Upon completion, cool the reaction to ambient temperature.
-
Dilute the mixture with dichloromethane (CH₂Cl₂) and wash with saturated aqueous sodium carbonate (Na₂CO₃) followed by brine.
-
Dry the organic layer, filter, and concentrate in vacuo to yield the N-alkoxycarbonyl pyrrole.
Synthesis Route Diagrams
The following diagrams illustrate the logical workflow of the described synthesis routes for this compound.
Caption: Comparative workflow of this compound synthesis routes.
References
A Comparative Guide to the Regioselectivity in the Functionalization of N-Protected Pyrroles
For Researchers, Scientists, and Drug Development Professionals
The functionalization of the pyrrole ring is a cornerstone of synthetic chemistry, pivotal in the development of pharmaceuticals and functional materials. The inherent reactivity of the pyrrole nucleus, however, presents a challenge in controlling the site of substitution. The introduction of a protecting group on the pyrrole nitrogen is a common strategy to modulate this reactivity and direct functionalization to a specific position. This guide provides an objective comparison of the regioselectivity observed in the functionalization of N-Boc-pyrrole versus other commonly employed N-protected pyrroles, supported by experimental data.
Introduction to Regioselectivity in Pyrrole Chemistry
Pyrrole is an electron-rich aromatic heterocycle that preferentially undergoes electrophilic substitution at the C2 (α) position. This preference is attributed to the greater resonance stabilization of the cationic intermediate formed upon electrophilic attack at C2 (three resonance structures) compared to attack at C3 (β) (two resonance structures).[1][2][3] However, the choice of the nitrogen protecting group (PG) can significantly alter this inherent regioselectivity through a combination of steric and electronic effects.
This guide will focus on a comparative analysis of four key protecting groups: the bulky and electron-withdrawing tert-butoxycarbonyl (Boc) group, the sterically demanding and electronically distinct 2-(trimethylsilyl)ethoxymethyl (SEM) and methoxymethyl (MOM) groups, and the strongly electron-withdrawing p-toluenesulfonyl (Ts) group. We will examine their influence on the regiochemical outcome of several common functionalization reactions.
Factors Influencing Regioselectivity
The regioselectivity of electrophilic attack on N-protected pyrroles is a delicate balance between two primary factors:
-
Electronic Effects: Electron-withdrawing protecting groups (EWGs) decrease the electron density of the pyrrole ring, thereby reducing its reactivity towards electrophiles. This deactivation is often more pronounced at the C2 position, which can lead to a relative increase in substitution at the C3 position.[4][5] Conversely, electron-donating groups (EDGs) would be expected to enhance the natural C2 selectivity.
-
Steric Hindrance: Bulky protecting groups can sterically hinder the approach of an electrophile to the adjacent C2 and C5 positions, thereby favoring substitution at the less encumbered C3 and C4 positions.[6]
Data Presentation: Regioselectivity in Key Reactions
The following tables summarize the regiochemical outcomes for the functionalization of various N-protected pyrroles. The C2:C3 ratio represents the observed product distribution.
Table 1: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a mild method for introducing a formyl group onto an electron-rich aromatic ring.[7][8] The regioselectivity is highly sensitive to the steric bulk of the N-substituent.
| N-Protecting Group | Reagents | Conditions | C2:C3 Ratio | Reference(s) |
| H | POCl₃, DMF | Dichloroethane, 50-60°C | >99:<1 | [9] |
| Methyl | POCl₃, DMF | - | 100:0 | [6] |
| Ethyl | POCl₃, DMF | - | 92:8 | [6] |
| Isopropyl | POCl₃, DMF | - | 66:34 | [6] |
| tert-Butyl | POCl₃, DMF | - | 7:93 | [6] |
| Tosyl (Ts) | POCl₃, DMF | Not specified | C2-formylation reported | - |
| Boc | POCl₃, DMF | Dichloroethane, RT | Predominantly C2 | - |
Data for N-Boc, N-SEM, and N-MOM under directly comparable Vilsmeier-Haack conditions is limited in the literature, but the trend of increasing steric bulk favoring C3-substitution is well-established.
Table 2: Friedel-Crafts Acylation
Friedel-Crafts acylation is a fundamental C-C bond-forming reaction. The choice of Lewis acid catalyst, in addition to the N-protecting group, plays a crucial role in determining the regioselectivity.[10]
| N-Protecting Group | Acylating Agent | Catalyst | Conditions | C2:C3 Ratio | Reference(s) |
| Methyl | Benzoyl chloride | DBN | Toluene, reflux | >95:5 | [11][12] |
| Tosyl (Ts) | Acetyl chloride | AlCl₃ (2 eq.) | Dichloromethane | <1:>99 | [10] |
| Tosyl (Ts) | 1-Naphthoyl chloride | AlCl₃ (1.2 eq.) | Dichloromethane, RT | 33:67 to 25:75 | [10] |
| Tosyl (Ts) | 1-Naphthoyl chloride | SnCl₄ | - | >95:5 | [10] |
| Boc, Cbz, Fmoc, Troc | Acetic Acid/Tf₂O | - | Dichloromethane, RT | >99:<1 | [13] |
| SEM | Not specified | Not specified | Not specified | C2-lithiation dominant | [14] |
| MOM | Not specified | Not specified | Not specified | Data not readily available | - |
Note: The N-Ts group with a strong Lewis acid like AlCl₃ uniquely favors C3 acylation, suggesting a mechanism involving an organoaluminum intermediate. Weaker Lewis acids with N-Ts pyrrole revert to C2 selectivity. N-alkoxycarbonyl groups like Boc strongly direct to the C2 position.
Table 3: Halogenation
Halogenation provides a versatile handle for further cross-coupling reactions.
| N-Protecting Group | Halogenating Agent | Conditions | C2:C5:C3:C4 Products | Reference(s) |
| H | DMSO/HBr | 50°C | Monobromination at C2 | [15] |
| Acetyl | DMSO/HBr | 50°C | 4,5-dibromination | [15] |
| Boc | NBS | THF, -78°C | C2-monobromination | - |
| Tosyl (Ts) | NBS | CCl₄ | 2,5-dibromination | - |
Direct comparative studies are scarce. However, electron-withdrawing groups tend to favor polyhalogenation, while milder conditions with N-Boc can allow for selective monohalogenation at C2.
Table 4: Deprotonation-Lithiation
Directed ortho-metalation (DoM) using organolithium bases is a powerful method for C2 functionalization. The N-protecting group can act as a directed metalation group (DMG).[14][16][17][18]
| N-Protecting Group | Base | Conditions | Site of Lithiation | Reference(s) |
| Boc | s-BuLi/TMEDA | THF, -78°C | C2 | - |
| SEM | n-BuLi or s-BuLi | THF, -78°C | C2 | [19] |
| Tosyl (Ts) | n-BuLi | Ether, 0°C | C2 | - |
| MOM | Data not readily available | - | C2 expected | - |
For most common N-protecting groups, lithiation occurs almost exclusively at the C2 position due to the inductive effect of the nitrogen and its ability to coordinate the lithium cation.
Experimental Protocols
The following are representative experimental protocols for key functionalization reactions.
Protocol 1: Vilsmeier-Haack Formylation of N-tert-Butylpyrrole
-
Reagent Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, cool dimethylformamide (DMF, 1.2 eq.) to 0°C.
-
Add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise, maintaining the temperature below 10°C.
-
Stir the resulting Vilsmeier reagent at 0°C for 30 minutes.
-
Reaction: Dissolve N-tert-butylpyrrole (1.0 eq.) in an anhydrous solvent (e.g., 1,2-dichloroethane).
-
Add the pyrrole solution dropwise to the cold Vilsmeier reagent.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates completion.
-
Work-up: Carefully pour the reaction mixture onto crushed ice.
-
Neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to separate the C2 and C3 isomers.
Protocol 2: Friedel-Crafts Acylation of N-Tosylpyrrole (C3-Selective)
-
Reaction Setup: To a flame-dried, three-necked flask under a nitrogen atmosphere, add anhydrous dichloromethane (DCM).
-
Add aluminum chloride (AlCl₃, 2.0 eq.) in portions, allowing the initial exotherm to subside.
-
Cool the suspension to 0°C in an ice bath.
-
Acylation: Add the acyl chloride (e.g., acetyl chloride, 1.1 eq.) dropwise to the AlCl₃ suspension.
-
Add a solution of N-tosylpyrrole (1.0 eq.) in anhydrous DCM dropwise over 30 minutes.
-
Stir the reaction mixture at 0°C for 1-2 hours.
-
Work-up: Quench the reaction by slowly pouring it into a mixture of crushed ice and concentrated HCl.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.
-
Dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify via column chromatography to isolate the 3-acylpyrrole.[10]
Protocol 3: C2-Selective Acylation of this compound
-
Reaction Setup: Dissolve this compound (1.0 eq.) and acetic anhydride (1.2 eq.) in anhydrous DCM in a flame-dried flask under nitrogen.
-
Cool the solution to 0°C.
-
Acylation: Add titanium tetrachloride (TiCl₄, 1.1 eq., 1.0 M solution in DCM) dropwise.
-
Stir the reaction at 0°C for 1 hour.
-
Work-up: Quench the reaction with a saturated aqueous sodium bicarbonate solution.
-
Extract the product with DCM.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.
-
Purify by column chromatography to yield 2-acetyl-N-Boc-pyrrole.[9]
Conclusion
The choice of N-protecting group is a critical parameter for controlling the regioselectivity of pyrrole functionalization.
-
This compound generally favors substitution at the C2 position, especially in acylation reactions. Its moderate steric bulk does not typically override the intrinsic electronic preference for C2 attack.
-
N-Ts-pyrrole displays dual reactivity. Its strong electron-withdrawing nature deactivates the ring, and in Friedel-Crafts acylations with strong Lewis acids like AlCl₃, it uniquely directs substitution to the C3 position. However, with weaker Lewis acids or in other electrophilic substitutions, it can still yield C2 products.
-
N-Alkyl pyrroles (Me, Et, i-Pr, t-Bu) in reactions like the Vilsmeier-Haack formylation clearly demonstrate that increasing steric bulk systematically shifts the selectivity from C2 to C3.
-
N-SEM and N-MOM pyrroles are less documented in comparative studies of electrophilic substitution. However, they are effective for directed C2-lithiation, acting as good directed metalation groups.
For drug development professionals and synthetic chemists, a judicious selection of the N-protecting group based on these principles allows for the targeted synthesis of specific pyrrole isomers, which is essential for building complex molecular architectures and exploring structure-activity relationships.
References
- 1. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 2. echemi.com [echemi.com]
- 3. organic chemistry - Regioselectivity in electrophilic substitution of pyrrole - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. quod.lib.umich.edu [quod.lib.umich.edu]
- 7. ijpcbs.com [ijpcbs.com]
- 8. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 9. benchchem.com [benchchem.com]
- 10. Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Insights into the Friedel–Crafts Benzoylation of N-Methylpyrrole inside the Confined Space of the Self-Assembled Resorcinarene Capsule - PMC [pmc.ncbi.nlm.nih.gov]
- 12. iris.unisa.it [iris.unisa.it]
- 13. Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. uwindsor.ca [uwindsor.ca]
- 15. researchgate.net [researchgate.net]
- 16. baranlab.org [baranlab.org]
- 17. Directed Ortho Metalation [organic-chemistry.org]
- 18. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 19. researchgate.net [researchgate.net]
A Comparative Guide to N-Boc-Pyrrole in Large-Scale Synthesis: A Cost-Benefit Analysis
The strategic selection of a protecting group is a critical decision in the process development of active pharmaceutical ingredients (APIs) and other high-value chemical compounds. For nitrogen-containing heterocycles like pyrrole, which are integral to numerous pharmaceuticals, the choice of an N-protecting group can significantly impact the efficiency, cost, and environmental footprint of a large-scale synthesis campaign.[1][2] This guide provides a comprehensive cost-benefit analysis of N-tert-butoxycarbonyl (N-Boc) pyrrole, a widely used intermediate, and compares it with common alternatives to inform researchers, scientists, and drug development professionals in their process optimization endeavors.[3][4]
The N-Boc group is favored for its stability under a range of conditions and its generally straightforward, acid-labile removal.[5][6] However, alternatives such as the N-tosyl (Ts) and N-triisopropylsilyl (TIPS) groups present different advantages in terms of reactivity modulation and orthogonality, making a detailed comparison essential for scalable chemical manufacturing.[1][2]
Comparative Analysis of Pyrrole Protecting Groups
The ideal protecting group for a large-scale synthesis should be inexpensive to introduce, stable to the desired reaction conditions, and easy to remove in high yield with minimal, non-hazardous byproducts. The following table summarizes the key characteristics of N-Boc, N-Tosyl, and N-TIPS protecting groups for pyrrole.
| Feature | N-Boc (tert-butoxycarbonyl) | N-Tosyl (p-toluenesulfonyl) | N-TIPS (triisopropylsilyl) |
| Introduction Reagent | Di-tert-butyl dicarbonate (Boc₂O) | p-Toluenesulfonyl chloride (TsCl) | Triisopropylsilyl chloride (TIPSCl) |
| Typical Introduction Yield | >95% | >90% | >90% |
| Stability | Stable to base, nucleophiles, and mild reducing agents. Labile to strong acids.[7] | Stable to strong acids, oxidizing agents, and some reducing agents. Labile to strong bases and some reductive conditions. | Stable to bases and nucleophiles. Labile to acidic conditions and fluoride ion sources.[2] |
| Deprotection Conditions | Strong acids (TFA, HCl), Lewis acids, or thermolysis.[5][6] | Strong reducing agents (e.g., Na/NH₃) or strong bases (e.g., NaOH, Mg). | Fluoride ion sources (e.g., TBAF, HF).[2] |
| Key Advantage | Mild acidic deprotection; byproducts are volatile (isobutylene, CO₂). | Strong electron-withdrawing nature deactivates the pyrrole ring, allowing for selective reactions.[1] | Can be cleaved under very mild, specific conditions, offering good orthogonality. |
| Key Disadvantage | Acid-lability can limit its use with acid-sensitive functional groups.[8] | Harsh deprotection conditions can limit functional group tolerance. | Higher cost of silylating agent; potential for silicon-based impurities. |
Cost-Benefit Quantitative Analysis
The economic viability of a protecting group strategy on a large scale extends beyond the initial cost of the reagents. It encompasses process efficiency, cycle time, and waste management. The following tables provide an estimated cost and benefit comparison for a hypothetical 100 kg scale synthesis.
Table 1: Estimated Cost Analysis per 100 kg of Protected Pyrrole
| Cost Factor | N-Boc | N-Tosyl | N-TIPS |
| Protecting Group Reagent Cost | Moderate | Low | High |
| Base/Catalyst Cost | Low (e.g., DMAP) | Low (e.g., NaOH, Pyridine) | Moderate (e.g., Imidazole) |
| Solvent Cost | Moderate (e.g., THF, DCM) | Moderate (e.g., Toluene, Acetone) | Moderate (e.g., THF, DCM) |
| Deprotection Reagent Cost | Low (e.g., HCl, TFA) | Moderate (e.g., Mg, Na) | High (e.g., TBAF) |
| Work-up & Purification | Low (Typically non-chromatographic) | Moderate (Potential for salt byproducts) | Moderate (Potential for silica-based byproducts) |
| Waste Disposal | Low (Volatile byproducts) | Moderate (Sulfonated waste) | High (Fluoride and silicon waste) |
| Estimated Relative Total Cost | 1.0x | 0.8x - 1.2x | 1.5x - 2.5x |
Table 2: Benefit and Process Efficiency Analysis
| Benefit Factor | N-Boc | N-Tosyl | N-TIPS |
| Process Mass Intensity (PMI) | Low to Moderate | Moderate | Moderate to High |
| Average Yield (Protection + Deprotection) | High (~90-95%) | Moderate to High (~85-95%) | High (~90-95%) |
| Cycle Time | Short | Moderate | Moderate |
| Functional Group Tolerance (Deprotection) | Moderate (Sensitive to acid) | Moderate (Sensitive to base/reduction) | High (Orthogonal to many groups) |
| "Green" Chemistry Score | Good (Volatile byproducts) | Fair (Requires strong reagents/metals) | Fair (Fluoride waste concerns) |
| Scalability & Safety | Excellent; well-established processes.[9] | Good; but some deprotection methods use hazardous reagents (e.g., sodium metal). | Good; but TBAF can be corrosive and costly at scale. |
Experimental Protocols
The following are representative, scalable protocols for the protection and deprotection of pyrrole.
Protocol 1: Synthesis of N-Boc-Pyrrole
-
Reaction Setup : To a suitable reactor, charge pyrrole (1.0 equiv.), tetrahydrofuran (THF, 5 vol), and 4-dimethylaminopyridine (DMAP, 0.02 equiv.).
-
Reagent Addition : To the stirred solution, add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv.) in THF (2 vol) at a rate to maintain the internal temperature below 25 °C.
-
Reaction : Stir the mixture at ambient temperature for 2-4 hours, monitoring by HPLC or TLC for the consumption of pyrrole.
-
Work-up : Concentrate the reaction mixture under reduced pressure. Dilute the residue with methyl tert-butyl ether (MTBE, 10 vol) and wash with 1M HCl (2 x 3 vol), followed by saturated sodium bicarbonate solution (3 vol), and finally brine (3 vol).
-
Isolation : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as an oil. The product is often of sufficient purity (≥97%) for subsequent steps without chromatography.[3][4]
Protocol 2: Large-Scale Deprotection of this compound using HCl/Acetone
-
Reaction Setup : Charge the this compound substrate (1.0 equiv.) and acetone (5 vol) to a reactor.
-
Reagent Addition : Add concentrated aqueous HCl (37%, 2.0-3.0 equiv.) dropwise to the stirred solution at room temperature. An exotherm may be observed.
-
Reaction : Stir the mixture for 1-3 hours, monitoring for the disappearance of the starting material. The reaction is typically accompanied by the evolution of gas (CO₂ and isobutylene).[5]
-
Work-up : Carefully add a saturated solution of sodium bicarbonate or sodium hydroxide to neutralize the acid until the pH is ~7-8.
-
Isolation : Extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 5 vol). Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure to yield the deprotected pyrrole.[5]
Protocol 3: Synthesis of N-Tosyl-Pyrrole
-
Reaction Setup : To a reactor, charge pyrrole (1.0 equiv.), toluene (10 vol), and finely powdered sodium hydroxide (2.0 equiv.).
-
Reagent Addition : Add p-toluenesulfonyl chloride (TsCl, 1.1 equiv.) portion-wise to the vigorously stirred suspension at room temperature.
-
Reaction : Heat the mixture to 60-80 °C and stir for 4-6 hours, monitoring the reaction progress by HPLC or TLC.
-
Work-up : Cool the reaction mixture and carefully quench with water (10 vol). Separate the organic layer.
-
Isolation : Wash the organic layer with brine, dry over magnesium sulfate, and concentrate under reduced pressure. The crude product can often be purified by crystallization from a suitable solvent system like ethanol/water.
Visualizations of Workflows and Logic
The following diagrams illustrate the general workflow for utilizing a protecting group in synthesis and a decision-making framework for selecting the appropriate group.
Conclusion
For large-scale synthesis, This compound often represents the most balanced choice in terms of cost, efficiency, and environmental impact. Its introduction is high-yielding, and the deprotection is operationally simple, producing volatile byproducts that simplify purification and reduce waste streams.[3][5] This makes it an excellent default choice for many manufacturing processes.
However, the selection is highly context-dependent. N-Tosyl-pyrrole is a superior option when the synthetic route requires deactivation of the pyrrole ring to control regioselectivity in subsequent reactions, provided the molecule can withstand the harsher deprotection conditions.[1] N-TIPS-pyrrole and other silyl derivatives, despite their higher cost, become invaluable when orthogonality is paramount, allowing for deprotection under uniquely mild conditions that leave both acid- and base-sensitive functional groups intact.[2]
Ultimately, a thorough process hazard analysis and cost modeling for the specific synthetic route are essential. This guide provides a framework and foundational data to assist chemists and chemical engineers in making an informed, strategic decision that optimizes their large-scale manufacturing campaigns.
References
- 1. researchgate.net [researchgate.net]
- 2. soc.chim.it [soc.chim.it]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. researchgate.net [researchgate.net]
N-Boc-Pyrrole in Medicinal Chemistry: A Comparative Guide to a Versatile Building Block
The pyrrole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of natural products and clinically approved drugs.[1][2][3] Its unique electronic and structural properties allow for diverse chemical modifications, making it a frequent choice in drug discovery programs targeting a wide spectrum of diseases, including cancer, bacterial infections, and viral illnesses.[1][4][5] Among the various pyrrole-based starting materials, N-Boc-pyrrole (tert-butyl pyrrole-1-carboxylate) has emerged as a critical and versatile building block.[6][] The tert-butoxycarbonyl (Boc) protecting group enhances the stability of the pyrrole ring, prevents unwanted polymerization, and provides chemists with precise control over reactivity, facilitating the construction of complex, biologically active molecules.[6][8]
This guide provides a comparative overview of this compound's applications, presenting quantitative data, detailed experimental protocols, and workflow visualizations to support researchers, scientists, and drug development professionals.
The Strategic Advantage of the N-Boc Protecting Group
The primary challenge in using unsubstituted pyrrole is its high reactivity, which often leads to polymerization under acidic or electrophilic conditions. The Boc group mitigates this by withdrawing electron density from the nitrogen atom, thus deactivating the ring to a manageable level. This protection allows for selective functionalization at specific positions, a crucial advantage in multi-step pharmaceutical synthesis.[6][8] Compared to other N-protecting groups, the Boc group offers a favorable balance of stability across a range of reaction conditions (e.g., organometallic reactions) and can be readily removed under mild acidic conditions, often with high yields.
Application in the Synthesis of Bioactive Scaffolds
This compound serves as a key starting material for creating more complex, functionalized pyrroles, which are then incorporated into final drug candidates. A common strategy involves the synthesis of pyrrole boronic acids or esters, which are versatile intermediates for palladium-catalyzed cross-coupling reactions like the Suzuki coupling.
Caption: General synthetic workflow using this compound.
Comparative Synthesis Data
The Paal-Knorr synthesis is a classical method for creating N-substituted pyrroles, often praised for its simplicity.[][10] Modern approaches using heterogeneous catalysts have further optimized this reaction. The table below compares yields for the Paal-Knorr synthesis of various N-substituted 2,5-dimethylpyrroles, demonstrating the method's versatility.
| Entry | Amine Substrate | Product | Catalyst | Conditions | Yield (%) | Reference |
| 1 | Aniline | N-phenyl-2,5-dimethylpyrrole | CATAPAL 200 | 60°C, 45 min, solvent-free | 95 | [11] |
| 2 | 4-Methoxy-aniline | N-(4-methoxyphenyl)-2,5-dimethylpyrrole | CATAPAL 200 | 60°C, 45 min, solvent-free | 97 | [11] |
| 3 | Benzylamine | N-benzyl-2,5-dimethylpyrrole | CATAPAL 200 | 60°C, 45 min, solvent-free | 96 | [11] |
| 4 | 4-Nitroaniline | N-(4-nitrophenyl)-2,5-dimethylpyrrole | CATAPAL 200 | 60°C, 45 min, solvent-free | 72 | [11] |
| 5 | Cyclohexylamine | N-cyclohexyl-2,5-dimethylpyrrole | CATAPAL 200 | 60°C, 45 min, solvent-free | 94 | [11] |
Experimental Protocol: Paal-Knorr Synthesis of N-Substituted Pyrroles
This protocol is adapted from a solvent-free, alumina-catalyzed method.[11]
-
Reaction Setup: In a reaction vessel, combine the 1,4-dicarbonyl compound (e.g., acetonylacetone, 1 mmol) and the desired primary amine (1 mmol).
-
Catalyst Addition: Add the heterogeneous catalyst (e.g., CATAPAL 200 alumina, 40 mg).
-
Reaction Conditions: Stir the reaction mixture at 60°C for 45 minutes under solvent-free conditions. Monitor the reaction's progress using thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the mixture to room temperature. Extract the product with ethyl acetate (2 x 5 mL).
-
Purification: Separate the catalyst by centrifugation and filtration. The resulting solution is concentrated, and the crude product is purified by flash column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the synthesized pyrrole using spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry).
Biological Activity of Pyrrole Derivatives
Pyrrole-containing compounds exhibit a wide range of biological activities. Derivatives synthesized from this compound precursors have shown significant potential as anticancer and antimicrobial agents. Their mechanism of action often involves the inhibition of critical cellular pathways, such as protein kinase signaling cascades that are dysregulated in cancer.[12]
// Nodes extracellular [label="Growth Factor (e.g., VEGF)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; receptor [label="Receptor Tyrosine Kinase\n(e.g., VEGFR)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; atp [label="ATP", shape=diamond, fillcolor="#FFFFFF", fontcolor="#202124"]; adp [label="ADP", shape=diamond, fillcolor="#FFFFFF", fontcolor="#202124"]; downstream [label="Downstream Signaling\n(e.g., Ras/MAPK)", fillcolor="#F1F3F4", fontcolor="#202124"]; response [label="Cell Proliferation,\nAngiogenesis", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; inhibitor [label="Pyrrole-based Inhibitor\n(e.g., Sunitinib)", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges extracellular -> receptor [label=" Binds"]; receptor -> downstream [label=" Activates"]; atp -> receptor [label=" Phosphorylates"]; receptor -> adp [style=dashed]; downstream -> response [label=" Leads to"]; inhibitor -> receptor [label=" Blocks ATP\nbinding site", style=bold, color="#EA4335", fontcolor="#EA4335", arrowhead=T]; }
Caption: Inhibition of kinase signaling by a pyrrole-based drug.
Comparative Biological Activity Data
The following tables summarize the in vitro activity of newly synthesized pyrrole derivatives against various cancer cell lines and microbial strains.
Table 1: Anticancer Activity of Pyrrole Derivatives [13]
| Compound ID | Cancer Cell Line | Cell Type | Incubation Time | IC₅₀ (µM) |
| 4a | LoVo | Colon Cancer | 24 h | 1.90 |
| 48 h | 0.98 | |||
| 4a | MCF-7 | Breast Cancer | 24 h | 2.50 |
| 48 h | 1.10 | |||
| 4b | LoVo | Colon Cancer | 24 h | 1.20 |
| 48 h | 0.65 | |||
| 4b | MCF-7 | Breast Cancer | 24 h | 1.80 |
| 48 h | 0.88 | |||
| Doxorubicin (Control) | LoVo | Colon Cancer | 48 h | 0.15 |
| Doxorubicin (Control) | MCF-7 | Breast Cancer | 48 h | 0.25 |
Table 2: Antimicrobial Activity of Pyrrole Derivatives [14]
| Compound ID | E. coli (Gram-) Zone of Inhibition (mm) | S. aureus (Gram+) Zone of Inhibition (mm) | C. albicans (Fungus) Zone of Inhibition (mm) |
| 3a | 18 | 19 | 16 |
| 3b | 16 | 17 | 15 |
| 3c | 19 | 20 | 17 |
| 3d | 22 | 23 | 20 |
| 3e | 15 | 16 | 14 |
| Ciprofloxacin (Control) | 24 | 25 | - |
| Clotrimazole (Control) | - | - | 22 |
Experimental Protocol: In Vitro Cytotoxicity (MTS Assay)
This protocol is a standard colorimetric method for assessing the cytotoxic effect of compounds on cancer cell lines.[12][13]
-
Cell Seeding: Plate cancer cells (e.g., LoVo, MCF-7) in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized pyrrole compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for the desired time periods (e.g., 24 or 48 hours).
-
MTS Reagent Addition: Following the incubation period, add MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plates for 2-4 hours at 37°C. Viable cells will metabolize the MTS tetrazolium salt into a colored formazan product.
-
Data Acquisition: Measure the absorbance of the formazan product at 490 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Use this data to determine the IC₅₀ value (the concentration of the compound that inhibits cell proliferation by 50%).
Conclusion
This compound stands out as a highly valuable and strategic building block in medicinal chemistry. Its protected nature allows for controlled and selective chemical manipulations that are difficult to achieve with unsubstituted pyrrole, enabling the efficient synthesis of complex molecular architectures. The derivatives originating from this compound have demonstrated significant potential in therapeutic areas like oncology and infectious diseases. The combination of synthetic accessibility, strategic functionalization, and diverse biological activity ensures that this compound will remain an indispensable tool for drug discovery professionals striving to develop the next generation of therapeutics.
References
- 1. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. chemimpex.com [chemimpex.com]
- 8. nbinno.com [nbinno.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. redalyc.org [redalyc.org]
Safety Operating Guide
Proper Disposal of N-Boc-Pyrrole: A Guide for Laboratory Professionals
Safe and compliant disposal of N-Boc-pyrrole is critical for ensuring personnel safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage this compound waste, from initial handling to final disposal, in accordance with established safety protocols.
Immediate Safety and Handling Precautions
This compound is classified as a combustible liquid that can cause skin, eye, and respiratory irritation[1][2]. Adherence to proper personal protective equipment (PPE) protocols is mandatory when handling this chemical.
Required Personal Protective Equipment:
-
Gloves: Chemical-resistant gloves.
-
Eye Protection: Safety glasses or goggles[1].
-
Lab Coat: A standard lab coat is required.
-
Respiratory Protection: Use in a well-ventilated area. For larger quantities or in case of insufficient ventilation, a NIOSH-approved respirator is recommended[1][2].
Step-by-Step Disposal Procedure
The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company. Do not attempt to dispose of this chemical down the drain or with general laboratory trash[3].
-
Segregation and Storage of Waste:
-
Designate a specific, clearly labeled, and sealed container for liquid this compound waste.
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids[2][3].
-
Keep the container tightly closed when not in use[2].
-
-
Handling Spills:
-
In the event of a spill, immediately alert personnel in the area.
-
For minor spills, contain the liquid with an inert absorbent material such as sand, earth, or vermiculite[4].
-
Carefully collect the absorbed material into a designated, labeled container for hazardous waste.
-
Clean the spill area thoroughly.
-
-
Disposal of Empty Containers:
-
Empty containers should be handled as hazardous waste as they may retain chemical residues.
-
Do not reuse empty containers.
-
Follow your institution's procedures for the disposal of contaminated containers.
-
-
Arranging for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the this compound waste.
-
Ensure all waste containers are properly labeled according to EHS guidelines before pickup.
-
Disposal must be conducted in accordance with all local, state, and federal regulations[3].
-
Quantitative Data for this compound
The following table summarizes key quantitative data for this compound, which is essential for safe handling and storage.
| Property | Value | Source |
| Molecular Formula | C₉H₁₃NO₂ | [1] |
| Molecular Weight | 167.21 g/mol | [1] |
| Appearance | Yellow - Brown Liquid | [2] |
| Density | 1.0 g/mL at 25 °C | [1] |
| Boiling Point | 91-92 °C at 20 mmHg | [1] |
| Flash Point | 75 °C (167 °F) - closed cup | [1][2] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
Disclaimer: This document provides guidance on the proper disposal of this compound. Always consult your institution's specific safety protocols and the most current Safety Data Sheet (SDS) for the chemical before handling and disposal. All waste must be handled in accordance with local, state, and federal regulations.
References
Essential Safety and Logistical Information for Handling N-Boc-pyrrole
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount. This document provides comprehensive guidance on the personal protective equipment (PPE), operational procedures, and disposal plans for N-Boc-pyrrole (tert-butyl 1H-pyrrole-1-carboxylate), ensuring laboratory safety and procedural excellence.
Quantitative Data Summary
The following table summarizes the key quantitative safety and physical property data for this compound for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₃NO₂ | [1] |
| Molecular Weight | 167.21 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 91-92 °C at 20 mmHg | [1][2] |
| Density | 1 g/mL at 25 °C | [2] |
| Flash Point | 75 °C (167 °F) - closed cup | [3] |
| Refractive Index | n20/D 1.4685 (lit.) | [1] |
| Storage Temperature | 0 - 8 °C | [1] |
| Purity | ≥95.5% (GC) | [1] |
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazards:
-
Skin Irritation (Category 2)
-
Eye Irritation (Category 2)
-
Specific target organ toxicity — Single exposure (Category 3), Respiratory system
To mitigate these risks, the following personal protective equipment is mandatory:
| PPE Category | Specific Requirements | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). | Prevents skin contact and irritation. |
| Eye and Face Protection | Safety glasses with side-shields or chemical safety goggles. | Protects against splashes and eye irritation. |
| Respiratory Protection | A NIOSH-approved N95 or higher-level respirator. | Necessary when handling outside a fume hood to prevent respiratory irritation.[4] |
| Body Protection | A standard laboratory coat. | Protects skin and personal clothing from contamination. |
| Foot Protection | Closed-toe shoes. | Standard laboratory practice to protect feet from spills. |
Operational and Disposal Plans
A systematic approach to handling and disposal is critical for safety and compliance. The following workflow outlines the key steps from preparation to waste disposal.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
